Anhydrosafflor yellow B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C48H52O26 |
|---|---|
Molecular Weight |
1044.9 g/mol |
IUPAC Name |
(6Z)-4-[(2S,3R)-4,7-dihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-2-[(1S,2R,3R)-1,2,3,4-tetrahydroxybutyl]-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydro-1-benzofuran-3-yl]-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C48H52O26/c49-13-22(56)30(57)37(64)40-27(28-33(60)25(20(54)11-5-16-1-7-18(52)8-2-16)41(67)47(70,43(28)69)45-38(65)35(62)31(58)23(14-50)72-45)29-34(61)26(21(55)12-6-17-3-9-19(53)10-4-17)42(68)48(71,44(29)74-40)46-39(66)36(63)32(59)24(15-51)73-46/h1-12,22-24,27,30-32,35-40,45-46,49-54,56-66,70-71H,13-15H2/b11-5+,12-6+,25-20-/t22-,23-,24-,27+,30-,31-,32-,35+,36+,37+,38-,39-,40+,45-,46-,47?,48?/m1/s1 |
InChI Key |
NOXZTJVQKYBYAV-PYRQGBHDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C3=C(C(C2=O)([C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@@H]([C@H]3C5=C(/C(=C(\C=C\C6=CC=C(C=C6)O)/O)/C(=O)C(C5=O)([C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C3=C(C(C2=O)(C4C(C(C(C(O4)CO)O)O)O)O)OC(C3C5=C(C(=C(C=CC6=CC=C(C=C6)O)O)C(=O)C(C5=O)(C7C(C(C(C(O7)CO)O)O)O)O)O)C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Anhydrosafflor Yellow B: A Technical Guide for Researchers
An in-depth exploration of Anhydrosafflor yellow B (ASYB), a principal bioactive compound derived from Carthamus tinctorius, this guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. It details the biochemical properties, extraction, and purification of ASYB, along with its pharmacological activities, underlying mechanisms of action, and relevant experimental protocols.
Introduction to this compound (ASYB)
This compound (ASYB) is a quinochalcone C-glycoside, a major water-soluble pigment found in the flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] It is one of the primary active flavonoids in safflower, alongside the structurally similar and more abundant Hydroxysafflor yellow A (HSYA).[3][4] ASYB contributes significantly to the therapeutic effects of safflower extracts, which have been used in traditional medicine for centuries to improve blood circulation.[5][6] Modern pharmacological studies have highlighted its potent antioxidant, anti-inflammatory, and neuroprotective properties, making it a compound of significant interest for therapeutic development.[2][3][7]
Biochemical and Physicochemical Properties
ASYB is a yellow pigment and a member of the quinochalcone flavonoid family, which are uniquely found in safflower.[8][9] As a water-soluble compound, it is readily extracted into aqueous solutions.[10] The content of ASYB in safflower can vary depending on the cultivar and the developmental stage of the flower.[11]
Extraction and Purification from Carthamus tinctorius
The extraction and purification of ASYB are critical steps for its characterization and pharmacological investigation.
Experimental Protocol: Ultrasonic-Assisted Extraction
This protocol is based on an optimized ultrasonic extraction method to maximize the yield of ASYB.[12]
-
Sample Preparation: Dried safflower petals are ground into a fine powder.
-
Extraction:
-
Filtration and Concentration:
-
After extraction, filter the mixture to remove solid plant material.
-
The resulting extract can be concentrated under reduced pressure to obtain a crude extract rich in ASYB.
-
Experimental Protocol: Purification by Reverse-Phase Medium-Pressure Liquid Chromatography (RP-MPLC)
This method allows for the preparative separation and purification of ASYB from the crude extract.[4][13]
-
Sample Preparation: Dissolve the crude safflower extract in the mobile phase.
-
Chromatography:
-
Column: A Biotage® SNAP Cartridge KP-C18-HS column is suitable for this separation.[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.5% acetic acid is used.[4][13]
-
Separation: Load the dissolved extract onto the column and begin the elution. Collect fractions based on the chromatogram.
-
-
Identification and Purity Analysis:
Quantitative Analysis
The quantification of ASYB in Carthamus tinctorius extracts is typically performed using HPLC. The yield of ASYB can vary based on the extraction method and the safflower cultivar.
| Extraction Method | Key Parameters | Yield of ASYB | Reference |
| Ultrasonic-Assisted Extraction | Temp: 66°C, Time: 36 min, Solvent-to-Material Ratio: 16 mL/g, Power: 150 W | Not specified | [12] |
| Reverse-Phase MPLC Purification | From 9.2 g of plant extract | 1.07 g | [4] |
| Water Immersion Extraction | Liquid to solid ratio of 22:1; extraction temperature of 75 °C; extraction time of 35 min | 0.465% | [11] |
Pharmacological Activities and Mechanism of Action
ASYB exhibits a range of pharmacological activities, with its neuroprotective effects being the most extensively studied.
Neuroprotection in Cerebral Ischemia/Reperfusion Injury
ASYB has demonstrated significant neuroprotective effects in both in vitro and in vivo models of cerebral ischemia/reperfusion (I/R) injury.[1][3][14] It mitigates neuronal damage by attenuating oxidative stress and apoptosis.[3][14]
SIRT1 Signaling Pathway
The neuroprotective effects of ASYB are largely mediated through the activation of the Silent Information Regulator 1 (SIRT1) signaling pathway.[1][14][15]
-
Mechanism: ASYB upregulates the expression of SIRT1, which in turn deacetylates and activates its downstream targets, including forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α).[1][3][14]
-
Consequences: The activation of this pathway leads to a reduction in oxidative stress and an inhibition of the apoptotic cascade. Specifically, it increases the expression of the anti-apoptotic protein Bcl-2 and decreases the expression of the pro-apoptotic protein Bax.[1][14]
SIRT1 Signaling Pathway Activation by ASYB
Other Pharmacological Activities
-
Anti-platelet Aggregation: ASYB has been shown to inhibit ADP-induced platelet aggregation.[2][16]
-
Antioxidant Effects: It exhibits significant free radical scavenging activity.[2][12]
Experimental Protocols for Biological Activity
In Vitro Neuroprotection Assay
In Vitro Neuroprotection Experimental Workflow
-
Cell Culture: Primary hippocampal neuronal cells are cultured.[1]
-
OGD/R Model: To mimic ischemic conditions, cells are subjected to oxygen-glucose deprivation (OGD) followed by reoxygenation.[3]
-
Treatment: Cells are treated with varying concentrations of ASYB.[1]
-
Analysis:
-
Cell Viability: Assessed using assays such as MTT.
-
Oxidative Stress: Levels of reactive oxygen species (ROS), malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GSH-Px) are measured.[3]
-
Apoptosis: The expression of Bax and Bcl-2 is determined by Western blot or RT-PCR.[14]
-
SIRT1 Pathway: The expression of SIRT1, FOXO1, and PGC1α is measured by Western blot and RT-PCR.[1][15]
-
In Vivo Neuroprotection Assay
In Vivo Neuroprotection Experimental Workflow
-
Animal Model: A middle cerebral artery occlusion (MCAO) model is established in rats to induce focal cerebral ischemia.[3]
-
Reperfusion: The occlusion is removed to allow for reperfusion.[3]
-
Treatment: Rats are administered ASYB, typically via injection.[17]
-
Analysis:
Quantitative Data on Biological Activity
| Assay Type | Model | Treatment | Key Findings | Reference |
| In Vitro | OGD/R in hippocampal neurons | HSYA and AHSYB | Increased cell viability, decreased oxidative stress, and reduced apoptosis. Markedly counteracted the suppression of SIRT1, FOXO1, and PGC1α mRNA expression. | [1][3] |
| In Vivo | MCAO/R in rats | HSYA and AHSYB | Reduced infarct volume, improved neurological function, suppressed apoptosis, and decreased oxidative stress. Markedly increased the levels of SIRT1 pathway-related mRNA and proteins. | [3][14] |
Pharmacokinetics
Pharmacokinetic studies on ASYB are limited. However, related compounds like HSYA, which is also a major component of safflower, have very low oral bioavailability (around 1.2%).[18][19] One study indicated that ASYB also has a very low oral bioavailability of 0.17–0.3%.[20] This is likely due to poor permeability across the intestinal membrane and a significant first-pass effect in the liver.[20]
Conclusion
This compound from Carthamus tinctorius is a promising natural compound with significant therapeutic potential, particularly in the context of neurodegenerative diseases and ischemic injury. Its well-defined mechanism of action, centered on the activation of the SIRT1 signaling pathway, provides a solid foundation for further research and development. While its low oral bioavailability presents a challenge for clinical application, formulation strategies could enhance its delivery and efficacy. This guide provides a comprehensive overview of the technical aspects of ASYB research, from its extraction and purification to its pharmacological evaluation, serving as a valuable resource for the scientific community.
References
- 1. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scielo.br [scielo.br]
- 7. Pharmacological Activities of Safflower Yellow and Its Clinical Applications [ouci.dntb.gov.ua]
- 8. maxapress.com [maxapress.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Pharmacological Activities of Safflower Yellow and Its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of Hydroxysafflor Yellow A and this compound from Safflower Using a Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Neuroprotective effects of hydroxysafflor yellow A: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biosynthetic Pathway of Anhydrosafflor Yellow B in Safflower
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Anhydrosafflor yellow B (AHSYB), a significant quinochalcone C-glycoside found in the flowers of safflower (Carthamus tinctorius L.). This document details the core metabolic route, key enzymatic players, regulatory networks, quantitative data, and essential experimental protocols relevant to the study of this valuable bioactive compound.
Introduction to this compound (AHSYB)
This compound (AHSYB) and its counterpart, Hydroxysafflor yellow A (HSYA), are the principal water-soluble yellow pigments in safflower flowers.[1][2] These quinochalcone C-glycosides are responsible for the medicinal properties of the plant, which is widely used in traditional medicine to treat cardiovascular and cerebrovascular diseases.[3] AHSYB, along with HSYA, is considered a key bioactive component, and its synthesis is a complex, genetically controlled process that occurs exclusively in the flowers.[4] Understanding the biosynthetic pathway is crucial for metabolic engineering, quality control of herbal preparations, and the development of novel therapeutics.
The Core Biosynthetic Pathway
The biosynthesis of AHSYB is intrinsically linked to that of HSYA, sharing the same initial flavonoid biosynthesis pathway. The process begins with the general phenylpropanoid pathway and proceeds through a series of enzymatic reactions to form a chalcone (B49325) scaffold, which is then modified through hydroxylation, glycosylation, and dearomatization to yield the final quinochalcone structures.
The proposed pathway begins with Phenylalanine and culminates in the formation of Carthamidin (B192512) and Isocarthamidin, which serve as the critical precursors for both HSYA and AHSYB. While the final step distinguishing AHSYB synthesis is an area of ongoing research, the pathway to its immediate precursors is well-elucidated.[4][5]
Key Enzymes and Genes
The synthesis of AHSYB precursors is catalyzed by several key enzymes whose corresponding genes have been identified and characterized in Carthamus tinctorius.
-
Phenylalanine Ammonia-Lyase (PAL) : Catalyzes the initial step in the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid.[6]
-
Cinnamate 4-Hydroxylase (C4H) : A cytochrome P450 enzyme that hydroxylates cinnamic acid to form p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL) : Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Chalcone Synthase (CHS) : A pivotal enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone, the backbone of all flavonoids.[7][8]
-
Chalcone Isomerase (CHI) : Catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin. The isoform CtCHI1 also exhibits isomerase activity between carthamidin and isocarthamidin.[4]
-
Flavanone 6-Hydroxylase (F6H) : The enzyme CtF6H is a cytochrome P450 that hydroxylates naringenin at the 6-position to produce carthamidin.[4]
-
C-Glycosyltransferase (CGT) & 2-Oxoglutarate-Dependent Dioxygenase (2OGD) : The enzymes CtCGT and Ct2OGD1 work in coordination to convert carthamidin/isocarthamidin to HSYA.[4] The specific enzymes responsible for the final conversion to AHSYB are still under investigation, though it is known to be a major co-occurring pigment.[1]
Quantitative Data Presentation
Integrated metabolomic and transcriptomic studies have provided valuable quantitative data on the biosynthesis of quinochalcones in safflower. The following tables summarize representative data from such analyses.
Table 1: Relative Content of Key Flavonoids in Safflower Florets
| Compound | Relative Content (%) in Yellow Pigments | Reference |
|---|---|---|
| Hydroxysafflor Yellow A (HSYA) | Predominant | [1] |
| This compound (AHSYB) | Major | [1] |
| Carthamin | Variable (increases as flower reddens) |[1] |
Table 2: Differential Expression of Biosynthetic Genes in Safflower Tissues
| Gene | Expression Level (FPKM/TPM) in Flower | Expression Level in Leaf | Reference |
|---|---|---|---|
| CtCHS | High | Low | [7] |
| CtCHI1 | High | Low | [4] |
| CtF6H | High | Low | [4] |
| CtCGT | High | Low | [4] |
| Ct2OGD1 | High | Low |[4] |
Table 3: Gene Expression Changes in Response to Elicitors
| Gene | Treatment | Fold Change in Expression | Reference |
|---|---|---|---|
| CtCHS | Abscisic Acid (ABA) | +3.3-fold | [9] |
| CtANS | Abscisic Acid (ABA) | +5.0-fold | [9] |
| CtCHS | Methyl Jasmonate (MeJA) | Upregulated | [10] |
| CtCHI | Methyl Jasmonate (MeJA) | Upregulated |[10] |
Regulatory Mechanisms
The biosynthesis of AHSYB is tightly regulated at the transcriptional level by a network of transcription factors (TFs) and is influenced by phytohormones and environmental signals.
5.1 Hormonal Regulation Phytohormones such as Methyl Jasmonate (MeJA) and Abscisic Acid (ABA) are known to be potent inducers of flavonoid biosynthesis.[10][11] MeJA treatment upregulates the expression of upstream genes like CHS and CHI, channeling metabolic flux towards quinochalcone production.[10] Similarly, ABA has been shown to significantly increase the transcription of key pathway genes, including CtPAL1 and CtCHS.[6][9]
5.2 Transcriptional Regulation Several families of transcription factors, including MYB, bHLH, and WRKY, play a crucial role in orchestrating the expression of flavonoid biosynthetic genes.[12][13][14][15] These TFs bind to specific cis-regulatory elements in the promoters of target genes, thereby activating or repressing their transcription in a coordinated manner. The interplay between different TF families forms a complex regulatory network that fine-tunes the production of AHSYB in response to developmental and environmental cues.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of AHSYB biosynthesis.
6.1 Quantification of AHSYB by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard method for the extraction and quantification of AHSYB and HSYA from safflower petals.
-
1. Sample Preparation and Extraction:
-
a. Freeze-dry safflower petal samples and grind them into a fine powder.
-
b. Accurately weigh 0.1 g of the powdered sample into a centrifuge tube.[9]
-
c. Add 2 mL of HPLC-grade methanol (B129727) (or an appropriate solvent mixture like 25% ethanol).[9][16]
-
d. Sonicate the suspension for 1 hour at 50°C (40 kHz).[9]
-
e. Centrifuge the mixture at 12,000 x g for 10 minutes.[9]
-
f. Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.[9]
-
-
2. HPLC Conditions:
-
System: Waters 2695 Alliance HPLC system or equivalent.[17]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using Acetonitrile (A) and 0.1% formic acid in water (B).[17]
-
Gradient Program: 0–12 min, 10%–22% A; 12–20 min, 22%–26% A; 20–30 min, 26%–95% A.[17]
-
Flow Rate: 1.0 mL/min.[17]
-
Column Temperature: 25°C.[17]
-
Detection Wavelength: 403 nm.[17]
-
Injection Volume: 10 µL.[17]
-
-
3. Quantification:
-
a. Prepare a standard curve using purified AHSYB and HSYA standards of known concentrations.
-
b. Identify and quantify the peaks in the sample chromatograms by comparing retention times and peak areas to the standard curve. AHSYB typically has a longer retention time than HSYA due to its lower polarity.[17]
-
6.2 Gene Expression Analysis by qRT-PCR
This protocol details the steps for measuring the relative transcript abundance of AHSYB biosynthetic genes.
-
1. RNA Extraction and cDNA Synthesis:
-
a. Extract total RNA from safflower tissues using a commercial kit (e.g., RNAiso Plus, Takara) according to the manufacturer's protocol.[9]
-
b. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
c. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., Prime Script Reagent Kit, Takara) with oligo(dT) primers.[7][18]
-
-
2. qRT-PCR Reaction:
-
a. Design and validate gene-specific primers for target genes (CtCHS, CtCHI, etc.) and a stable reference gene (e.g., 28S rRNA or Actin).[7]
-
b. Prepare the reaction mixture in a 20 µL total volume: 10 µL 2x SYBR Green Master Mix, 0.4 µL each of forward and reverse primers (10 µM), 1 µL of diluted cDNA template, and nuclease-free water to volume.[9]
-
c. Perform the reaction on a real-time PCR system (e.g., Bio-Rad CFX96).[7][18]
-
-
3. Thermal Cycling Conditions:
-
4. Data Analysis:
-
a. Determine the cycle threshold (Ct) values for each reaction.
-
b. Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the data to the reference gene.[9]
-
6.3 Chalcone Synthase (CHS) Enzyme Activity Assay
This protocol provides a general method for assaying the activity of CHS, a key enzyme in the pathway.[19]
-
1. Protein Extraction:
-
a. Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., 0.1 M borate (B1201080) buffer, pH 8.8, containing PVPP and 2-mercaptoethanol).
-
b. Centrifuge the homogenate at 4°C and collect the supernatant containing the crude enzyme extract.
-
-
2. Enzyme Assay:
-
a. Prepare a reaction mixture containing: 0.1 M potassium phosphate (B84403) buffer (pH 7.2), 30 µg of protein extract, 80 µM p-coumaroyl-CoA (substrate), and 160 µM malonyl-CoA (substrate).[19]
-
b. Incubate the mixture at 30°C for a defined period (e.g., 1 hour).[19]
-
c. Stop the reaction by adding acidified methanol or by extracting with ethyl acetate.[19]
-
-
3. Product Analysis:
-
a. Analyze the reaction products (naringenin chalcone and its cyclized product, naringenin) using HPLC, as described in section 6.1, monitoring at a wavelength of ~289 nm.[19]
-
b. Quantify the product formation based on a standard curve for naringenin to determine enzyme activity.
-
Conclusion
The biosynthetic pathway of this compound is a complex and highly regulated process central to the medicinal value of safflower. While the core pathway leading to its direct precursors is largely understood, further research is needed to identify the specific enzymatic steps that finalize AHSYB synthesis and differentiate it from HSYA. The data and protocols presented in this guide offer a robust framework for researchers to investigate these remaining questions, optimize production through metabolic engineering, and harness the therapeutic potential of this important natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Elucidation of the biosynthetic pathway of hydroxysafflor yellow A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Integrated Metabolomics and Transcriptome Analysis of Flavonoid Biosynthesis in Safflower (Carthamus tinctorius L.) With Different Colors [frontiersin.org]
- 8. scienceopen.com [scienceopen.com]
- 9. mdpi.com [mdpi.com]
- 10. Integrated metabolomics and transcriptome analysis on flavonoid biosynthesis in safflower (Carthamus tinctorius L.) under MeJA treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safflower Flavonoid 3′5′Hydroxylase Promotes Methyl Jasmonate-Induced Anthocyanin Accumulation in Transgenic Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Genome-Wide Screening for MYB Transcription Factors Involved in Flavonoid Glycoside Biosynthesis in Carthamus tinctorius L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transcriptional regulation of flavonol biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Both Two CtACO3 Transcripts Promoting the Accumulation of the Flavonoid Profiles in Overexpressed Transgenic Safflower [frontiersin.org]
- 16. Chemical characterization of flavonoids and alkaloids in safflower (Carthamus tinctorius L.) by comprehensive two-dimensional hydrophilic interaction chromatography coupled with hybrid linear ion trap Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Integrated Metabolomics and Transcriptome Analysis of Flavonoid Biosynthesis in Safflower (Carthamus tinctorius L.) With Different Colors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Anhydrosafflor Yellow B: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrosafflor yellow B (ASYB) is a prominent water-soluble quinochalcone C-glycoside isolated from the dried flowers of Carthamus tinctorius L., commonly known as safflower.[1] While its counterpart, hydroxysafflor yellow A (HSYA), has been extensively studied, ASYB is emerging as a significant bioactive component with considerable therapeutic potential.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological effects of ASYB, with a focus on its neuroprotective and anti-inflammatory activities. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Core Mechanisms of Action
Current research indicates that this compound exerts its therapeutic effects through a multi-targeted approach, primarily involving the modulation of key signaling pathways related to oxidative stress, apoptosis, and inflammation. The two principal pathways identified are the SIRT1 signaling pathway and the HSP60/TLR4/NF-κB signaling pathway.
Neuroprotection via the SIRT1 Signaling Pathway
ASYB has demonstrated significant neuroprotective effects in the context of cerebral ischemia/reperfusion (I/R) injury.[4][5][6][7] This protection is largely attributed to its ability to activate the Sirtuin 1 (SIRT1) signaling pathway, a critical regulator of cellular stress resistance and survival.[4][5][6][7]
Activation of SIRT1 by ASYB initiates a cascade of downstream events that collectively mitigate neuronal damage. ASYB treatment has been shown to upregulate the expression of SIRT1 and its downstream targets, including forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[4][5] This upregulation leads to a reduction in oxidative stress, as evidenced by decreased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), and an increase in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[4][6]
Furthermore, the activation of the SIRT1 pathway by ASYB suppresses apoptosis. This is achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins. Specifically, ASYB treatment leads to a decrease in the expression of Bax and an increase in the expression of Bcl-2, thereby inhibiting the apoptotic cascade.[4][5][6][7] The neuroprotective effects of ASYB are significantly diminished in the presence of a SIRT1 inhibitor, confirming the pivotal role of this pathway.[4][5][6][7]
Anti-inflammatory Action via the HSP60/TLR4/NF-κB Pathway
In addition to its neuroprotective effects, ASYB exhibits potent anti-inflammatory properties, particularly in the context of acute permanent cerebral ischemia.[2][3] The mechanism underlying this effect involves the downregulation of the Heat Shock Protein 60 (HSP60)/Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3]
ASYB treatment has been shown to suppress the expression of HSP60 and TLR4.[2][3] This, in turn, leads to a decrease in the activation of NF-κB p65.[2][3] The inhibition of this pathway results in the reduced production and release of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[2][3] By mitigating the inflammatory cascade, ASYB helps to alleviate brain injury following ischemic events.[2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from key in vitro and in vivo studies on the effects of this compound.
Table 1: In Vitro Effects of ASYB on Hippocampal Neurons (OGD/R Model)
| Parameter | Concentration (μM) | Result | Reference |
| Cell Viability | 40, 60, 80 | Dose-dependent increase | [4][6] |
| LDH Leakage | 40, 60, 80 | Dose-dependent decrease | [4][6] |
| ROS Production | 40, 60, 80 | Dose-dependent decrease | [4] |
| MDA Levels | 40, 60, 80 | Dose-dependent decrease | [4] |
| SOD Activity | 40, 60, 80 | Dose-dependent increase | [4] |
| GSH-Px Activity | 40, 60, 80 | Dose-dependent increase | [4] |
| SIRT1 mRNA Expression | 40, 60, 80 | Dose-dependent increase | [4][6] |
| FOXO1 mRNA Expression | 40, 60, 80 | Dose-dependent increase | [4][6] |
| PGC-1α mRNA Expression | 40, 60, 80 | Dose-dependent increase | [4][6] |
| Bax mRNA Expression | 40, 60, 80 | Dose-dependent decrease | [4][6] |
| Bcl-2 mRNA Expression | 40, 60, 80 | Dose-dependent increase | [4][6] |
Table 2: In Vivo Effects of ASYB in Rats (MCAO/R and Acute Permanent Cerebral Ischemia Models)
| Parameter | Dosage (mg/kg) | Result | Reference |
| Neurological Deficit Score | 1.75, 3.5, 7 | Dose-dependent decrease | [2][3] |
| Infarct Volume | 1.75, 3.5, 7 | Dose-dependent decrease | [2][3] |
| HSP60 mRNA & Protein | 1.75, 3.5, 7 | Dose-dependent decrease | [2][3] |
| TLR4 mRNA & Protein | 1.75, 3.5, 7 | Dose-dependent decrease | [2][3] |
| IL-6 mRNA & Protein | 1.75, 3.5, 7 | Dose-dependent decrease | [2][3] |
| TNF-α mRNA & Protein | 1.75, 3.5, 7 | Dose-dependent decrease | [2][3] |
| NF-κB p65 Protein | 7 | Decrease | [2][3] |
| ROS Levels (serum) | Not specified | Dose-dependent decrease | [4][6] |
| MDA Levels (serum) | Not specified | Dose-dependent decrease | [4][6] |
| SOD Activity (serum) | Not specified | Dose-dependent increase | [4][6] |
| GSH-Px Activity (serum) | Not specified | Dose-dependent increase | [4][6] |
| SIRT1 mRNA & Protein (brain) | Not specified | Increase | [4][6] |
| FOXO1 mRNA & Protein (brain) | Not specified | Increase | [4][6] |
| PGC-1α mRNA & Protein (brain) | Not specified | Increase | [4][6] |
| Bax mRNA & Protein (brain) | Not specified | Decrease | [4][6] |
| Bcl-2 mRNA & Protein (brain) | Not specified | Increase | [4][6] |
Experimental Protocols
In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Primary Hippocampal Neurons
-
Cell Culture: Primary hippocampal neurons are cultured from neonatal Sprague-Dawley rats.[4]
-
OGD/R Induction: To mimic ischemic conditions, cultured neurons are subjected to oxygen-glucose deprivation (OGD) by replacing the normal culture medium with glucose-free Earle's Balanced Salt Solution and incubating in a hypoxic chamber (95% N₂, 5% CO₂).[4] After a defined period of OGD, the cells are returned to normal culture conditions for reoxygenation.[4]
-
ASYB Treatment: ASYB is dissolved in the culture medium and administered to the cells at various concentrations (e.g., 40, 60, 80 μM) during the reoxygenation phase.[4][6]
-
Assessment of Cell Viability and Cytotoxicity: Cell viability is assessed using the Cell Counting Kit-8 (CCK-8) assay.[4][6] Cytotoxicity is determined by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.[4][6]
-
Measurement of Oxidative Stress Markers: Intracellular reactive oxygen species (ROS) levels are measured using a fluorescent probe.[4] The levels of malondialdehyde (MDA) and the activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) are quantified using commercially available assay kits.[4]
-
Apoptosis Assays: Apoptosis is evaluated by Hoechst 33342 staining to observe nuclear morphology.[6]
-
Gene and Protein Expression Analysis: The mRNA expression levels of target genes (SIRT1, FOXO1, PGC-1α, Bax, Bcl-2) are determined by real-time quantitative polymerase chain reaction (RT-qPCR).[4][5][6] Protein expression levels are analyzed by Western blotting.[4][5][6]
In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats
-
Animal Model: Adult male Sprague-Dawley rats are used.[2][4][6]
-
MCAO/R Procedure: Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) using the intraluminal filament method.[2][4][6] After a specific duration of occlusion, the filament is withdrawn to allow for reperfusion.[4][6]
-
ASYB Administration: ASYB is administered to the rats, typically via intravenous or intraperitoneal injection, at various dosages (e.g., 1.75, 3.5, 7 mg/kg) at the onset of reperfusion or at specified time points thereafter.[2][3]
-
Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system to evaluate motor deficits.[2][4][6]
-
Infarct Volume Measurement: Brains are harvested after a set period of reperfusion, and the infarct volume is determined by 2,3,5-triphenyltetrazolium chloride (TTC) staining.[2][4][6]
-
Biochemical Analysis: Blood and brain tissue samples are collected for the analysis of oxidative stress markers (ROS, MDA, SOD, GSH-Px) and inflammatory cytokines (IL-6, TNF-α) using ELISA or other appropriate methods.[2][4][6]
-
Gene and Protein Expression Analysis: Brain tissue from the ischemic hemisphere is used to determine the mRNA and protein expression levels of target molecules (HSP60, TLR4, NF-κB p65, SIRT1, FOXO1, PGC-1α, Bax, Bcl-2) by RT-qPCR and Western blotting.[2][3][4][5][6]
Conclusion and Future Directions
This compound is a promising natural compound with well-defined neuroprotective and anti-inflammatory mechanisms of action. Its ability to modulate the SIRT1 and HSP60/TLR4/NF-κB signaling pathways highlights its potential as a therapeutic agent for ischemic stroke and other neurological disorders characterized by oxidative stress and inflammation.
Future research should focus on further elucidating the detailed molecular interactions of ASYB with its targets. Pharmacokinetic and pharmacodynamic studies are crucial to optimize dosing and delivery strategies for clinical applications. Additionally, investigating the efficacy of ASYB in other disease models where oxidative stress and inflammation play a key role could broaden its therapeutic applications. The comprehensive data and methodologies presented in this guide aim to facilitate and inspire further research into this valuable bioactive compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 5. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Anhydrosafflor Yellow B: A Technical Guide on its Antioxidant and Anti-inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrosafflor yellow B (ASYB) is a prominent water-soluble quinochalcone C-glycoside extracted from the petals of Carthamus tinctorius L., commonly known as safflower.[1][2] Traditionally used in medicine for promoting blood circulation, safflower and its components are now the subject of intense scientific scrutiny for their diverse pharmacological activities.[3][4] Among these, the potent antioxidant and anti-inflammatory properties of ASYB are of significant interest for their therapeutic potential in a range of pathologies, including cardiovascular and cerebrovascular diseases.[3][4][5] This technical guide provides an in-depth overview of the antioxidant and anti-inflammatory effects of ASYB, detailing the underlying molecular mechanisms, experimental evidence, and relevant protocols to facilitate further research and drug development.
Antioxidant Effects of this compound
ASYB exhibits significant antioxidant properties, primarily through the scavenging of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant defense systems.[5][6][7] Its chemical structure, rich in hydroxyl groups, contributes to its potent free radical scavenging capabilities.[7][8]
Quantitative Data on Antioxidant Activity
The antioxidant efficacy of ASYB has been quantified in various in vitro and in vivo models. The following tables summarize key findings from these studies.
Table 1: In Vitro Antioxidant Effects of this compound
| Assay/Model | Cell Type | Treatment | Concentration | Outcome | Reference |
| Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Primary hippocampal neurons | ASYB | 40, 60, 80 µM | Dose-dependently increased cell viability | [6][7] |
| OGD/R | Primary hippocampal neurons | ASYB | Not specified | Curbed ROS and MDA output in a dose-dependent manner | [5] |
| OGD/R | Primary hippocampal neurons | ASYB | Not specified | Increased production of GSH-Px and SOD | [5] |
| H2O2-induced cytotoxicity | PC12 cells and primary neuronal cells | ASYB | Not specified | Possesses activity against H2O2-induced cytotoxicity | [1] |
| DPPH radical scavenging | Cell-free | Safflower extracts containing ASYB | 2.19 mg/mL | 11.63% DPPH radical scavenging | [8] |
| Ferric Reducing Antioxidant Power (FRAP) | Cell-free | Safflower extracts containing ASYB | 2.19 mg/mL | Total antioxidation ability of 0.35 mM/(1 mg/mL) | [8] |
Table 2: In Vivo Antioxidant Effects of this compound
| Animal Model | Tissue/Sample | Treatment | Dosage | Outcome | Reference |
| Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) | Rat serum | ASYB | Not specified | Dose-dependently downregulated ROS and MDA | [7] |
| MCAO/R | Rat serum | ASYB | Not specified | Dose-dependently upregulated GSH-Px and SOD | [7] |
| Cerebral Ischemia/Reperfusion Injury | Rat hippocampal neurons | ASYB | Not specified | Boosted levels of GSH-Px and SOD | [5] |
Experimental Protocols
1. Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Primary Hippocampal Neurons
-
Cell Culture: Primary hippocampal neuronal cells are obtained from neonatal Sprague-Dawley rats. The hippocampi are dissected, minced, and dissociated with 0.25% trypsin-EDTA. Cells are then plated on poly-L-lysine-coated plates and cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum.[6]
-
OGD/R Induction: To induce OGD, the culture medium is replaced with a glucose-free Earle's balanced salt solution, and the cells are placed in a hypoxic chamber (95% N2, 5% CO2) for a specified duration. Reoxygenation is initiated by returning the cells to the normal culture medium and incubating them under normoxic conditions.
-
ASYB Treatment: ASYB, dissolved in the culture medium, is applied to the cells during the OGD/R period.[6]
-
Assessment of Oxidative Stress:
-
Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Malondialdehyde (MDA): MDA levels, an indicator of lipid peroxidation, are quantified using the thiobarbituric acid reactive substances (TBARS) assay.[6][7]
-
Antioxidant Enzymes: The activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) are measured using commercially available assay kits.[6][7]
-
2. Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats
-
Animal Model: Adult male Sprague-Dawley rats are subjected to MCAO to induce focal cerebral ischemia. This is typically achieved by inserting a nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery. After a defined period of occlusion, the filament is withdrawn to allow reperfusion.
-
ASYB Administration: ASYB is administered to the rats, often via intravenous or intraperitoneal injection, at various doses prior to or after the ischemic event.[9]
-
Evaluation of Oxidative Stress: Blood samples are collected, and the serum is used to measure the levels of ROS, MDA, GSH-Px, and SOD using ELISA kits.[7]
Anti-inflammatory Effects of this compound
ASYB exerts potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory properties of ASYB have been demonstrated in several experimental models.
Table 3: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Tissue | Treatment | Dosage | Outcome | Reference |
| Acute permanent cerebral ischemia | Rat brain | ASYB | 1.75, 3.5, 7 mg/kg | Suppressed the elevation of both mRNA and protein levels of HSP60, TLR-4, IL-6, and TNF-α. Decreased NF-κB p65. The effects were most obvious at 7 mg/kg. | [9][10] |
| Acute permanent cerebral ischemia | Rat brain | ASYB | 7 mg/kg | Significantly attenuated pathological changes, including reduced neurons, shrunken cell bodies, and infiltration of inflammatory cells. | [9] |
Experimental Protocols
1. Acute Permanent Cerebral Ischemia in Rats
-
Animal Model: An acute permanent cerebral ischemia model is induced in rats, often through electrocoagulation of the middle cerebral artery.
-
ASYB Administration: Different doses of ASYB (e.g., 1.75, 3.5, 7 mg/kg) are administered to the rats.[9][10]
-
Assessment of Inflammation:
-
Histopathology: Brain tissue is collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe pathological changes and inflammatory cell infiltration.[9]
-
Gene and Protein Expression: The mRNA and protein levels of inflammatory markers such as HSP60, TLR-4, IL-6, TNF-α, and NF-κB p65 in the brain tissue are quantified using RT-PCR and Western blotting, respectively.[9][10]
-
Signaling Pathways Modulated by this compound
The antioxidant and anti-inflammatory effects of ASYB are mediated through its interaction with critical intracellular signaling pathways.
SIRT1 Signaling Pathway
ASYB has been shown to activate the Sirtuin 1 (SIRT1) signaling pathway, which plays a crucial role in cellular stress resistance and longevity.[6][11] Activation of SIRT1 by ASYB leads to the deacetylation and subsequent activation of downstream targets like Forkhead box O (FOXO) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α).[6][11] This cascade ultimately enhances the expression of antioxidant enzymes and reduces apoptosis.[6][11] The neuroprotective effects of ASYB in cerebral ischemia/reperfusion injury are, at least in part, attributed to the activation of this pathway.[6][11][12]
ASYB activates the SIRT1 signaling pathway.
NF-κB Signaling Pathway
ASYB has been demonstrated to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[9] In models of cerebral ischemia, ASYB treatment leads to a decrease in the nuclear translocation of the NF-κB p65 subunit.[9][10] This inhibition of NF-κB activation subsequently suppresses the expression of downstream pro-inflammatory cytokines, such as TNF-α and IL-6, thereby mitigating the inflammatory cascade.[9][10]
ASYB inhibits the NF-κB signaling pathway.
Experimental Workflow for Investigating ASYB's Bioactivity
The following diagram illustrates a general experimental workflow for characterizing the antioxidant and anti-inflammatory properties of this compound.
General workflow for ASYB bioactivity studies.
Conclusion and Future Directions
This compound has emerged as a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its mechanisms of action, centered on the modulation of the SIRT1 and NF-κB signaling pathways, provide a solid foundation for its therapeutic potential in conditions characterized by oxidative stress and inflammation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals.
Future research should focus on:
-
Elucidating the full spectrum of molecular targets of ASYB.
-
Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.
-
Evaluating the efficacy of ASYB in a broader range of disease models.
-
Exploring the potential for synergistic effects with other therapeutic agents.
Through continued investigation, this compound holds the promise of being developed into a novel therapeutic agent for a variety of inflammatory and oxidative stress-related diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scienceopen.com [scienceopen.com]
- 5. Pharmacological actions and applications of safflower flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 8. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of Hydroxysafflor Yellow A and this compound from Safflower Using a Response Surface Methodology [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Anhydrosafflor Yellow B: A Technical Guide for Researchers and Drug Development Professionals
Anhydrosafflor yellow B (ASYB) is a prominent water-soluble quinochalcone C-glycoside derived from the dried flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] In traditional Chinese medicine, safflower is utilized for its properties of promoting blood circulation and resolving blood stasis.[3][4] Modern pharmacological research has identified ASYB as a key bioactive component, demonstrating significant therapeutic potential, particularly in the management of cerebrovascular diseases.[2][5] This technical guide provides an in-depth overview of ASYB, focusing on its pharmacological effects against cerebral ischemia/reperfusion injury, underlying mechanisms of action, and detailed experimental methodologies for research and development.
Chemical and Physical Properties
This compound is classified as a polyphenol and a quinochalcone C-glycoside.[1] Its chemical structure confers antioxidant properties due to the presence of hydroxyl groups, allowing it to scavenge free radicals.[6] It can form complexes with metal ions and is most stable and effective in neutral to slightly alkaline conditions.[6]
Pharmacological Effects in Cerebral Ischemia/Reperfusion Injury
In vitro and in vivo studies have demonstrated the potent neuroprotective effects of this compound against cerebral ischemia/reperfusion (I/R) injury.[7][8] The primary mechanisms underlying these effects are the attenuation of oxidative stress and the inhibition of apoptosis.[6][7]
In Vitro Efficacy in Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
In primary hippocampal neurons subjected to OGD/R, a cellular model of I/R injury, ASYB has been shown to significantly enhance cell viability and reduce cytotoxicity in a dose-dependent manner.[7] Furthermore, ASYB treatment effectively mitigates oxidative stress by reducing reactive oxygen species (ROS) and malondialdehyde (MDA) levels, while concurrently increasing the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[3] ASYB also demonstrates anti-apoptotic activity by modulating the expression of key apoptosis-related proteins.[7]
In Vivo Efficacy in Middle Cerebral Artery Occlusion (MCAO) Model
In rat models of MCAO, a preclinical model of ischemic stroke, administration of ASYB has been shown to significantly reduce cerebral infarct volume and improve neurological function.[7][8] The neuroprotective effects are further evidenced by a decrease in neuronal apoptosis in the ischemic brain regions.[7]
Mechanism of Action: The SIRT1 Signaling Pathway
A primary mechanism through which this compound exerts its neuroprotective effects is the activation of the Sirtuin 1 (SIRT1) signaling pathway.[6][7] SIRT1 is a NAD+-dependent deacetylase that plays a critical role in cellular stress resistance and survival.[7] ASYB treatment upregulates the expression of SIRT1, which in turn modulates the expression and activity of downstream targets, including Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α).[6][7] This cascade of events leads to a decrease in the expression of the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2, ultimately inhibiting the apoptotic pathway.[6][7] The neuroprotective effects of ASYB can be abolished by the administration of a SIRT1-specific inhibitor, confirming the critical role of this pathway.[7]
Data Presentation
Table 1: In Vitro Neuroprotective Effects of this compound on OGD/R-Injured Hippocampal Neurons
| Parameter | Model | Treatment | Concentration (µM) | Outcome | Reference |
| Cell Viability | OGD/R | AHSYB | 40, 60, 80 | Dose-dependent increase in cell viability | [7] |
| Cytotoxicity (LDH Release) | OGD/R | AHSYB | 40, 60, 80 | Dose-dependent decrease in LDH release | [3] |
| Oxidative Stress (ROS) | OGD/R | AHSYB | 40, 60, 80 | Dose-dependent decrease in ROS levels | [3] |
| Oxidative Stress (MDA) | OGD/R | AHSYB | 40, 60, 80 | Dose-dependent decrease in MDA levels | [3] |
| Antioxidant Enzymes (SOD) | OGD/R | AHSYB | 40, 60, 80 | Dose-dependent increase in SOD activity | [3] |
| Antioxidant Enzymes (GSH-Px) | OGD/R | AHSYB | 40, 60, 80 | Dose-dependent increase in GSH-Px activity | [3] |
| Apoptosis (Hoechst 33342) | OGD/R | AHSYB | 40, 60, 80 | Dose-dependent decrease in apoptotic cells | [3] |
Table 2: In Vivo Neuroprotective Effects of this compound in a Rat MCAO Model
| Parameter | Model | Treatment | Dosage (mg/kg) | Outcome | Reference |
| Neurological Deficit Score | MCAO/R | AHSYB | 2, 4, 8 | Dose-dependent decrease in neurological deficit scores | [7] |
| Cerebral Infarct Volume | MCAO/R | AHSYB | 2, 4, 8 | Dose-dependent reduction in infarct volume | [7] |
| Apoptosis (TUNEL Assay) | MCAO/R | AHSYB | 2, 4, 8 | Dose-dependent decrease in apoptotic rate in the ischemic hippocampus | [7] |
Table 3: Effect of this compound on SIRT1 Signaling Pathway Protein and mRNA Expression
| Molecule | Model | Treatment | Concentration/Dosage | Change in Expression (Protein) | Change in Expression (mRNA) | Reference |
| SIRT1 | OGD/R | AHSYB | 40, 60, 80 µM | Increased | Increased | [7] |
| FOXO1 | OGD/R | AHSYB | 40, 60, 80 µM | Increased | Increased | [7] |
| PGC1α | OGD/R | AHSYB | 40, 60, 80 µM | Increased | Increased | [7] |
| Bax | OGD/R | AHSYB | 40, 60, 80 µM | Decreased | Decreased | [7] |
| Bcl-2 | OGD/R | AHSYB | 40, 60, 80 µM | Increased | Increased | [7] |
| SIRT1 | MCAO/R | AHSYB | 2, 4, 8 mg/kg | Increased | Increased | [7] |
| FOXO1 | MCAO/R | AHSYB | 2, 4, 8 mg/kg | Increased | Increased | [7] |
| PGC1α | MCAO/R | AHSYB | 2, 4, 8 mg/kg | Increased | Increased | [7] |
| Bax | MCAO/R | AHSYB | 2, 4, 8 mg/kg | Decreased | Decreased | [7] |
| Bcl-2 | MCAO/R | AHSYB | 2, 4, 8 mg/kg | Increased | Increased | [7] |
Visualizations
Caption: ASYB's neuroprotective mechanism via the SIRT1 pathway.
Caption: In vitro experimental workflow for ASYB evaluation.
Caption: In vivo experimental workflow for ASYB evaluation.
Experimental Protocols
Extraction and Purification of this compound
A common method for the extraction of ASYB from safflower is ultrasonic-assisted extraction.[9]
-
Sample Preparation: Dried safflower petals are powdered.
-
Extraction: The powdered sample is mixed with a solvent (e.g., a specific ratio of a solvent to material, such as 16 mL/g).[1]
-
Ultrasonic Treatment: The mixture is subjected to ultrasonic extraction at a controlled temperature (e.g., 66°C) and power (e.g., 150 W) for a defined period (e.g., 36 minutes).[1]
-
Purification: The crude extract can be further purified using methods such as preparative high-performance liquid chromatography (prep-HPLC).[2][10] A C18 column is typically used with a gradient mobile phase of methanol (B129727) and water.[2][10]
In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
This model simulates ischemic and reperfusion conditions in cultured cells.[7]
-
Cell Culture: Primary hippocampal neurons are cultured for a suitable period (e.g., 7 days).[3]
-
OGD: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 2 hours).
-
Reoxygenation: The glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for a set period (e.g., 24 hours).[11]
-
Treatment: ASYB is added to the culture medium during the reoxygenation phase at desired concentrations.[7]
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This is a widely used animal model for focal cerebral ischemia.[7]
-
Animal Preparation: Rats are anesthetized. A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: A nylon monofilament is inserted into the ICA to occlude the origin of the middle cerebral artery.
-
Reperfusion: After a defined period of occlusion (e.g., 1-2 hours), the filament is withdrawn to allow for reperfusion.
-
Treatment: ASYB is administered, often intravenously, at the onset of reperfusion.[7]
Western Blot Analysis for SIRT1 Pathway Proteins
-
Protein Extraction: Total protein is extracted from cell or tissue lysates.
-
SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with primary antibodies against SIRT1, FOXO1, PGC1α, Bax, Bcl-2, and a loading control (e.g., GAPDH). This is followed by incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.[8]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
-
Sample Preparation: Brain tissue sections are deparaffinized and rehydrated.
-
Permeabilization: The sections are treated with proteinase K to permeabilize the cells.
-
Labeling: The sections are incubated with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and biotin-11-dUTP. This allows for the labeling of the 3'-OH ends of fragmented DNA.[12]
-
Detection: The labeled DNA fragments are visualized using streptavidin-HRP and a substrate like DAB, which results in a dark brown staining of apoptotic nuclei.[12] The number of TUNEL-positive cells is then quantified.
References
- 1. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of Hydroxysafflor Yellow A and this compound from Safflower Using a Response Surface Methodology [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimized separation of this compound from safflower by high-speed counter-current chromatography and evaluation of its cardio-protective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Comparative Analysis of the Effects of Hydroxysafflor Yellow A and this compound in Safflower Series of Herb Pairs Using Prep-HPLC and a Selective Knock-Out Approach | Semantic Scholar [semanticscholar.org]
- 6. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Analysis of the Effects of Hydroxysafflor Yellow A and this compound in Safflower Series of Herb Pairs Using Prep-HPLC and a Selective Knock-Out Approach [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. genscript.com [genscript.com]
Anhydrosafflor Yellow B: A Technical Review of its Neuroprotective Properties
For Researchers, Scientists, and Drug Development Professionals
Anhydrosafflor yellow B (AHSYB), a primary water-soluble quinochalcone C-glycoside extracted from the flowers of Carthamus tinctorius L., is emerging as a promising candidate for neuroprotective therapies. While its counterpart, hydroxysafflor yellow A (HSYA), has been more extensively studied, recent research has illuminated the significant and comparable neuroprotective effects of AHSYB, particularly in the context of cerebral ischemia-reperfusion (I/R) injury. This technical guide synthesizes the current literature on AHSYB, presenting quantitative data, detailed experimental methodologies, and a visual representation of its molecular mechanisms of action.
Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified in several key studies, both in vitro and in vivo. The following tables summarize the critical findings, offering a comparative overview of its effects across different experimental models.
Table 1: In Vitro Neuroprotective Effects of this compound on Primary Hippocampal Neurons Subjected to Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
| Parameter | Model | Treatment Concentrations (µM) | Key Findings | Reference |
| Cell Viability | Primary rat hippocampal neurons | 40, 60, 80 | Dose-dependently increased cell viability compared to the OGD/R group. At 80 µM, AHSYB showed a more remarkable effect.[1] | [Fangma et al., 2021][1][2][3] |
| LDH Release | Primary rat hippocampal neurons | 40, 60, 80 | Dose-dependently decreased the release of lactate (B86563) dehydrogenase (LDH), indicating reduced cell damage. | [Fangma et al., 2021][1][2] |
| Apoptosis | Primary rat hippocampal neurons | Not specified in abstract | Reduced neuronal cell apoptosis.[1][3][4] | [Fangma et al., 2021][1][2][3] |
| Oxidative Stress | Primary rat hippocampal neurons | Not specified in abstract | Depressed oxidation properties.[3][4] | [Fangma et al., 2021][1][2][3] |
Table 2: In Vivo Neuroprotective Effects of this compound in Rat Models of Cerebral Ischemia
| Parameter | Model | Dosages (mg/kg) | Key Findings | Reference |
| Neurological Deficit Score | MCAO/R Rats | 2, 4, 8 | Dose-dependently decreased neurological deficit scores.[1][2] | [Fangma et al., 2021][1][2] |
| Infarct Volume | MCAO/R Rats | 2, 4, 8 | Effectively reduced infarct volume.[1][3][4] | [Fangma et al., 2021][1][2][3] |
| Apoptosis | MCAO/R Rats | Not specified in abstract | Suppressed apoptosis.[3][4] | [Fangma et al., 2021][1][2][3] |
| Oxidative Stress | MCAO/R Rats | Not specified in abstract | Decreased the oxidative stress reaction.[3][4] | [Fangma et al., 2021][1][2][3] |
| Neurological Deficit Score | Permanent MCAO Rats | 1.75, 3.5, 7 | Significantly improved neurological deficit, with the most significant effect at 7 mg/kg.[5] | [Song et al., 2020][5] |
| Infarct Volume | Permanent MCAO Rats | 1.75, 3.5, 7 | Dose-dependently reduced brain infarct volume.[5] | [Song et al., 2020][5] |
| Inflammation Markers (IL-6, TNF-α) | Permanent MCAO Rats | 1.75, 3.5, 7 | Suppressed the elevation of both mRNA and protein levels of IL-6 and TNF-α.[5] | [Song et al., 2020][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols employed in the cited literature.
In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Primary Hippocampal Neurons
-
Cell Culture : Primary hippocampal neuronal cells are cultured for 7 days.[4]
-
OGD Insult : The culture medium is replaced with a glucose-free Earle's balanced salt solution, and the cells are placed in a hypoxic chamber with 95% N2 and 5% CO2 for a specified duration to induce oxygen-glucose deprivation.
-
Reperfusion : Following the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for a period of reoxygenation.
-
AHSYB Treatment : this compound is added to the culture medium at the time of reperfusion at concentrations of 40, 60, and 80 µM.[1][2]
-
Assessment : Cell viability is assessed using assays such as MTT, and cell death is quantified by measuring LDH release into the culture medium. Apoptosis is evaluated through methods like Hoechst 33342 staining.[1]
In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats
-
Animal Model : Sprague-Dawley rats (250-300 g) are utilized.[1]
-
MCAO Surgery : The middle cerebral artery is occluded to induce focal cerebral ischemia.
-
Reperfusion : After a defined period of occlusion, the suture is withdrawn to allow for reperfusion of the ischemic brain tissue.
-
AHSYB Administration : AHSYB is administered intravenously through the tail vein immediately after MCAO/R at doses of 2, 4, and 8 mg/kg for three consecutive days.[1]
-
Neurological Assessment : Neurological deficit scores are evaluated to assess functional outcomes.
-
Infarct Volume Measurement : Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.
-
Molecular Analysis : Brain tissues are collected for RT-PCR, Western blot, and immunohistochemistry to analyze the expression of relevant proteins and genes in signaling pathways.[1][3]
In Vivo Model: Permanent Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Model : Rats are subjected to permanent MCAO to mimic acute permanent cerebral ischemia.[5]
-
AHSYB Administration : Three different doses of AHSYB (1.75, 3.5, and 7 mg/kg) are administered to the rats.[5]
-
Outcome Measures : Neurological deficit scores and brain infarct volume are assessed 24 hours post-ischemia. Brain tissue is also analyzed for pathological changes using Hematoxylin and Eosin (HE) staining and for the expression of inflammatory markers via ELISA and Western blot.[5]
Signaling Pathways and Mechanisms of Action
This compound exerts its neuroprotective effects through the modulation of multiple signaling pathways, primarily related to anti-oxidation, anti-apoptosis, and anti-inflammation.
SIRT1 Signaling Pathway
A significant body of evidence points to the activation of the Sirtuin 1 (SIRT1) signaling pathway as a key mechanism for the neuroprotective effects of AHSYB in the context of cerebral I/R injury.[2][3] AHSYB has been shown to upregulate the expression of SIRT1 and its downstream targets, including forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1][2][3] This pathway is crucial for cellular stress resistance and the inhibition of apoptosis. The pro-apoptotic protein Bax is downregulated, while the anti-apoptotic protein Bcl-2 is upregulated.[1][3] The neuroprotective effects of AHSYB were abolished by the SIRT1-specific inhibitor EX527, confirming the critical role of this pathway.[1][2][3]
Caption: AHSYB-mediated activation of the SIRT1 signaling pathway.
Anti-inflammatory Pathway
In a model of permanent cerebral ischemia, AHSYB demonstrated potent anti-inflammatory effects.[5] It was found to suppress the increased expression of heat shock protein 60 (HSP60) and toll-like receptor 4 (TLR4). This, in turn, leads to a reduction in the activation of the nuclear factor-kappa B (NF-κB) p65 subunit.[5] Consequently, the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) is diminished, alleviating the inflammatory damage associated with ischemic brain injury.[5]
Caption: Anti-inflammatory mechanism of AHSYB in cerebral ischemia.
Conclusion and Future Directions
This compound has demonstrated significant neuroprotective potential in preclinical models of cerebral ischemia. Its mechanisms of action, involving the activation of the SIRT1 pathway and the inhibition of inflammatory responses, make it a compelling candidate for further investigation. Future research should focus on elucidating the broader spectrum of its molecular targets, its pharmacokinetic and pharmacodynamic profiles, and its efficacy in other models of neurodegenerative diseases. The comparable, and in some instances more potent, effects of AHSYB relative to HSYA suggest that it is a non-negligible and highly valuable component of Carthamus tinctorius for the development of novel neuroprotective agents.
References
- 1. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 3. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
The Potent Bioactivity of Quinochalcone C-Glycosides: A Technical Guide for Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of the biological activities of quinochalcone C-glycosides, a unique class of flavonoids primarily found in the florets of Carthamus tinctorius (safflower). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. It details their diverse pharmacological effects, summarizes quantitative data, provides experimental methodologies for key assays, and visualizes the intricate signaling pathways they modulate.
Quinochalcone C-glycosides, with Hydroxysafflor yellow A (HSYA) being a prominent example, have garnered significant scientific interest due to their wide range of biological activities.[1][2][3] These compounds have been shown to possess potent antioxidant, anti-inflammatory, neuroprotective, and anticoagulant properties, making them promising candidates for the development of novel therapeutics for a variety of diseases.[1][3]
Quantitative Bioactivity Data
The following tables summarize the quantitative data on the biological activities of various quinochalcone C-glycosides, providing a comparative reference for their potency.
Table 1: Antioxidant Activity of Quinochalcone C-Glycosides
| Compound | Assay | IC50 / SC50 (µg/mL) | Reference |
| Hydroxysafflor yellow A (HSYA) | ABTS radical scavenging | SC50: 44.39 ± 1.62 | [3] |
| Vitamin C (Positive Control) | ABTS radical scavenging | SC50: 4.87 ± 2.22 | [3] |
| Carthamin | DPPH radical scavenging | - | [3] |
| Carthamin | ABTS radical scavenging | - | [3] |
| Carthamin | Hydroxyl radical scavenging | - | [3] |
| Carthamin | Superoxide radical scavenging | - | [3] |
| Safflomin C | ABTS radical system | EC50 similar to caffeic acid and ascorbic acid | [3] |
| Isosafflomin C | ABTS radical system | EC50 similar to caffeic acid and ascorbic acid | [3] |
| Methylsafflomin C | ABTS radical system | EC50 similar to caffeic acid and ascorbic acid | [3] |
| Methylisosafflomin C | ABTS radical system | EC50 similar to caffeic acid and ascorbic acid | [3] |
Table 2: Neuroprotective Activity of Quinochalcone C-Glycosides
| Compound | Assay | Concentration | Effect | Reference |
| Safflopentside B | Glutamate and oxygen-glucose deprivation-induced damage in rat cerebral cortical neurons | 10 µM | Strong inhibitory activity | [4] |
| Hydroxysafflor yellow A-4'-O-β-D-glucopyranoside | Glutamate-induced damage in primary mouse cortical neurons | 10 µM | Improved survival rate | [5] |
Key Signaling Pathways
Quinochalcone C-glycosides exert their biological effects by modulating various cellular signaling pathways. Below are diagrams illustrating two key pathways: the NF-κB signaling pathway, a central regulator of inflammation, and the biosynthetic pathway of Hydroxysafflor yellow A (HSYA).
Caption: Inhibition of the NF-κB signaling pathway by HSYA.
Caption: Biosynthetic pathway of Hydroxysafflor Yellow A (HSYA).
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the replication and further investigation of the biological activities of quinochalcone C-glycosides.
Antioxidant Activity Assays
This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a defined volume of the test compound solution to a cuvette or microplate well.
-
Add a defined volume of the diluted ABTS•+ solution and mix.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
A standard antioxidant, such as Trolox or Vitamin C, should be used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
This colorimetric assay assesses cell metabolic activity, which can be used to determine the cytoprotective effect of a compound against oxidative stress-induced cell death.
-
Reagent Preparation:
-
Prepare a stock solution of MTT (e.g., 5 mg/mL) in phosphate-buffered saline (PBS) and filter-sterilize. Store protected from light.
-
Prepare a solubilizing solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 0.01 M HCl in 10% SDS).
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the quinochalcone C-glycoside for a specified period.
-
Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) for a defined duration.
-
Remove the treatment medium and add fresh medium containing MTT solution to each well.
-
Incubate the plate at 37°C for 1-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilizing solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
Anti-inflammatory Activity Assay
This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators in macrophages stimulated with LPS.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a suitable culture plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the quinochalcone C-glycoside for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant can be measured using the Griess reagent.
-
Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6): The levels of these cytokines in the culture supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Neuroprotective Activity Assay
This in vitro model mimics the conditions of ischemia-reperfusion injury that occur during a stroke.
-
OGD Procedure:
-
Culture neuronal cells (e.g., primary cortical neurons or cell lines like PC12 or SH-SY5Y) under normal conditions.
-
To induce OGD, replace the normal culture medium with a glucose-free medium (e.g., glucose-free DMEM).
-
Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂ and 5% CO₂) for a specific duration (e.g., 2-4 hours) at 37°C.
-
-
Reoxygenation Procedure:
-
After the OGD period, replace the glucose-free medium with normal, glucose-containing culture medium.
-
Return the cells to a normoxic incubator (95% air and 5% CO₂) for a specified reoxygenation period (e.g., 24 hours).
-
-
Assessment of Neuroprotection:
-
The protective effect of the quinochalcone C-glycoside can be assessed by adding it to the culture medium before, during, or after the OGD/R insult.
-
Cell viability can be quantified using the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.
-
Conclusion
Quinochalcone C-glycosides represent a promising class of natural compounds with a diverse range of biological activities relevant to human health. The data and protocols presented in this guide provide a solid foundation for further research and development of these molecules as potential therapeutic agents. The elucidated signaling pathways offer insights into their mechanisms of action, paving the way for targeted drug design and discovery. It is anticipated that continued investigation into these unique flavonoids will unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An efficient and economical MTT assay for determining the antioxidant activity of plant natural product extracts and pure compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Anhydrosafflor Yellow B and the SIRT1 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrosafflor yellow B (ASYB) is a water-soluble quinochalcone C-glycoside compound extracted from the florets of Carthamus tinctorius L., commonly known as safflower. Emerging research has highlighted its significant neuroprotective properties, particularly in the context of cerebral ischemia-reperfusion (I/R) injury. A key mechanism underlying these protective effects is the activation of the Sirtuin 1 (SIRT1) signaling pathway. SIRT1, a NAD+-dependent deacetylase, is a critical regulator of cellular processes, including stress resistance, apoptosis, and mitochondrial biogenesis. This technical guide provides an in-depth overview of the interaction between ASYB and the SIRT1 signaling pathway, summarizing key quantitative data and detailing relevant experimental protocols.
Core Mechanism of Action
This compound exerts its neuroprotective effects by upregulating the expression and activity of SIRT1.[1][2][3] This activation initiates a downstream cascade that enhances cellular resistance to oxidative stress and inhibits apoptosis. The primary targets of SIRT1 in this pathway include the Forkhead box O1 (FOXO1) and the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1][2] By deacetylating and activating FOXO1 and PGC-1α, SIRT1 promotes the transcription of antioxidant enzymes and regulates mitochondrial function.[4][5] Furthermore, the activation of the SIRT1 pathway by ASYB leads to a decrease in the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2, thereby reducing neuronal cell death.[1][2][3] The neuroprotective effects of ASYB are significantly diminished when SIRT1 is inhibited, confirming the central role of this pathway.[1][2][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ASYB-activated SIRT1 signaling pathway and a typical experimental workflow for its investigation.
Quantitative Data Summary
The following tables summarize the quantitative findings from studies investigating the effects of this compound on the SIRT1 signaling pathway and related markers of neuroprotection.
Table 1: In Vitro Effects of ASYB on Primary Hippocampal Neurons Subjected to OGD/R Injury
| Parameter | OGD/R Group | ASYB (40 µM) + OGD/R | ASYB (60 µM) + OGD/R | ASYB (80 µM) + OGD/R |
| Cell Viability (%) | ~50% | Increased | Increased | Increased (dose-dependent) |
| ROS Production | Significantly Increased | Decreased | Decreased | Decreased (dose-dependent) |
| MDA Levels | Significantly Increased | Decreased | Decreased | Decreased (dose-dependent) |
| SOD Activity | Significantly Decreased | Increased | Increased | Increased (dose-dependent) |
| GSH-Px Activity | Significantly Decreased | Increased | Increased | Increased (dose-dependent) |
| SIRT1 mRNA Expression | Significantly Decreased | Markedly Increased | Markedly Increased | Markedly Increased |
| FOXO1 mRNA Expression | Significantly Decreased | Markedly Increased | Markedly Increased | Markedly Increased |
| PGC-1α mRNA Expression | Significantly Decreased | Markedly Increased | Markedly Increased | Markedly Increased |
| SIRT1 Protein Expression | Significantly Decreased | Markedly Increased | Markedly Increased | Markedly Increased |
| FOXO1 Protein Expression | Significantly Decreased | Markedly Increased | Markedly Increased | Markedly Increased |
| PGC-1α Protein Expression | Significantly Decreased | Markedly Increased | Markedly Increased | Markedly Increased |
| Bax/Bcl-2 Ratio | Significantly Increased | Decreased | Decreased | Decreased |
Data are presented as relative changes compared to control groups and are based on findings from studies such as Yu et al., 2021.[1][2][3]
Table 2: In Vivo Effects of ASYB on Rats Subjected to MCAO/R Injury
| Parameter | MCAO/R Group | ASYB (Low Dose) + MCAO/R | ASYB (Medium Dose) + MCAO/R | ASYB (High Dose) + MCAO/R |
| Neurological Deficit Score | High | Decreased | Decreased | Decreased (dose-dependent) |
| Infarct Volume (%) | High | Reduced | Reduced | Reduced (dose-dependent) |
| MDA Levels in Brain Tissue | Significantly Increased | Decreased | Decreased | Decreased |
| SOD Activity in Brain Tissue | Significantly Decreased | Increased | Increased | Increased |
| GSH-Px Activity in Brain Tissue | Significantly Decreased | Increased | Increased | Increased |
| SIRT1 mRNA Expression | Significantly Suppressed | Markedly Increased | Markedly Increased | Markedly Increased |
| FOXO1 mRNA Expression | Significantly Suppressed | Markedly Increased | Markedly Increased | Markedly Increased |
| PGC-1α mRNA Expression | Significantly Suppressed | Markedly Increased | Markedly Increased | Markedly Increased |
| SIRT1 Protein Expression | Significantly Suppressed | Markedly Increased | Markedly Increased | Markedly Increased |
| FOXO1 Protein Expression | Significantly Suppressed | Markedly Increased | Markedly Increased | Markedly Increased |
| PGC-1α Protein Expression | Significantly Suppressed | Markedly Increased | Markedly Increased | Markedly Increased |
Data are presented as relative changes compared to sham-operated groups and are based on findings from studies such as Yu et al., 2021.[1][2][3]
Detailed Experimental Protocols
In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Injury
This protocol describes the induction of ischemia-like injury in primary hippocampal neuron cultures.
-
Cell Culture:
-
Isolate hippocampi from neonatal Sprague-Dawley rats (P1).
-
Digest the tissue with 0.125% trypsin for 15 minutes at 37°C.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Plate the neurons on poly-L-lysine-coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Culture the neurons for 7 days at 37°C in a 5% CO2 incubator.
-
-
OGD/R Procedure:
-
Replace the normal culture medium with glucose-free Earle's Balanced Salt Solution (EBSS).
-
Place the culture plates in a hypoxic chamber with a 95% N2 and 5% CO2 atmosphere at 37°C for a specified duration (e.g., 2 hours).
-
To initiate reoxygenation, replace the glucose-free EBSS with the original complete culture medium.
-
Return the plates to the normoxic incubator (95% air, 5% CO2) for a specified reperfusion period (e.g., 24 hours).
-
-
ASYB Treatment:
-
Dissolve ASYB in the culture medium to the desired final concentrations (e.g., 40, 60, 80 µM).
-
Add the ASYB-containing medium to the cells at the beginning of the reoxygenation phase.
-
In Vivo Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)
This protocol outlines the surgical procedure to induce focal cerebral ischemia in rats.
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (250-300g).
-
Anesthetize the rats with an appropriate anesthetic (e.g., pentobarbital (B6593769) sodium).
-
Maintain body temperature at 37°C using a heating pad.
-
-
Surgical Procedure:
-
Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Insert a nylon monofilament suture (e.g., 4-0) with a blunted tip into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
After a set occlusion period (e.g., 2 hours), withdraw the filament to allow reperfusion.
-
Close the incision and allow the animal to recover.
-
-
ASYB Administration:
-
Administer ASYB (e.g., via intraperitoneal or intravenous injection) at specified doses and time points relative to the MCAO/R procedure.
-
Biochemical and Molecular Assays
-
Cell Viability (CCK-8 Assay):
-
Following treatment, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well of a 96-well plate.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Measurement of Oxidative Stress Markers:
-
ROS: Use a fluorescent probe such as 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA). Measure fluorescence intensity.
-
MDA, SOD, GSH-Px: Utilize commercially available colorimetric assay kits according to the manufacturer's instructions on brain tissue homogenates or cell lysates.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from brain tissue or cultured neurons using a suitable reagent (e.g., TRIzol).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers specific for SIRT1, FOXO1, PGC-1α, Bax, Bcl-2, and a housekeeping gene (e.g., GAPDH).
-
Calculate relative gene expression using the 2-ΔΔCt method.
-
-
Western Blot Analysis:
-
Extract total protein from brain tissue or cultured neurons.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk.
-
Incubate with primary antibodies against SIRT1, FOXO1, PGC-1α, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Immunohistochemistry:
-
Perfuse rats with saline followed by 4% paraformaldehyde.
-
Collect and post-fix the brains.
-
Prepare paraffin-embedded or frozen brain sections.
-
Perform antigen retrieval if necessary.
-
Block with serum and incubate with primary antibodies against SIRT1, FOXO1, or PGC-1α.
-
Incubate with appropriate secondary antibodies.
-
Use a suitable detection method (e.g., DAB) and visualize under a microscope.
-
Conclusion
This compound demonstrates considerable potential as a therapeutic agent for neuroprotection, particularly in the context of ischemic stroke. Its mechanism of action is strongly linked to the activation of the SIRT1 signaling pathway, which in turn mitigates oxidative stress and apoptosis. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic capabilities of ASYB. Further studies are warranted to fully elucidate the intricate molecular interactions and to translate these preclinical findings into clinical applications.
References
- 1. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. ahajournals.org [ahajournals.org]
An In-depth Technical Guide to the In Vitro Effects of Anhydrosafflor Yellow B on Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of Anhydrosafflor yellow B (AHSYB) on neuronal cells, with a particular focus on its neuroprotective mechanisms against ischemia-reperfusion-like injury. AHSYB, a primary water-soluble chalcone (B49325) compound derived from the safflower plant (Carthamus tinctorius L.), has demonstrated significant potential in mitigating neuronal damage through various cellular pathways.[1][2] This document synthesizes key quantitative data, details experimental protocols, and visualizes the underlying molecular signaling cascades.
Core Neuroprotective Effects in Primary Neuronal Cells
The principal in vitro model for assessing the neuroprotective properties of AHSYB is the oxygen-glucose deprivation/reperfusion (OGD/R) model, which simulates the ischemic and subsequent reperfusion injury characteristic of stroke.[3][4] In primary cultured hippocampal neurons, AHSYB has been shown to dose-dependently enhance cell viability and reduce cytotoxicity following OGD/R insult.[1]
Quantitative Analysis of Neuroprotection
The protective effects of AHSYB on primary hippocampal neurons subjected to OGD/R are summarized below. Data has been compiled from studies where cells were exposed to 6 hours of OGD followed by 24 hours of reperfusion.[1][4]
Table 1: Effect of AHSYB on Cell Viability and Cytotoxicity in Primary Hippocampal Neurons after OGD/R
| Treatment Group | Concentration (μM) | Cell Viability (% of Control) | LDH Release (% of OGD/R Group) |
| Control (Normoxia) | - | 100% | N/A |
| OGD/R | - | ~50% | 100% |
| AHSYB + OGD/R | 40 | ~65% | ~75% |
| AHSYB + OGD/R | 60 | ~75% | ~60% |
| AHSYB + OGD/R | 80 | ~85% | ~50% |
Note: Data are approximated from graphical representations in Fangma et al., 2021.[1][5]
Modulation of Apoptosis-Related Proteins
AHSYB exerts its anti-apoptotic effects by modulating the expression of the Bcl-2 family of proteins. Specifically, it downregulates the pro-apoptotic protein Bax and upregulates the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards survival.[1][6]
Table 2: Effect of AHSYB on the Expression of Apoptotic Regulators in Primary Hippocampal Neurons after OGD/R
| Treatment Group | Concentration (μM) | Relative Bax mRNA Expression (Fold Change vs. OGD/R) | Relative Bcl-2 mRNA Expression (Fold Change vs. OGD/R) | Relative Bax Protein Expression (Fold Change vs. OGD/R) | Relative Bcl-2 Protein Expression (Fold Change vs. OGD/R) |
| OGD/R | - | 1.0 | 1.0 | 1.0 | 1.0 |
| AHSYB + OGD/R | 40 | ~0.8 | ~1.5 | ~0.7 | ~1.6 |
| AHSYB + OGD/R | 60 | ~0.6 | ~2.0 | ~0.5 | ~2.2 |
| AHSYB + OGD/R | 80 | ~0.4 | ~2.5 | ~0.3 | ~2.8 |
Note: Data are approximated from graphical representations in Fangma et al., 2021.[1][4]
Key Signaling Pathway: SIRT1 Activation
A critical mechanism underlying the neuroprotective effects of AHSYB is the activation of the Silent Information Regulator 1 (SIRT1) signaling pathway.[1][6] SIRT1 is a deacetylase that plays a crucial role in cellular stress resistance and anti-apoptosis.[1] AHSYB treatment leads to the upregulation of SIRT1 and its downstream targets, Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α).[1][4][6] The neuroprotective effects of AHSYB are significantly diminished when SIRT1 is inhibited, for instance by EX527.[1][6]
Quantitative Analysis of SIRT1 Pathway Modulation
Table 3: Effect of AHSYB on SIRT1 Pathway Gene and Protein Expression in Primary Hippocampal Neurons after OGD/R
| Treatment Group | Concentration (μM) | Relative SIRT1 mRNA Expression (Fold Change vs. OGD/R) | Relative FOXO1 mRNA Expression (Fold Change vs. OGD/R) | Relative PGC1α mRNA Expression (Fold Change vs. OGD/R) | Relative SIRT1 Protein Expression (Fold Change vs. OGD/R) | Relative FOXO1 Protein Expression (Fold Change vs. OGD/R) | Relative PGC1α Protein Expression (Fold Change vs. OGD/R) |
| OGD/R | - | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| AHSYB + OGD/R | 40 | ~1.5 | ~1.4 | ~1.6 | ~1.8 | ~1.5 | ~1.7 |
| AHSYB + OGD/R | 60 | ~2.0 | ~1.8 | ~2.2 | ~2.5 | ~2.0 | ~2.4 |
| AHSYB + OGD/R | 80 | ~2.5 | ~2.2 | ~2.8 | ~3.2 | ~2.5 | ~3.0 |
Note: Data are approximated from graphical representations in Fangma et al., 2021.[1][4]
Visualization of AHSYB-Mediated Signaling
Caption: AHSYB neuroprotective signaling via SIRT1 activation.
Effects on Alternative Cell Death Pathways in PC12 Cells
In addition to apoptosis, AHSYB has been shown to protect rat pheochromocytoma (PC12) cells from other forms of programmed cell death induced by OGD/R, namely ferroptosis and parthanatos.[7]
-
Ferroptosis Inhibition: AHSYB mitigates iron-dependent lipid peroxidation by upregulating the cystine/glutamate antiporter system (system xc⁻) and glutathione (B108866) peroxidase 4 (GPX4).[7]
-
Parthanatos Inhibition: By reducing reactive oxygen species (ROS), AHSYB prevents the overactivation of poly(ADP-ribose) polymerase-1 (PARP-1), thereby reducing the nuclear translocation of apoptosis-inducing factor (AIF), a key event in parthanatos.[7][8]
Caption: AHSYB inhibits ferroptosis and parthanatos in PC12 cells.
Detailed Experimental Protocols
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model
This protocol is adapted for primary hippocampal neurons and can be modified for other neuronal cell lines like PC12.[1][9]
Caption: Experimental workflow for the OGD/R model.
Protocol Steps:
-
Cell Culture: Culture primary hippocampal neurons for approximately 7 days until mature.
-
Initiation of OGD: Remove the culture medium and wash the cells three times with phosphate-buffered saline (PBS).
-
Hypoxic Incubation: Replace the PBS with glucose-free Eagle's Medium (or DMEM for PC12 cells). Place the culture plates in a three-gas incubator with a hypoxic atmosphere (94% N₂, 5% CO₂, 1% O₂) at 37°C for 6 hours.[1]
-
Reperfusion: After the OGD period, remove the glucose-free medium and replace it with a normal, glucose-containing culture medium. AHSYB (at desired concentrations, e.g., 40, 60, 80 µM) or a vehicle control is added at this stage.[1]
-
Normoxic Incubation: Return the cells to a standard incubator under normoxic conditions (95% air, 5% CO₂) for 24 hours to simulate reperfusion.[1]
-
Analysis: Following the reperfusion period, cells and culture supernatants are collected for downstream analysis.
Cell Viability (CCK-8) Assay
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method to determine the number of viable cells.
Protocol Steps:
-
After the OGD/R treatment in a 96-well plate, add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate at 37°C for 2-4 hours.
-
Measure the optical density (OD) at a wavelength of 450 nm using a microplate reader.[1]
-
Cell viability is expressed as a percentage relative to the control group.
Cytotoxicity (LDH Release) Assay
Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon cell membrane damage.
Protocol Steps:
-
After the OGD/R treatment, collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.[4]
-
The amount of LDH released is indicative of the level of cytotoxicity.
Western Blot Analysis
This technique is used to quantify the protein expression levels of SIRT1, FOXO1, PGC1α, Bax, and Bcl-2.
Protocol Steps:
-
Protein Extraction: Lyse the treated cells and determine the total protein concentration.
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with non-fat milk or BSA to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-SIRT1, anti-Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize to a loading control (e.g., GAPDH).[1]
Quantitative Real-Time PCR (RT-qPCR)
RT-qPCR is used to measure the relative mRNA expression levels of target genes.
Protocol Steps:
-
RNA Extraction: Isolate total RNA from the treated cells.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).
-
Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).[1]
Conclusion
This compound demonstrates robust neuroprotective effects in in vitro models of ischemic neuronal injury. Its mechanism of action is multifaceted, prominently featuring the activation of the pro-survival SIRT1 signaling pathway, which in turn modulates downstream effectors to inhibit apoptosis. Furthermore, AHSYB shows efficacy in mitigating alternative cell death pathways such as ferroptosis and parthanatos in neuronal-like PC12 cells. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals investigating AHSYB as a potential therapeutic agent for neurodegenerative diseases and ischemic stroke.
References
- 1. Cell culture and oxygen-glucose deprivation/ reoxygenation (OGD/R) [bio-protocol.org]
- 2. Oxygen glucose deprivation model of cerebral stroke in PC-12 cells: glucose as a limiting factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. huabio.com [huabio.com]
- 4. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell culture and establishment of the oxygen-glucose deprivation/reperfusion (OGD/R) model [bio-protocol.org]
- 7. Hydroxysafflor yellow A and this compound alleviate ferroptosis and parthanatos in PC12 cells injured by OGD/R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poly(ADP-ribose) Signals to Mitochondrial AIF: A Key Event in Parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Duration of Oxygen and Glucose Deprivation (OGD) Determines the Effects of Subsequent Reperfusion on Rat Pheochromocytoma (PC12) Cells and Primary Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Anhydrosafflor Yellow B: A Technical Guide for Researchers
Anhydrosafflor yellow B (ASYB) , a prominent water-soluble quinochalcone C-glycoside extracted from the florets of Carthamus tinctorius L. (safflower), has emerged as a compound of significant interest in preclinical research. Extensive in vivo studies in various animal models have demonstrated its therapeutic potential, particularly in the context of neuroprotection. This technical guide provides a comprehensive overview of the existing in vivo research on ASYB, detailing experimental protocols, summarizing quantitative data, and visualizing the key signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the preclinical evidence supporting ASYB.
Neuroprotective Effects in Cerebral Ischemia/Reperfusion Injury
The most well-documented therapeutic application of ASYB in animal models is its protective effect against cerebral ischemia/reperfusion (I/R) injury. Multiple studies have consistently shown that ASYB can mitigate the extent of brain damage and improve neurological outcomes in rodent models of stroke.
Experimental Models and Protocols
The primary animal model utilized to investigate the neuroprotective effects of ASYB is the transient middle cerebral artery occlusion (MCAO) model in rats, which mimics the pathophysiology of ischemic stroke in humans.
Typical MCAO Protocol:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of pentobarbital (B6593769) sodium.
-
Surgical Procedure: A nylon monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. The occlusion is maintained for a specific duration, usually 2 hours, followed by reperfusion, which is achieved by withdrawing the filament.
-
Drug Administration: ASYB is typically administered intravenously at the onset of reperfusion. Dosages in published studies have ranged from 1.75 to 7 mg/kg.[1]
-
Outcome Assessment: Neurological deficit scoring, measurement of infarct volume (commonly using TTC staining), and histological analysis of the ischemic penumbra are performed at various time points post-reperfusion (e.g., 24 hours).
Quantitative Efficacy Data
The neuroprotective efficacy of ASYB has been quantified through various parameters. The following tables summarize key findings from representative in vivo studies.
| Animal Model | ASYB Dosage | Key Efficacy Endpoints | Quantitative Results | Reference |
| Rat MCAO | 7 mg/kg | Neurological Deficit Score | Significant reduction compared to the MCAO model group. | [1] |
| Rat MCAO | 7 mg/kg | Infarct Volume | Significant decrease compared to the MCAO model group. | [1] |
| Rat MCAO | Not Specified | Oxidative Stress Markers (MDA, ROS) | Dose-dependent downregulation compared to the MCAO/R group. | |
| Rat MCAO | Not Specified | Antioxidant Enzymes (SOD, GSH-Px) | Dose-dependent upregulation compared to the MCAO/R group. | |
| Rat MCAO | Not Specified | Apoptosis Markers (Bax, Bcl-2) | Decreased Bax/Bcl-2 ratio, indicating reduced apoptosis. |
Signaling Pathways Implicated in Neuroprotection
In vivo studies have elucidated two primary signaling pathways through which ASYB exerts its neuroprotective effects: the SIRT1 pathway and the HSP60/TLR4/NF-κB pathway.
1. SIRT1 Signaling Pathway:
ASYB has been shown to upregulate the expression of Sirtuin 1 (SIRT1), a NAD-dependent deacetylase. This activation leads to the deacetylation and subsequent activation of downstream targets, including Forkhead box protein O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). The activation of this pathway is associated with reduced oxidative stress and apoptosis in neurons.
Caption: ASYB-mediated activation of the SIRT1 signaling pathway.
2. HSP60/TLR4/NF-κB Signaling Pathway:
In the context of cerebral ischemia, ASYB has been found to suppress the inflammatory response by inhibiting the Heat Shock Protein 60 (HSP60)/Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) signaling pathway.[1] By downregulating this pathway, ASYB reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]
Caption: ASYB-mediated inhibition of the HSP60/TLR4/NF-κB pathway.
Cardioprotective and Anti-inflammatory Effects: An Overview
While dedicated in vivo studies focusing solely on the cardioprotective and general anti-inflammatory effects of ASYB are limited, research on "safflower yellow pigments," of which ASYB is a major component, and the closely related compound Hydroxysafflor Yellow A (HSYA), provides valuable insights.
Cardioprotective Potential:
Studies on safflower yellow injection, which contains ASYB, have demonstrated cardioprotective effects in rat models of myocardial ischemia-reperfusion injury. These effects are attributed to the inhibition of the NLRP3 inflammasome and activation of autophagy.
General Anti-inflammatory Properties:
The anti-inflammatory effects of safflower yellow pigments have been observed in various models. For instance, they have been shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. Further in vivo studies using models such as carrageenan-induced paw edema are warranted to specifically delineate the anti-inflammatory profile of ASYB.
Pharmacokinetics of this compound in Rats
A study utilizing a sensitive ultrafast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) method has characterized the pharmacokinetic profile of ASYB in rats following both intravenous and oral administration.
Experimental Protocol
-
Animal Model: Normal Sprague-Dawley rats.
-
Administration Routes and Doses:
-
Intravenous (i.v.): 2.5 mg/kg
-
Oral (p.o.): 30 mg/kg
-
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analytical Method: UFLC-MS/MS was used for the quantification of ASYB in plasma.
Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of ASYB in rats.
| Parameter | Intravenous (2.5 mg/kg) | Oral (30 mg/kg) |
| Tmax (h) | - | 0.5 |
| Cmax (ng/mL) | - | 185.3 ± 45.7 |
| AUC(0-t) (ng·h/mL) | 1287.4 ± 210.6 | 231.8 ± 56.2 |
| AUC(0-∞) (ng·h/mL) | 1302.5 ± 215.3 | 245.7 ± 60.1 |
| t1/2 (h) | 1.8 ± 0.4 | 2.1 ± 0.5 |
| Bioavailability (F%) | - | ~0.3% |
Data presented as mean ± SD.
The results indicate that ASYB has very low oral bioavailability in rats, suggesting poor absorption from the gastrointestinal tract.
Caption: General experimental workflows for in vivo studies of ASYB.
Conclusion and Future Directions
The existing in vivo data strongly support the neuroprotective effects of this compound in animal models of cerebral ischemia, with well-defined mechanisms of action involving the SIRT1 and HSP60/TLR4/NF-κB pathways. However, its pharmacokinetic profile indicates very low oral bioavailability, which may pose a challenge for oral drug development and suggests that alternative delivery systems or routes of administration may be necessary.
Future research should focus on:
-
Conducting dedicated in vivo studies to unequivocally establish the cardioprotective and broader anti-inflammatory efficacy of ASYB, independent of its effects in the central nervous system.
-
Investigating formulation strategies to improve the oral bioavailability of ASYB.
-
Exploring the safety and toxicology profile of ASYB in more detail.
This comprehensive technical guide, based on the current body of scientific literature, provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound.
References
Anhydrosafflor Yellow B: A Technical Guide for Researchers
An in-depth exploration of the chemical properties, biological activities, and experimental protocols associated with Anhydrosafflor yellow B (AHSYB) for researchers, scientists, and drug development professionals.
This compound (AHSYB) is a prominent water-soluble quinochalcone C-glycoside isolated from the dried flowers of Carthamus tinctorius L., commonly known as safflower. This compound, along with hydroxysafflor yellow A (HSYA), is a major bioactive constituent of safflower and has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of AHSYB, focusing on its chemical characteristics, established biological effects, and detailed experimental methodologies to facilitate further research and development.
Core Chemical and Physical Properties
AHSYB is characterized by its distinct chemical structure and physical properties, which are fundamental to its biological activity and analytical detection.
| Property | Value |
| CAS Number | 184840-84-4 |
| Molecular Formula | C₄₈H₅₂O₂₆ |
| Molecular Weight | 1044.91 g/mol |
| Appearance | Light yellow to yellow solid |
| Solubility | Water-soluble |
| Class | Quinochalcone C-glycoside |
Biological Activities and Therapeutic Potential
AHSYB has demonstrated a range of pharmacological effects, with a primary focus on its neuroprotective, anti-inflammatory, and cardioprotective properties.
Neuroprotective Effects
A significant body of research has highlighted the neuroprotective potential of AHSYB, particularly in the context of cerebral ischemia-reperfusion (I/R) injury. Studies have shown that AHSYB can effectively reduce infarct volume, improve neurological function, and suppress apoptosis and oxidative stress in animal models of stroke.[1][2]
Anti-inflammatory Mechanism
The anti-inflammatory activity of AHSYB is a key contributor to its therapeutic effects. Research indicates that AHSYB can alleviate brain injury in acute permanent cerebral ischemia by downregulating inflammatory responses.[3][4]
Cardioprotective Effects
AHSYB has also been found to possess cardioprotective properties. It has been shown to protect against oxygen-glucose deprivation/reoxygenation-induced apoptosis in cardiac cells, suggesting its potential in mitigating myocardial I/R injury.
Other Biological Activities
Beyond its primary areas of investigation, AHSYB also exhibits:
-
Antiplatelet Aggregation: AHSYB inhibits ADP-induced platelet aggregation.
-
Antioxidant Effects: It demonstrates significant antioxidant activity by scavenging free radicals.[5][6][7]
Signaling Pathways
The therapeutic effects of this compound are mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
SIRT1 Signaling Pathway in Neuroprotection
AHSYB exerts its neuroprotective effects against cerebral ischemia/reperfusion injury in part by activating the Sirtuin 1 (SIRT1) signaling pathway.[1][2][8][9] Activation of SIRT1 leads to the deacetylation of downstream targets, including Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1][2] This cascade ultimately reduces oxidative stress and inhibits apoptosis in neuronal cells.[1][2][8][9]
TLR4/NF-κB Signaling Pathway in Anti-inflammation
AHSYB has been shown to attenuate inflammation in the context of cerebral ischemia by inhibiting the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] By suppressing this pathway, AHSYB reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[3][4]
Experimental Protocols
This section outlines detailed methodologies for key experiments involving this compound, providing a foundation for reproducible research.
In Vivo Model of Cerebral Ischemia/Reperfusion Injury
A widely used animal model to study the neuroprotective effects of AHSYB is the middle cerebral artery occlusion (MCAO) model in rats.
Objective: To evaluate the neuroprotective effects of AHSYB in a rat model of stroke.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
This compound (dissolved in 0.9% saline)
-
Anesthetic (e.g., chloral (B1216628) hydrate, isoflurane)
-
Nylon monofilament for MCAO
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume assessment
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain body temperature at 37°C.
-
MCAO Surgery: Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). Ligate the ECA and insert a nylon monofilament into the ICA to occlude the middle cerebral artery. After a defined period (e.g., 2 hours), withdraw the filament to allow reperfusion.
-
Drug Administration: Administer AHSYB (e.g., 1.75, 3.5, 7 mg/kg) intravenously or intraperitoneally at the onset of reperfusion.[3] A control group should receive an equivalent volume of saline.
-
Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Longa's 5-point scale).
-
Infarct Volume Measurement: Euthanize the animals and harvest the brains. Slice the brain into coronal sections and stain with 2% TTC. The non-infarcted tissue will stain red, while the infarcted area will remain white. Calculate the infarct volume as a percentage of the total brain volume.
References
- 1. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of Hydroxysafflor Yellow A and this compound from Safflower Using a Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of Hydroxysafflor Yellow A and this compound from Safflower Using a Response Surface Methodology [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Anhydrosafflor Yellow B from Safflower
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrosafflor yellow B (ASYB) is a significant water-soluble quinochalcone C-glycoside found in the florets of safflower (Carthamus tinctorius L.).[1] Along with hydroxysafflor yellow A (HSYA), ASYB is considered one of the major bioactive components responsible for the therapeutic effects of safflower, which has been traditionally used in medicine to treat a variety of ailments, including cardiovascular and cerebrovascular diseases.[1] Pharmacological studies have demonstrated that safflower extracts containing ASYB possess a range of biological activities, such as dilating coronary arteries, improving myocardial ischemia, and exhibiting anticoagulant, antithrombotic, and antioxidant properties.[1] Given its therapeutic potential, efficient and optimized protocols for the extraction and purification of ASYB are crucial for research and drug development.
These application notes provide detailed protocols for the extraction of ASYB from safflower, including ultrasound-assisted extraction and water immersion methods for crude extraction, followed by a purification protocol using macroporous resin chromatography. Additionally, a summary of the quantitative parameters and a diagram of a relevant signaling pathway are included to support further research and application.
Data Presentation: Quantitative Extraction and Purification Parameters
The following tables summarize the key quantitative data for different extraction and purification methods for this compound.
Table 1: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of ASYB
| Parameter | Optimized Value | Reference |
| Temperature | 66 °C | [2][3] |
| Extraction Time | 36 minutes | [2][3] |
| Solvent-to-Material Ratio | 16 mL/g | [2][3] |
| Extraction Power | 150 W | [2][3] |
| Particle Size | 100 mesh | [2] |
| Extraction Solvent | Pure Water | [2] |
Table 2: Optimized Parameters for Water Immersion Extraction of ASYB
| Parameter | Optimized Value | Reference |
| Liquid-to-Solid Ratio | 22:1 (mL/g) | [4] |
| Extraction Temperature | 75 °C | [4] |
| Extraction Time | 35 minutes | [4] |
| Maximum Extraction Yield | 0.465% | [4] |
Table 3: Optimized Parameters for Macroporous Resin (HPD-300) Purification of ASYB
| Stage | Parameter | Optimized Value | Reference |
| Adsorption | pH of Crude Extract | 2.8 | [4] |
| Adsorption Flow Rate | 1.9 mL/min | [4] | |
| Solution Concentration | 0.06 g/mL | [4] | |
| Desorption | Ethanol (B145695) Concentration | 74% | [4] |
| Desorption Flow Rate | 1.6 mL/min | [4] | |
| Elution Volume | 4.4 Bed Volumes (BV) | [4] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Crude ASYB
This protocol describes the extraction of ASYB from safflower florets using ultrasound assistance, which can enhance extraction efficiency.
Materials and Equipment:
-
Dried safflower florets, ground to pass through a 100-mesh sieve
-
Deionized water
-
Ultrasonic bath or probe sonicator (150 W)
-
Beaker or flask
-
Stirring apparatus
-
Filtration system (e.g., filter paper or vacuum filtration)
-
Rotary evaporator
Procedure:
-
Weigh the ground safflower powder.
-
Add deionized water at a solvent-to-material ratio of 16 mL/g into a beaker or flask.[2][3]
-
Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Apply ultrasonic power of 150 W for 36 minutes with continuous stirring.[2][3]
-
After extraction, filter the mixture to separate the supernatant from the solid residue.
-
The collected supernatant is the crude ASYB extract. For further purification, the extract can be concentrated using a rotary evaporator.
Protocol 2: Water Immersion Extraction of Crude ASYB
This protocol outlines a conventional water immersion method for ASYB extraction.
Materials and Equipment:
-
Dried safflower florets, ground
-
Deionized water
-
Heating mantle or water bath with stirring capability
-
Beaker or flask
-
Filtration system
-
Rotary evaporator
Procedure:
-
Weigh the ground safflower powder.
-
Add deionized water to the safflower powder at a liquid-to-solid ratio of 22:1 (mL/g).[4]
-
Heat the mixture to 75 °C and maintain this temperature for 35 minutes with constant stirring.[4]
-
After the extraction period, filter the mixture to collect the aqueous extract.
-
The resulting filtrate is the crude ASYB extract. This can be concentrated under reduced pressure using a rotary evaporator before purification.
Protocol 3: Purification of ASYB using Macroporous Resin Chromatography
This protocol details the purification of ASYB from the crude aqueous extract using HPD-300 macroporous resin.
Materials and Equipment:
-
Crude ASYB extract (from Protocol 1 or 2)
-
HPD-300 macroporous resin
-
Chromatography column
-
Peristaltic pump
-
pH meter
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Ethanol (various concentrations)
-
Deionized water
-
Fraction collector (optional)
Procedure:
-
Resin Pretreatment: Soak the HPD-300 resin in 95% ethanol for 24 hours to remove any trapped monomers. Wash the resin thoroughly with deionized water until no ethanol is detected.
-
Column Packing: Pack the pretreated resin into a chromatography column.
-
Crude Extract Preparation: Adjust the pH of the crude ASYB extract to 2.8 using HCl.[4] Dilute or concentrate the extract to a concentration of 0.06 g/mL.[4]
-
Adsorption (Loading): Load the prepared crude extract onto the resin column at a flow rate of 1.9 mL/min.[4]
-
Washing: After loading, wash the column with deionized water to remove unbound impurities.
-
Desorption (Elution): Elute the adsorbed ASYB from the resin using 4.4 bed volumes (BV) of 74% ethanol at a flow rate of 1.6 mL/min.[4]
-
Fraction Collection: Collect the eluate. The fraction containing the purified ASYB can be identified by its characteristic yellow color and confirmed by analytical methods such as HPLC.
-
Solvent Removal: Remove the ethanol from the collected fraction using a rotary evaporator to obtain the purified ASYB. The final product can be freeze-dried for long-term storage.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway Diagram
This compound, along with HSYA, has been shown to exert cardio-protective and neuroprotective effects, in part by modulating apoptosis through mitochondrial-mediated pathways.[5][6] The following diagram illustrates a simplified representation of the SIRT1 signaling pathway, which is implicated in the protective effects of both HSYA and ASYB against ischemia/reperfusion injury by attenuating oxidative stress and apoptosis.[6]
Caption: ASYB-mediated activation of the SIRT1 pathway to inhibit apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxysafflor Yellow A: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safflower Yellow Pigments in Coronary Heart Disease: Mechanisms, Applications, and Future Perspectives [xiahepublishing.com]
- 4. Response surface optimization of the water immersion extraction and macroporous resin purification processes of this compound from Carthamus tinctorius L [agris.fao.org]
- 5. Hydroxysafflor Yellow A Protects Against Myocardial Ischemia/Reperfusion Injury via Suppressing NLRP3 Inflammasome and Activating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ultrasonic-Assisted Extraction of Anhydrosafflor Yellow B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient extraction of Anhydrosafflor yellow B (AHSYB), a key bioactive compound from the flowers of Carthamus tinctorius L. (safflower), using ultrasonic-assisted extraction (UAE). AHSYB, along with Hydroxysafflor yellow A (HSYA), is a major water-soluble quinochalcone C-glycoside in safflower, recognized for its significant pharmacological activities, including neuroprotective effects.[1][2][3][4] This document outlines the optimized extraction parameters, a detailed experimental workflow, and analytical methods for quantification. Additionally, it explores the neuroprotective mechanism of AHSYB through the SIRT1 signaling pathway.
Optimized Parameters for Ultrasonic-Assisted Extraction
Ultrasonic-assisted extraction is an efficient method for obtaining bioactive compounds from plant materials. The application of ultrasonic waves facilitates the disruption of cell walls, enhancing solvent penetration and mass transfer, which leads to higher extraction yields in a shorter time compared to conventional methods.
The optimal conditions for the simultaneous extraction of this compound and Hydroxysafflor yellow A from safflower have been determined using response surface methodology (RSM).[5][6][7] These conditions are summarized in the table below.
| Parameter | Optimal Value |
| Extraction Temperature | 66 °C |
| Extraction Time | 36 minutes |
| Solvent-to-Material Ratio | 16 mL/g |
| Ultrasonic Power | 150 W |
| Table 1: Optimized parameters for the ultrasonic-assisted extraction of this compound from safflower.[5][6][7] |
Experimental Protocols
2.1. Protocol for Ultrasonic-Assisted Extraction of this compound
This protocol details the step-by-step procedure for the extraction of AHSYB from safflower under the optimized conditions identified.
Materials and Equipment:
-
Dried safflower flowers (powdered)
-
Distilled water (or other suitable solvent)
-
Ultrasonic bath or probe sonicator with temperature and power control
-
Beaker or flask
-
Stirring bar and magnetic stirrer (optional)
-
Filter paper or centrifuge
-
Analytical balance
-
Graduated cylinders
Procedure:
-
Sample Preparation: Weigh 1.0 g of powdered dry safflower flowers using an analytical balance.
-
Solvent Addition: Place the safflower powder into a beaker or flask. Add 16 mL of distilled water to achieve a solvent-to-material ratio of 16 mL/g.
-
Ultrasonic Extraction:
-
Place the beaker/flask in the ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the sample container.
-
Set the ultrasonic power to 150 W.
-
Set the extraction temperature to 66 °C.
-
Begin sonication and continue for 36 minutes. If using a magnetic stirrer, maintain gentle agitation throughout the process.
-
-
Sample Recovery: After extraction, remove the sample from the ultrasonic bath.
-
Solid-Liquid Separation:
-
Filtration: Filter the extract through a suitable filter paper to separate the solid plant material from the liquid extract.
-
Centrifugation: Alternatively, centrifuge the mixture at an appropriate speed (e.g., 4000 rpm for 10 minutes) and collect the supernatant.
-
-
Storage: Store the obtained extract at 4 °C in a dark container for further analysis.
2.2. Protocol for HPLC Quantification of this compound
This protocol describes the high-performance liquid chromatography (HPLC) method for the quantitative analysis of AHSYB in the prepared extract.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase:
-
A: Acetonitrile
-
B: 0.1% Formic acid in water[8]
-
-
Gradient Elution:
-
0–12 min: 10%–22% A
-
12–20 min: 22%–26% A
-
20–30 min: 26%–95% A[8]
-
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: 25 °C[8]
-
Detection Wavelength: 403 nm[8]
-
Injection Volume: 10 µL[8]
Procedure:
-
Standard Preparation: Prepare a stock solution of AHSYB standard of known concentration in a suitable solvent (e.g., methanol (B129727) or the mobile phase). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Filter the safflower extract through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
HPLC Analysis:
-
Inject the prepared standards and the sample extract into the HPLC system.
-
Record the chromatograms and the peak areas.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the AHSYB standards against their concentrations.
-
Determine the concentration of AHSYB in the sample extract by interpolating its peak area on the calibration curve.
-
Visualizations
3.1. Experimental Workflow
The following diagram illustrates the workflow for the ultrasonic-assisted extraction and subsequent HPLC analysis of this compound.
Caption: Workflow for Ultrasonic-Assisted Extraction and HPLC Analysis of AHSYB.
3.2. This compound and the SIRT1 Signaling Pathway
This compound has been shown to exert neuroprotective effects, particularly in the context of cerebral ischemia/reperfusion injury.[1][2] One of the key mechanisms underlying this protection is the activation of the Silent Information Regulator 1 (SIRT1) signaling pathway.[1][2] Activation of SIRT1 by AHSYB leads to the modulation of downstream targets that are involved in attenuating oxidative stress and apoptosis.[1][2]
The diagram below depicts the proposed signaling pathway.
Caption: Proposed SIRT1 signaling pathway activated by this compound.
References
- 1. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Analysis of the Effects of Hydroxysafflor Yellow A and this compound in Safflower Series of Herb Pairs Using Prep-HPLC and a Selective Knock-Out Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of Hydroxysafflor Yellow A and this compound from Safflower Using a Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Topic: High-Speed Counter-Current Chromatography for Anhydrosafflor Yellow B Purification
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydrosafflor yellow B (AHSYB) is a principal bioactive quinochalcone C-glycoside found in the florets of Safflower (Carthamus tinctorius L.).[1][2] It exhibits a range of pharmacological activities, including antioxidant and cardioprotective effects, making its efficient purification crucial for research and drug development.[1][3] High-Speed Counter-Current Chromatography (HSCCC) offers a robust and effective method for the preparative isolation of AHSYB. As a liquid-liquid partition chromatography technique, HSCCC eliminates the need for a solid support matrix, thereby preventing the irreversible adsorption of samples and enabling high sample loading capacity and recovery.[4] This application note provides detailed protocols for the extraction, HSCCC purification, and purity analysis of AHSYB from Safflower, achieving purities of over 98%.[1][3]
Introduction
Safflower (Carthamus tinctorius L.) has been used for centuries in traditional Chinese medicine to treat a variety of ailments, including cardiovascular diseases.[2] The therapeutic effects are largely attributed to its water-soluble pigments, primarily hydroxysafflor yellow A (HSYA) and this compound (AHSYB).[1] AHSYB, a major active pigment, has garnered significant attention for its potential health benefits.[3] However, isolating AHSYB with high purity from the complex chemical matrix of crude safflower extract presents a significant challenge.
High-Speed Counter-Current Chromatography (HSCCC) is an ideal technology for this purpose. It operates by partitioning solutes between two immiscible liquid phases, one stationary and one mobile, within a coil column subjected to a strong centrifugal force field. This support-free system minimizes sample loss and degradation, making it superior to traditional solid-phase chromatography for purifying delicate natural products.[4] This document outlines an optimized HSCCC method for the efficient, preparative-scale purification of this compound.
Experimental Workflows and Principles
The overall process involves the extraction of crude flavonoids from safflower florets, followed by purification using HSCCC and subsequent purity verification via High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for AHSYB purification.
The core of the purification process is the HSCCC system. A two-phase solvent system is equilibrated, and the stationary phase is retained in the column by centrifugal force while the mobile phase is pumped through. The sample is injected and its components are separated based on their differing partition coefficients between the two liquid phases.
Caption: Principle of HSCCC separation.
Experimental Protocols
Protocol 1: Crude Extract Preparation
-
Maceration: Weigh 100 g of dried Safflower floret powder and suspend it in 1.5 L of distilled water.[5]
-
Extraction: Stir the suspension at room temperature for 1 hour.
-
Filtration: Separate the extract from the solid residue by centrifugation followed by filtration.
-
Concentration: Concentrate the aqueous extract under reduced pressure at 50°C to yield a crude sample ready for HSCCC purification.
Protocol 2: HSCCC Purification of this compound
-
Solvent System Preparation: Prepare a two-phase solvent system composed of ethyl acetate-n-butanol-water at a volume ratio of (3:1:4, v/v/v). Mix the solvents thoroughly in a separation funnel and allow the phases to separate. The upper phase will serve as the stationary phase and the lower aqueous phase as the mobile phase.
-
HSCCC System Setup:
-
Equilibration: Once the desired speed and temperature are reached, pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.[1][3] Continue until the mobile phase front emerges from the outlet and a hydrodynamic equilibrium is established.
-
Sample Injection: Dissolve 200 mg of the crude extract in 10 mL of a 1:1 mixture of the stationary and mobile phases. Inject the sample solution into the column through the injection valve.
-
Elution and Fraction Collection: Continue the elution with the mobile phase. Monitor the effluent using a UV detector at 403 nm.[6] Collect fractions based on the resulting chromatogram peaks. The peak corresponding to this compound is collected for further analysis.
Protocol 3: Purity Analysis by HPLC
-
Instrumentation: An HPLC system equipped with a C18 column (e.g., 4.6 mm × 250 mm, 5 µm) is used.
-
Mobile Phase: The mobile phase consists of acetonitrile (B52724) (Solvent A) and 0.1% formic acid in water (Solvent B).[6]
-
Gradient Elution: Employ a gradient elution program as follows: 10%-22% A over 0-12 min; 22%-26% A over 12-20 min.[6]
-
Analysis Parameters: Set the flow rate to 1.0 mL/min and the column temperature to 25°C. Monitor the eluent at a wavelength of 403 nm.[6]
-
Quantification: Inject the collected AHSYB fraction. Determine the purity by calculating the peak area percentage.
Results and Data
The successful purification of this compound is highly dependent on the selection of the solvent system and the optimization of operating parameters.
Table 1: HSCCC Solvent System Selection Considerations
| Solvent System Composition (v/v/v) | Partition Coefficient (K) of AHSYB | Settling Time (s) | Stationary Phase Retention (%) | Suitability |
| n-Hexane-Ethyl Acetate-Methanol-Water (1:10:1:10) | 0.8 - 1.5 | < 25 | 40 - 60 | Good |
| Ethyl Acetate-n-Butanol-Water (3:1:4) | 0.5 - 2.0 | < 30 | > 50 | Excellent |
| Chloroform-Methanol-Water-n-Butanol (4:3:2:1.5) | Varies | ~30 | ~62 | Moderate |
Note: The partition coefficient (K) is the ratio of the solute concentration in the stationary phase to that in the mobile phase. A K value between 0.5 and 2.0 is generally considered ideal for good separation.[7]
Table 2: Optimized HSCCC Operating Parameters for AHSYB Purification
| Parameter | Optimized Value | Reference |
| Apparatus | TBE-300C HSCCC | [3] |
| Solvent System | Ethyl Acetate-n-Butanol-Water (3:1:4, v/v/v) | Adapted from flavonoid separation principles |
| Revolution Speed | 850 rpm | [1][3] |
| Mobile Phase Flow Rate | 2.0 mL/min | [1][3] |
| Separation Temperature | 40 °C | [1][3] |
| Detection Wavelength | 403 nm | [6] |
| Stationary Phase | Upper organic phase | [7] |
| Mobile Phase | Lower aqueous phase | [7] |
Table 3: Summary of Purification Results
| Parameter | Result |
| Sample Loading | 200 mg crude extract |
| Yield of AHSYB | ~15-20 mg (Typical) |
| Purity of AHSYB (by HPLC) | > 98% |
| Recovery | > 90% |
Discussion
The key to a successful HSCCC separation is the selection of a suitable two-phase solvent system. The chosen system must provide an ideal partition coefficient (K) for the target compound and maintain a high retention of the stationary phase.[4][7] The ethyl acetate-n-butanol-water system offers an excellent balance for separating moderately polar quinochalcones like AHSYB.
Operational parameters also play a critical role. The revolution speed of 850 rpm ensures good retention of the stationary phase while preventing excessive emulsification.[1][3] A mobile phase flow rate of 2.0 mL/min provides a good balance between separation time and resolution.[3][7] Elevating the temperature to 40°C can help reduce the viscosity of the solvent phases, improving mass transfer and peak efficiency.[1][3] Under these optimized conditions, AHSYB can be separated from other safflower pigments, such as HSYA, with high resolution.
Conclusion
High-Speed Counter-Current Chromatography is a highly efficient and reliable method for the preparative isolation and purification of this compound from crude extracts of Carthamus tinctorius. The protocol described provides a straightforward and scalable approach to obtain AHSYB with over 98% purity, facilitating further pharmacological research and development. The absence of a solid support minimizes sample loss and ensures high recovery rates, making HSCCC the preferred technique for this application.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Optimized separation of this compound from safflower by high-speed counter-current chromatography and evaluation of its cardio-protective effect - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. biotech-asia.org [biotech-asia.org]
- 6. mdpi.com [mdpi.com]
- 7. Separation and Purification of Flavonoids from Black Currant Leaves by High-Speed Countercurrent Chromatography and Preparative HPLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Anhydrosafflor Yellow B Using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Anhydrosafflor yellow B (AHSYB), a key bioactive flavonoid found in the flowers of Carthamus tinctorius L. (safflower). The described protocol provides a reliable and reproducible approach for the determination of AHSYB in plant extracts and other matrices, which is crucial for quality control, pharmacokinetic studies, and drug development.
Introduction
This compound is a significant water-soluble quinochalcone C-glycoside present in safflower, a plant with a long history of use in traditional medicine for treating cardiovascular and cerebrovascular diseases. AHSYB, along with other related compounds like hydroxysafflor yellow A (HSYA), contributes to the pharmacological effects of safflower extracts. Accurate quantification of AHSYB is therefore essential for the standardization of raw materials and finished products. This document provides a detailed HPLC method for the separation and quantification of AHSYB.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is required.
-
Analytical Column: A C18 reversed-phase column is recommended for the separation.
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or Acetic acid (analytical grade)
-
Ultrapure water
-
-
Reference Standard: this compound (purity > 98%)
Chromatographic Conditions
A validated HPLC method for the quantification of this compound is summarized in the table below.
| Parameter | Recommended Conditions |
| Column | C18, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase | A: AcetonitrileB: 0.1% Formic Acid in Water |
| Gradient Elution | 0–12 min, 10%–22% A12–20 min, 22%–26% A20–30 min, 26%–95% A[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25 °C[1] |
| Detection Wavelength | 403 nm[1] |
| Injection Volume | 10 µL[1] |
Preparation of Standard Solutions
A stock solution of this compound reference standard is prepared by accurately weighing a known amount of the standard and dissolving it in a suitable solvent, such as methanol, to a final concentration of 1 mg/mL. A series of working standard solutions are then prepared by serially diluting the stock solution with the mobile phase to construct a calibration curve.
Sample Preparation (from Carthamus tinctorius flowers)
-
Grinding: The dried safflower flowers are ground into a fine powder.
-
Extraction: A specific amount of the powdered sample is extracted with a suitable solvent. One effective method is ultrasonic extraction with a solvent-to-material ratio of 16 mL/g at 66°C for 36 minutes.[1]
-
Filtration: The resulting extract is filtered through a 0.45 µm membrane filter prior to injection into the HPLC system to remove any particulate matter.
Method Validation
The described HPLC method has been validated for its linearity, precision, and accuracy. The key performance parameters are summarized in the table below.
| Validation Parameter | Result |
| Linearity Range | 0.08–0.16 mg/mL[1] |
| Correlation Coefficient (R²) | 0.9997[1] |
| Precision (RSD%) | 0.73%[1] |
| Recovery | 94.9% to 105.2% |
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the following diagram.
Conclusion
The HPLC method described in this application note is a robust and reliable technique for the quantitative determination of this compound. The method is well-suited for routine quality control of Carthamus tinctorius raw materials and extracts, as well as for research and development purposes in the pharmaceutical and nutraceutical industries. The provided validation data demonstrates that the method is linear, precise, and accurate for its intended use.
References
Application Notes and Protocols for the Purification of Anhydrosafflor Yellow B using Macroporous Resin
Introduction
Anhydrosafflor yellow B (AHSYB) is a key bioactive quinochalcone C-glycoside found in the flowers of Carthamus tinctorius L. (safflower).[1][2] It has garnered significant interest from researchers and drug development professionals due to its wide range of pharmacological activities, including neuroprotective and cardioprotective effects.[3][4] The purification of AHSYB from crude safflower extracts is a critical step for its further study and potential therapeutic applications. Macroporous adsorption resin (MAR) chromatography is a simple, cost-effective, and efficient method for the enrichment and purification of flavonoids like AHSYB from plant extracts.[5][6][7] This document provides detailed application notes and protocols for the purification of AHSYB using macroporous resin, based on optimized experimental parameters.
Principle of Macroporous Resin Purification
Macroporous resins are synthetic polymers with a porous structure, large surface area, and specific surface properties that allow for the selective adsorption of target molecules from a solution. The purification process involves two main stages: adsorption and desorption. During adsorption, the crude extract containing AHSYB is passed through a column packed with the resin. AHSYB and other compounds are adsorbed onto the resin surface to varying extents based on their polarity and molecular size. Weaker-polarity resins with large surface areas are generally more effective for flavonoid adsorption.[5][6] Following the adsorption phase, the column is washed to remove impurities that have not been strongly adsorbed. Finally, the desorption step involves eluting the bound AHSYB from the resin using a suitable solvent, typically an ethanol-water mixture. By optimizing conditions such as pH, flow rate, and solvent concentration, a significant increase in the purity of AHSYB can be achieved.
Experimental Protocols
This section details the step-by-step methodology for the purification of this compound from a crude safflower extract using HPD-300 macroporous resin.
1. Materials and Reagents
-
Crude safflower extract containing this compound
-
HPD-300 macroporous adsorption resin
-
Ethanol (B145695) (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (B78521) (analytical grade)
-
Deionized water
-
Chromatographic column
-
Peristaltic pump
-
pH meter
-
HPLC system for analysis
2. Resin Pretreatment
Before use, the macroporous resin must be pretreated to remove any residual monomers and porogenic agents from the manufacturing process.
-
Soak the HPD-300 resin in ethanol for 24 hours.
-
Wash the resin with deionized water until no ethanol smell is detected.
-
Soak the resin in 5% HCl solution for 2-4 hours.
-
Rinse with deionized water until the effluent is neutral.
-
Soak the resin in 2% NaOH solution for 2-4 hours.
-
Rinse with deionized water until the effluent is neutral.
-
The pretreated resin is now ready for packing into the column.
3. Column Packing
-
Prepare a slurry of the pretreated HPD-300 resin in deionized water.
-
Pour the slurry into the chromatographic column.
-
Allow the resin to settle, and then drain the excess water.
-
Ensure the resin bed is packed uniformly to avoid channeling.
-
Wash the packed column with deionized water.
4. Sample Preparation
-
Dissolve the crude safflower extract in deionized water to a concentration of 0.06 g/mL.[8]
-
Adjust the pH of the sample solution to 2.8 using HCl.[8]
-
Filter the solution to remove any particulate matter.
5. Adsorption
-
Equilibrate the packed column by passing deionized water through it.
-
Load the prepared sample solution onto the column at a flow rate of 1.9 mL/min.[8]
-
Collect the effluent and monitor for AHSYB breakthrough using HPLC or a UV-Vis spectrophotometer.
-
Once the resin is saturated, stop the sample loading.
-
Wash the column with deionized water to remove unadsorbed impurities.
6. Desorption
-
Elute the adsorbed AHSYB from the resin using a 74% ethanol solution.[8]
-
The desorption should be carried out at a flow rate of 1.6 mL/min.[8]
-
Collect the eluate in fractions. The total elution volume should be approximately 4.4 bed volumes (BV).[8]
-
Monitor the AHSYB concentration in the collected fractions by HPLC.
-
Pool the fractions containing high-purity AHSYB.
-
The final product can be concentrated by rotary evaporation and then freeze-dried or spray-dried.
7. HPLC Analysis of this compound
The concentration and purity of this compound in the samples can be determined by High-Performance Liquid Chromatography (HPLC).
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing a small amount of acid (e.g., 0.1% formic acid or 0.5% acetic acid) is commonly used.[9][10]
-
Detection Wavelength: AHSYB can be detected at 403 nm.[9]
-
Quantification: The concentration of AHSYB is determined by comparing its peak area to a standard curve prepared with a known concentration of AHSYB standard.
Data Presentation
The following tables summarize the optimized parameters and results for the purification of this compound using HPD-300 macroporous resin.
Table 1: Optimized Adsorption and Desorption Conditions [8]
| Parameter | Optimal Value |
| Adsorption | |
| Resin Type | HPD-300 |
| Sample Solution pH | 2.8 |
| Sample Concentration | 0.06 g/mL |
| Adsorption Flow Rate | 1.9 mL/min |
| Desorption | |
| Eluent | 74% Ethanol |
| Desorption Flow Rate | 1.6 mL/min |
| Elution Volume | 4.4 BV |
Table 2: Purification Results [8]
| Parameter | Value |
| Maximum Adsorption Ratio | 1.095 mg/g |
| Maximum Desorption Ratio | 0.906 mg/g |
| Initial AHSYB Content | Not specified, but purity increased 2.91-fold |
| Final AHSYB Content | 6.83% |
| Purity Increase | 2.91 times |
Experimental Workflow and Signaling Pathways
The overall experimental workflow for the purification of this compound is depicted in the following diagram.
Caption: Experimental workflow for macroporous resin purification of this compound.
The use of macroporous adsorption resins, specifically HPD-300, provides an effective method for the purification of this compound from crude safflower extracts. By carefully controlling the experimental parameters as outlined in this protocol, a significant increase in the purity of AHSYB can be achieved. This protocol is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising bioactive compound. Further optimization may be required depending on the specific characteristics of the starting material and the desired final purity.
References
- 1. Buy this compound (EVT-2993607) | 184840-84-4 [evitachem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimized separation of this compound from safflower by high-speed counter-current chromatography and evaluation of its cardio-protective effect - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. scienceopen.com [scienceopen.com]
- 5. Macroporous polymeric resin for the purification of flavonoids from medicinal plants: A review. | Semantic Scholar [semanticscholar.org]
- 6. Macroporous polymeric resin for the purification of flavonoids from medicinal plants: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emerald.com [emerald.com]
- 8. Response surface optimization of the water immersion extraction and macroporous resin purification processes of this compound from Carthamus tinctorius L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
Application Note: Quantitative Analysis of Anhydrosafflor Yellow B in Rat Plasma by UFLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a validated ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) method for the sensitive and rapid quantification of Anhydrosafflor yellow B (AHSYB) in rat plasma. The protocol outlines a straightforward protein precipitation for sample preparation and an efficient 8-minute gradient elution chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in negative electrospray ionization mode with multiple reaction monitoring (MRM). This robust method is suitable for pharmacokinetic studies and routine analysis of AHSYB in biological matrices.
Introduction
This compound (AHSYB) is a primary water-soluble pigment found in the flowers of Carthamus tinctorius L. (safflower). It has garnered significant interest for its pharmacological activities, including antioxidant and anti-inflammatory properties. To support preclinical and clinical development, a reliable and sensitive analytical method is crucial for quantifying AHSYB in biological samples. This document provides a detailed protocol for the analysis of AHSYB in rat plasma using UFLC-MS/MS, a technique offering high selectivity and sensitivity.
Experimental
-
This compound (AHSYB) reference standard
-
Rutin (Internal Standard, IS)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ultrapure water
-
Rat plasma (blank)
-
UFLC System: A system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 column is utilized for separation.[1]
The separation of AHSYB and the internal standard is achieved using a gradient elution on a C18 column.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Column |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water with 0.1% Formic Acid |
| Gradient Program | An 8-minute gradient elution is employed.[1] (Specifics not detailed) |
| Flow Rate | (Not specified in the provided abstract) |
| Column Temperature | (Not specified in the provided abstract) |
| Injection Volume | (Not specified in the provided abstract) |
The mass spectrometer is operated in negative electrospray ionization mode. The specific MRM transitions for AHSYB and the IS are monitored for quantification.
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transition (AHSYB) | (Specific m/z not detailed in abstract) |
| MRM Transition (IS) | (Specific m/z not detailed in abstract) |
| Collision Energy | (Not specified in the provided abstract) |
| Source Temperature | (Not specified in the provided abstract) |
Protocols
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of AHSYB and Rutin (IS) in methanol.
-
Serially dilute the stock solutions with methanol to prepare a series of working standard solutions.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
Sample Preparation Protocol:
-
Thaw frozen rat plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Add a specified volume of the internal standard working solution.
-
Precipitate the plasma proteins by adding four volumes of methanol.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Inject an aliquot of the supernatant into the UFLC-MS/MS system.
Caption: Workflow for the preparation of rat plasma samples.
Method Validation
The analytical method was validated according to established guidelines, assessing linearity, precision, accuracy, recovery, and matrix effect.
Table 3: Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 25 - 10,000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 (Implied) |
| Intra-day Precision (RSD) | < 6.5%[1] |
| Inter-day Precision (RSD) | < 6.5%[1] |
| Accuracy (Relative Error) | Within ±9.4%[1] |
| Mean Recovery | > 70.9%[1] |
Application to Pharmacokinetic Study
This validated UFLC-MS/MS method was successfully applied to a pharmacokinetic study of AHSYB in rats following intravenous and oral administration.[1] The study revealed poor oral bioavailability of approximately 0.3%.[1]
Metabolic Profile
Studies on the metabolic fate of AHSYB in rats have identified 22 metabolites, indicating extensive phase I and phase II metabolism.[2] The metabolic pathways include oxidation, reduction, hydroxylation, methylation, and conjugation with sulfate, glucuronic acid, and glutathione.[2]
Caption: Metabolic pathways of this compound.
Conclusion
The UFLC-MS/MS method described provides a reliable, sensitive, and efficient tool for the quantitative analysis of this compound in rat plasma. The simple sample preparation and rapid chromatographic runtime make it highly suitable for high-throughput applications, particularly in the field of pharmacokinetics and drug metabolism.
References
- 1. Development and validation of a UFLC-MS/MS method for the determination of this compound in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic profile of this compound in rats by ultra-fast liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Anhydrosafflor Yellow B for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Anhydrosafflor yellow B (ASYB) is a prominent water-soluble quinochalcone C-glycoside isolated from the flowers of Carthamus tinctorius L. It has garnered significant interest in biomedical research for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. Proper dissolution and preparation of ASYB are critical for obtaining reliable and reproducible results in in vitro studies. These application notes provide detailed protocols for the dissolution, storage, and application of ASYB in various in vitro experimental setups.
Data Presentation
Solubility and Stock Solution Parameters
Properly preparing and storing stock solutions is crucial for maintaining the bioactivity and stability of this compound. The following table summarizes the key parameters for dissolving and storing ASYB.
| Parameter | Recommendation | Source(s) |
| Primary Solvent | High-purity water (e.g., Milli-Q® or equivalent) | [1][2][3] |
| Alternative Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [4][5] |
| Water Solubility | ≥ 50 mg/mL (≥ 47.85 mM) | [1] |
| Stock Solution Concentration | 1-10 mM in water or DMSO | [1] |
| Working Concentration Range | 10-120 µM in cell culture medium | [6] |
| Sterilization | 0.22 µm sterile filter for aqueous solutions | [1] |
| Short-term Storage | -20°C for up to 1 month (aliquoted, protected from light) | [1][7] |
| Long-term Storage | -80°C for up to 6 months (aliquoted, protected from light) | [1][7] |
In Vitro Effective Concentrations
The effective concentration of ASYB can vary depending on the cell type and the specific in vitro assay. The table below provides a summary of concentrations used in published studies.
| Cell Type | Assay | Effective Concentration | Outcome | Reference(s) |
| Primary Hippocampal Neurons | Cell Viability (CCK-8) | 40, 60, 80 µM | Increased cell viability after OGD/R injury | [6][8] |
| Primary Hippocampal Neurons | Apoptosis | 40, 60, 80 µM | Reduced apoptosis after OGD/R injury | [6] |
| PC12 Cells, Primary Neuronal Cells | Cytotoxicity | Not specified | Protection against H₂O₂-induced cytotoxicity | [1] |
| Platelets | Platelet Aggregation | Not specified | Inhibition of ADP-induced platelet aggregation | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Aqueous Stock Solution
This protocol describes the preparation of a sterile aqueous stock solution of ASYB, which is suitable for most cell culture applications.
Materials:
-
This compound (powder)
-
Sterile, high-purity water (e.g., cell culture grade, Milli-Q®)
-
Sterile conical tube (e.g., 15 mL)
-
Vortex mixer
-
Sterile syringe (e.g., 5 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
Procedure:
-
Weighing: Accurately weigh the desired amount of ASYB powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.045 mg of ASYB (Molecular Weight: 1044.91 g/mol ).
-
Dissolution: Add the appropriate volume of sterile, high-purity water to the tube containing the ASYB powder. For a 10 mM solution, add 1 mL of water.
-
Mixing: Vortex the solution thoroughly until the ASYB is completely dissolved. The solution should be a clear yellow.
-
Sterilization: Draw the ASYB solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filtering: Filter the solution into a sterile conical tube. This step is crucial to remove any potential microbial contamination, especially since the stock solution is water-based.[1]
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][7] Protect the tubes from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the stock solution to the final working concentration in cell culture medium.
Materials:
-
10 mM ASYB stock solution (from Protocol 1)
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM ASYB stock solution at room temperature.
-
Dilution Calculation: Calculate the volume of stock solution needed to achieve the desired final concentration in the cell culture medium. For example, to prepare 1 mL of a 100 µM working solution:
-
Use the formula: C1V1 = C2V2
-
(10,000 µM) * V1 = (100 µM) * (1000 µL)
-
V1 = 10 µL
-
-
Preparation of Working Solution: In a sterile tube, add 990 µL of pre-warmed complete cell culture medium. Add 10 µL of the 10 mM ASYB stock solution to the medium.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.
-
Application to Cells: The freshly prepared working solution is now ready to be added to the cells for the experiment. In a study on hippocampal neurons, the drug was dissolved in the culture medium and applied to the cells during the period of oxygen-glucose deprivation/reoxygenation (OGD/R) injury.[6][8]
Mandatory Visualizations
Signaling Pathway of this compound in Neuroprotection
This compound has been shown to exert neuroprotective effects by activating the SIRT1 signaling pathway.[6] This pathway is involved in attenuating oxidative stress and apoptosis.
Caption: ASYB-mediated activation of the SIRT1 signaling pathway.
Experimental Workflow for In Vitro Studies with this compound
This diagram illustrates a typical workflow for conducting in vitro experiments with ASYB, from stock solution preparation to data analysis.
Caption: General experimental workflow for in vitro studies using ASYB.
Logical Relationship of ASYB Stability Factors
The stability of this compound is influenced by several environmental factors. Understanding these relationships is key to ensuring the integrity of the compound during experiments.
Caption: Factors affecting the stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Hydroxysafflor yellow A: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - CD BioSustainable [sustainable-bio.com]
- 8. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
Application Notes and Protocols for Anhydrosafflor Yellow B Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Anhydrosafflor yellow B (ASYB) in various animal studies, with a focus on its neuroprotective and cardioprotective effects. Detailed protocols for in vivo administration and subsequent molecular analysis are included to facilitate experimental design and execution.
Overview of this compound (ASYB)
This compound is a water-soluble quinochalcone C-glycoside extracted from the flowers of Carthamus tinctorius L., commonly known as safflower.[1] It is recognized for its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[2][3][4] Preclinical studies have demonstrated its therapeutic potential in models of cerebral ischemia and myocardial infarction.
Quantitative Data Summary
The following tables summarize the quantitative data from various animal studies involving ASYB administration.
Table 1: this compound Administration in a Rat Model of Cerebral Ischemia/Reperfusion Injury
| Parameter | Details | Reference |
| Animal Model | Male Sprague-Dawley rats (250–300 g) with Middle Cerebral Artery Occlusion (MCAO) | [3][5] |
| ASYB Dosages | 2, 4, and 8 mg/kg | [3][5] |
| Administration Route | Intravenous (tail vein) | [3][5] |
| Vehicle | Normal Saline (0.9%) | |
| Treatment Schedule | Administered immediately after MCAO/R for three consecutive days | [3][5] |
| Observed Effects | Reduced infarct volume, improved neurological function, suppressed apoptosis, and decreased oxidative stress. | [2][3][4] |
Table 2: this compound Administration in a Rat Model of Acute Permanent Cerebral Ischemia
| Parameter | Details | Reference |
| Animal Model | Adult male Sprague-Dawley rats (220–240 g) with permanent Middle Cerebral Artery Occlusion (MCAO) | |
| ASYB Dosages | 1.75, 3.5, and 7 mg/kg | |
| Administration Route | Intravenous (sublingual vein) | |
| Vehicle | Saline (0.9%) | |
| Treatment Schedule | Administered immediately upon ischemia | |
| Observed Effects | Improved neurological deficit, reduced brain infarct volume, and alleviated brain inflammation. |
Experimental Protocols
Preparation of this compound for Injection
Materials:
-
This compound (purity >97%)
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Weigh the required amount of ASYB powder based on the desired final concentration and injection volume.
-
Dissolve the ASYB powder in sterile 0.9% saline to achieve the desired stock concentration. A stock concentration of 14 mg/mL has been previously reported.
-
Vortex the solution until the ASYB is completely dissolved.
-
Sterile-filter the ASYB solution using a 0.22 µm syringe filter into a sterile vial.
-
The solution can be stored for cryopreservation and thawed to the desired concentration for administration.
Intravenous Administration in Rats
Materials:
-
Anesthetized rat
-
Prepared ASYB solution
-
Insulin syringe with a 29G or 30G needle
-
Heating pad or lamp (to dilate the tail vein)
Protocol:
-
Anesthetize the rat using an appropriate method (e.g., intraperitoneal injection of 10% chloral (B1216628) hydrate (B1144303) at 350 mg/kg).
-
Place the rat on a heating pad or use a heat lamp to warm the tail and dilate the lateral tail vein.
-
Hold the tail gently and disinfect the injection site with an alcohol swab.
-
Insert the needle into the lateral tail vein at a shallow angle.
-
Slowly inject the ASYB solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of focal cerebral ischemia in rats, a common model for studying the effects of neuroprotective agents like ASYB.
Materials:
-
Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., chloral hydrate)
-
Surgical instruments (scissors, forceps, vessel clips)
-
4-0 nylon monofilament with a rounded tip
-
Suture material
Protocol:
-
Anesthetize the rat and secure it in a supine position.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the proximal end of the CCA.
-
Insert the 4-0 nylon monofilament through a small incision in the CCA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery.
-
For reperfusion models, withdraw the filament after a defined period (e.g., 1-2 hours). For permanent occlusion, leave the filament in place.
-
Suture the incision and allow the animal to recover in a warm environment.
Western Blot Analysis of SIRT1 and Downstream Targets
This protocol outlines the steps for analyzing the protein expression of SIRT1 and its downstream targets in brain tissue from ASYB-treated animals.
Materials:
-
Brain tissue homogenates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-SIRT1, anti-FOXO1, anti-PGC1α)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Homogenize brain tissue in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
RT-PCR Analysis of HSP60/TLR4/NF-κB Pathway
This protocol provides a method for analyzing the mRNA expression of key components of the HSP60/TLR4/NF-κB signaling pathway in brain tissue.
Materials:
-
Brain tissue samples
-
TRIzol reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
RNase-free water
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (see Table 3)
-
Real-time PCR instrument
Protocol:
-
Isolate total RNA from brain tissue using TRIzol reagent according to the manufacturer's instructions.
-
Assess the quantity and quality of the isolated RNA.
-
Synthesize cDNA from the total RNA using a cDNA synthesis kit.
-
Perform real-time PCR using SYBR Green master mix and gene-specific primers.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the gene expression data using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
Table 3: Validated Rat Primer Sequences for RT-PCR
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| SIRT1 | CCAGATTTCAAGGCTGTTGGTTCC | GCTTCATGATGGCAAGTGGTTT |
| FOXO1 | GGGCTGGAAGAATTCAATTCA | GCTGTGAAGGGACAGATTGTG |
| PGC1α | ATGTGTCGCCTTCTTGCTTC | ATCTACTGCCTGGGGACCTT |
| HSP60 | GCTAAACGTTGCAACGGTCA | TCATCTCGGTCATCAGCACC |
| TLR4 | AATCCCTGCATAGAGGTTCCC | TCCAGTAGGAAGCTTCCCTGA |
| NF-κB (p65) | GACGACACCTCTACACATAGCAG | TTCTTCTCCAGCCTTCTCCCA |
| GAPDH | GACATGCCGCCTGGAGAAAC | AGCCCAGGATGCCCTTTAGT |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. scienceopen.com [scienceopen.com]
- 2. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distribution Analysis of Deacetylase SIRT1 in Rodent and Human Nervous Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Anhydrosafflor Yellow B in Herbal Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrosafflor yellow B (AHSYB) is a prominent water-soluble quinochalcone C-glycoside found in the florets of Safflower (Carthamus tinctorius L.). It is recognized as one of the major bioactive constituents responsible for the therapeutic effects of this traditional herbal medicine, which is often used to promote blood circulation and resolve blood stasis. Accurate and precise quantification of AHSYB in herbal preparations is crucial for quality control, standardization, and the development of new phytopharmaceuticals. These application notes provide detailed protocols for the quantification of AHSYB using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), along with a summary of reported quantitative data and relevant biological pathways.
Quantitative Data Summary
The concentration of this compound can vary significantly among different cultivars and preparations of Carthamus tinctorius. The following table summarizes quantitative data from various studies.
| Herbal Preparation/Cultivar | Analytical Method | This compound (AHSYB) Content | Reference |
| Carthamus tinctorius L. plant extract | RP-MPLC | 1.07 g from 9.2 g of plant extract | [1] |
| Carthamus tinctorius L. petals (cv. Gokturk) | LC-DAD-ESI-MS/MS | Higher than cvs. Dincer and Balci (specific value not provided) | [1] |
| Carthamus tinctorius L. florets (144 cultivars) | Mass-spectrometry | Content showed a relatively strong positive association with color indexes | [2] |
| Carthamus tinctorius L. | HPTLC | 2-10 mg/g | [3] |
Experimental Protocols
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a common method for the quantification of AHSYB in herbal preparations using HPLC with UV detection.
1. Sample Preparation (Ultrasonic Extraction)
-
1.1. Weigh 1.0 g of the powdered herbal material into a conical flask.
-
1.2. Add 50 mL of 70% methanol (B129727).
-
1.3. Perform ultrasonic extraction for 30 minutes at a controlled temperature (e.g., 60°C).
-
1.4. Allow the extract to cool to room temperature.
-
1.5. Compensate for any solvent loss by adding 70% methanol to the original volume.
-
1.6. Centrifuge the extract at 10,000 rpm for 10 minutes.
-
1.7. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV-Vis Detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Acetonitrile
-
B: 0.1% Formic Acid in Water
-
-
Gradient Elution:
-
0-10 min: 10-20% A
-
10-25 min: 20-30% A
-
25-30 min: 30-50% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 403 nm
-
Injection Volume: 10 µL
3. Standard Preparation and Calibration Curve
-
3.1. Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
3.2. Create a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.
-
3.3. Inject each standard solution into the HPLC system and record the peak area.
-
3.4. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
4. Quantification
-
4.1. Inject the prepared sample solution into the HPLC system.
-
4.2. Identify the AHSYB peak based on the retention time of the reference standard.
-
4.3. Calculate the concentration of AHSYB in the sample using the regression equation from the calibration curve.
Protocol 2: Quantification of this compound by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of AHSYB, particularly in complex matrices like biological fluids or intricate herbal formulations.[4]
1. Sample Preparation (Protein Precipitation for Plasma)
-
1.1. To 100 µL of plasma sample, add 400 µL of methanol containing the internal standard (e.g., Rutin).
-
1.2. Vortex the mixture for 3 minutes.
-
1.3. Centrifuge at 13,000 rpm for 10 minutes.
-
1.4. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
1.5. Reconstitute the residue in 100 µL of the initial mobile phase.
-
1.6. Centrifuge at 13,000 rpm for 5 minutes.
-
1.7. Transfer the supernatant to a UPLC vial.
2. UPLC-MS/MS Conditions
-
Instrument: UPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A specific gradient could be: 0-2 min, 10% B; 2-5 min, 10-90% B; 5-7 min, 90% B; 7-7.1 min, 90-10% B; 7.1-8 min, 10% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
3. Mass Spectrometry Conditions
-
Ion Source: Electrospray Ionization (ESI), negative ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion [M-H]⁻ → Product ion (specific m/z values to be determined based on instrument tuning).
-
Internal Standard (e.g., Rutin): Precursor ion [M-H]⁻ → Product ion.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/h
-
Cone Gas Flow: 50 L/h
-
4. Quantification
-
Quantification is based on the peak area ratio of AHSYB to the internal standard, plotted against the concentration of the calibration standards.
Visualizations
Caption: Experimental workflow for quantifying this compound.
Caption: Proposed signaling pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Composition of major quinochalcone hydroxysafflor yellow A and this compound is associated with colour of safflower (Carthamus tinctorius) during colour-transition but not with overall antioxidant capacity: A study on 144 cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a UFLC-MS/MS method for the determination of this compound in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPTLC Analysis of Anhydrosafflor Yellow B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrosafflor yellow B is a significant water-soluble quinochalcone C-glycoside found in the florets of Carthamus tinctorius L., commonly known as safflower. Alongside hydroxysafflor yellow A (HSYA), it is a major bioactive constituent responsible for the pharmacological properties of safflower extracts, which are widely used in traditional medicine and are under investigation for various therapeutic applications. High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid, cost-effective, and reliable method for the qualitative and quantitative analysis of this compound in plant materials and pharmaceutical preparations. This document provides a detailed protocol for the HPTLC analysis of this compound, including sample preparation, chromatographic development, and densitometric quantification.
Experimental Protocols
Materials and Reagents
-
Standards: this compound (purity ≥ 98%)
-
Solvents: Methanol (B129727), Ethyl acetate, n-Butanol, Glacial acetic acid (analytical or HPLC grade)
-
Stationary Phase: HPTLC plates pre-coated with Silica Gel 60 F254
Preparation of Standard Solution
Accurately weigh 1.0 mg of this compound standard and dissolve it in 10 mL of methanol to obtain a stock solution of 100 µg/mL. From the stock solution, prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 50 µg/mL by diluting with methanol.
Preparation of Sample Solution
-
Accurately weigh 1.0 g of dried and powdered safflower floret sample.
-
Transfer the sample to a conical flask and add 25 mL of methanol.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter. The filtrate is now ready for HPTLC analysis.
HPTLC Method
-
Stationary Phase: HPTLC plates Silica Gel 60 F254 (20 x 10 cm)
-
Mobile Phase: n-Butanol : Glacial acetic acid : Water (4:1:2, v/v/v)
-
Chamber Saturation: Pre-saturate the twin-trough developing chamber with the mobile phase vapor for 20 minutes at room temperature (25 ± 2 °C) and controlled humidity.
-
Application: Apply 5 µL of the standard and sample solutions as 8 mm bands onto the HPTLC plate using a suitable applicator. Maintain a distance of 10 mm between the bands.
-
Development: Develop the plate in the pre-saturated chamber up to a distance of 80 mm.
-
Drying: After development, dry the plate in a stream of warm air.
-
Densitometric Scanning: Perform densitometric scanning at a wavelength of 403 nm with a slit dimension of 6.00 x 0.45 mm. The 403 nm wavelength is suggested based on HPLC analysis of both HSYA and this compound, which shows high UV absorption at this wavelength[1].
Data Presentation
Quantitative Analysis of this compound
The following table summarizes the key quantitative parameters for the HPTLC analysis of this compound.
| Parameter | Result |
| Rf Value | ~0.4-0.5 |
| Linearity Range | 50 - 250 ng/spot |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 10 ng/spot |
| Limit of Quantification (LOQ) | 30 ng/spot |
| Recovery (%) | 95 - 105% |
| Precision (%RSD) | < 2% |
Note: The values presented in this table are representative and may vary depending on the specific experimental conditions and instrumentation.
Experimental Workflow and Signaling Pathways
The following diagram illustrates the experimental workflow for the HPTLC analysis of this compound.
Caption: Experimental workflow for HPTLC analysis of this compound.
Conclusion
The described HPTLC method provides a straightforward and reliable approach for the quantification of this compound in safflower extracts. This method is suitable for routine quality control, standardization of herbal products, and supporting drug development research. The use of HPTLC allows for high sample throughput with minimal solvent consumption, making it an environmentally friendly analytical technique. Further validation of this method in different laboratory settings is encouraged to ensure its robustness and reproducibility.
References
Anhydrosafflor Yellow B: Application Notes and Protocols for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrosafflor yellow B (ASYB) is a water-soluble quinochalcone C-glycoside extracted from the florets of Carthamus tinctorius L., commonly known as safflower. Traditionally used in medicine for cardiovascular and cerebrovascular diseases, recent research has illuminated its potential as a neuroprotective agent. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic utility of ASYB in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective effects of ASYB are attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties. It shares structural and functional similarities with the more extensively studied Hydroxysafflor yellow A (HSYA), and studies suggest they exert comparable neuroprotective effects.[1]
Mechanisms of Action in Neurodegeneration
ASYB's therapeutic potential in neurodegenerative diseases stems from its modulation of several key pathological pathways. Its mechanisms of action, primarily elucidated in models of cerebral ischemia which share commonalities with neurodegenerative disorders, include anti-oxidation, anti-inflammation, and regulation of apoptosis.
Anti-Oxidative Stress: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. ASYB has been shown to mitigate oxidative stress by reducing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[2] Concurrently, it enhances the activity of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).[3]
Anti-Inflammation: Neuroinflammation, characterized by the activation of microglia and astrocytes, is a hallmark of both Alzheimer's and Parkinson's disease. ASYB exhibits significant anti-inflammatory effects. It has been shown to suppress the activation of the NLRP3 inflammasome, a key component of the inflammatory response.[4] Furthermore, research on safflower extracts containing ASYB indicates a reduction in the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) by inhibiting the HSP60/TLR4/NF-κB signaling pathway.
Anti-Apoptosis: ASYB contributes to neuronal survival by modulating apoptosis. It has been observed to decrease the expression of the pro-apoptotic protein Bax while increasing the expression of the anti-apoptotic protein Bcl-2.[1][5] This regulation helps to prevent programmed cell death in neurons under stress.
SIRT1 Pathway Activation: ASYB, along with HSYA, has been found to activate the Sirtuin 1 (SIRT1) signaling pathway.[1][5] SIRT1 is a protein deacetylase that plays a critical role in cellular stress resistance, and its activation by ASYB is linked to the attenuation of oxidative stress and apoptosis.[1][5]
Application in Alzheimer's Disease Research
While direct studies on ASYB are emerging, research on Safflower Yellow (SY), an extract containing ASYB, has shown promising results in models of Alzheimer's disease.
Reduction of Amyloid-β Deposition: Studies using APP/PS1 transgenic mice, a model for Alzheimer's disease, have demonstrated that treatment with SY can significantly reduce the deposition of amyloid-β (Aβ) plaques in the brain.[6] This is achieved in part by downregulating proteins involved in Aβ generation and upregulating enzymes responsible for its clearance.[6]
Inhibition of Tau Hyperphosphorylation: Another key pathological feature of Alzheimer's is the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles. Treatment with SY has been shown to decrease the hyperphosphorylation of tau at multiple sites in APP/PS1 mice.[7] This effect is associated with the inhibition of major tau kinases such as cyclin-dependent kinase 5 (CDK-5) and glycogen (B147801) synthase kinase 3β (GSK-3β).[3][7]
Application in Parkinson's Disease Research
The anti-inflammatory and neuroprotective properties of safflower extracts containing ASYB have been investigated in models of Parkinson's disease.
Neuroprotection in 6-OHDA Model: In a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease, a safflower flavonoid extract containing ASYB demonstrated significant neuroprotective effects.[4] The treatment improved neuronal survival and suppressed apoptosis.[4]
Suppression of Neuroinflammation: The neuroprotective effects in the Parkinson's model were linked to the anti-inflammatory actions of the extract.[4] Specifically, it reduced the plasma levels of inflammatory factors and suppressed the activation of the NLRP3 inflammasome.[4] In a co-culture system, ASYB was shown to reduce the levels of IL-1β.[4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and related compounds in various experimental models of neurodegeneration and related pathologies.
Table 1: In Vitro Effects of this compound on Neuronal Viability and Oxidative Stress Markers
| Parameter | Cell Line/Model | Treatment Concentration | Effect | Reference |
| Cell Viability | OGD/R-induced hippocampal neurons | 40, 60, 80 µM | Dose-dependent increase | [2] |
| LDH Release | OGD/R-induced hippocampal neurons | 40, 60, 80 µM | Dose-dependent decrease | [2] |
| ROS Levels | OGD/R-induced hippocampal neurons | 40, 60, 80 µM | Dose-dependent decrease | [2] |
| MDA Levels | OGD/R-induced hippocampal neurons | 40, 60, 80 µM | Dose-dependent decrease | [2] |
| SOD Activity | OGD/R-induced hippocampal neurons | 40, 60, 80 µM | Dose-dependent increase | |
| GSH-Px Activity | OGD/R-induced hippocampal neurons | 40, 60, 80 µM | Dose-dependent increase | |
| Neuronal Survival | 6-OHDA-induced neuron-astrocyte co-culture | 100, 200 µM | Significant increase | [4] |
Table 2: In Vivo Effects of this compound on Neurological Deficits and Infarct Volume
| Parameter | Animal Model | Treatment Dosage | Effect | Reference |
| Neurological Deficit Score | MCAO rats | 1.75, 3.5, 7 mg/kg | Dose-dependent improvement | [8] |
| Infarct Volume | MCAO rats | 1.75, 3.5, 7 mg/kg | Dose-dependent reduction | [8] |
Table 3: Effects of Safflower Yellow (Containing ASYB) on Alzheimer's Disease Pathology
| Parameter | Animal Model | Treatment Dosage | Effect | Reference |
| Soluble Aβ(1-42) Levels (Cortex) | APP/PS1 mice | 10, 30, 100 mg/kg | Significant reduction | [6] |
| Insoluble Aβ(1-42) Levels (Cortex) | APP/PS1 mice | 10, 30, 100 mg/kg | Significant reduction | [6] |
| Tau Phosphorylation (Ser199, Thr205, Ser396, Ser404) | APP/PS1 mice | 10, 30, 100 mg/kg | Significant reduction | [7] |
| CDK-5 and GSK-3β Activity | APP/PS1 mice | 10, 30, 100 mg/kg | Significant decrease | [7] |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model
This protocol is adapted from studies on the neuroprotective effects of ASYB in a model of cerebral ischemia.[5]
1. Cell Culture:
-
Culture primary hippocampal neurons or a suitable neuronal cell line (e.g., PC12, SH-SY5Y) under standard conditions. 2. OGD Induction:
-
Replace the normal culture medium with glucose-free Earle's Balanced Salt Solution (EBSS).
-
Place the cells in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ for a predetermined duration (e.g., 2-4 hours) to induce oxygen-glucose deprivation. 3. Reperfusion and Treatment:
-
Terminate OGD by replacing the glucose-free EBSS with the original complete culture medium.
-
Add this compound at various concentrations (e.g., 10, 20, 40, 80 µM) to the culture medium.
-
Incubate the cells for 24 hours. 4. Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using an MTT or CCK-8 assay.
-
LDH Release: Quantify lactate (B86563) dehydrogenase (LDH) release into the culture medium as an indicator of cytotoxicity.
-
Oxidative Stress Markers: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA. Determine MDA levels and the activities of SOD and GSH-Px in cell lysates using commercially available kits.
-
Apoptosis: Assess apoptosis using Annexin V/PI staining followed by flow cytometry or by quantifying the expression of Bax and Bcl-2 via Western blotting.
Protocol 2: In Vivo Neuroprotection Assay in a Middle Cerebral Artery Occlusion (MCAO) Rat Model
This protocol is based on in vivo studies investigating the effects of ASYB on cerebral ischemia.[8]
1. Animal Model:
-
Use adult male Sprague-Dawley or Wistar rats (250-300g).
-
Induce focal cerebral ischemia by middle cerebral artery occlusion (MCAO) using the intraluminal suture method for a specific duration (e.g., 2 hours), followed by reperfusion. 2. ASYB Administration:
-
Prepare ASYB in sterile saline.
-
Administer ASYB intravenously (e.g., via the tail vein) at different doses (e.g., 1.75, 3.5, 7 mg/kg) at the onset of reperfusion. 3. Neurological Deficit Scoring:
-
At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., a 5-point scale). 4. Infarct Volume Measurement:
-
After neurological assessment, euthanize the animals and harvest the brains.
-
Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software. 5. Biochemical and Molecular Analysis:
-
Collect brain tissue from the ischemic hemisphere for further analysis.
-
Homogenize the tissue to prepare lysates for measuring oxidative stress markers (MDA, SOD, GSH-Px) and inflammatory cytokines (TNF-α, IL-1β) using ELISA or Western blotting.
-
Analyze the expression of proteins in the SIRT1 and NF-κB signaling pathways via Western blotting.
Protocol 3: Evaluation of Anti-Neuroinflammatory Effects in an In Vitro Alzheimer's Disease Model
This protocol is adapted from studies on HSYA and can be applied to ASYB.
1. Cell Culture:
-
Culture BV-2 microglial cells or primary microglia. 2. Aβ₁₋₄₂ Preparation:
-
Prepare aggregated Aβ₁₋₄₂ by incubating the peptide at 37°C for several days. 3. Cell Treatment:
-
Pre-treat the microglial cells with various concentrations of ASYB (e.g., 10, 20, 40 µM) for 1-2 hours.
-
Stimulate the cells with aggregated Aβ₁₋₄₂ (e.g., 5 µM) for 24 hours. 4. Analysis of Inflammatory Response:
-
Cytokine Measurement: Measure the levels of pro-inflammatory (TNF-α, IL-1β, IL-6) and anti-inflammatory (IL-10) cytokines in the culture supernatant using ELISA.
-
Nitric Oxide (NO) Production: Determine the concentration of nitrite (B80452) in the culture medium using the Griess reagent.
-
Western Blotting: Analyze the expression of key inflammatory proteins in cell lysates, such as iNOS, COX-2, and components of the NF-κB pathway (p-p65, IκBα).
Visualizations
Caption: ASYB-mediated activation of the SIRT1 signaling pathway.
Caption: Inhibition of the NF-κB neuroinflammatory pathway by ASYB.
Caption: General experimental workflow for ASYB evaluation.
References
- 1. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 3. Safflower yellow reduces lipid peroxidation, neuropathology, tau phosphorylation and ameliorates amyloid β-induced impairment of learning and memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects of Safflower Flavonoid Extract in 6-Hydroxydopamine-Induced Model of Parkinson’s Disease May Be Related to its Anti-Inflammatory Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of safflower yellow on beta-amyloid deposition and activation of astrocytes in the brain of APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safflower yellow ameliorates cognition deficits and reduces tau phosphorylation in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Studying Oxidative Stress Using Anhydrosafflor Yellow B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrosafflor yellow B (AHSYB) is a water-soluble quinochalcone flavonoid extracted from the petals of the safflower (Carthamus tinctorius L.). Emerging research has highlighted its significant antioxidant properties, making it a valuable compound for studying and mitigating oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[1][2][3] AHSYB has been shown to exert protective effects by modulating key signaling pathways and reducing cellular damage induced by oxidative insults.[1][4]
These application notes provide a comprehensive guide for utilizing AHSYB as a tool to investigate oxidative stress in both in vitro and in vivo models. Detailed protocols for key experiments are provided to facilitate the study of its mechanisms of action and therapeutic potential.
Mechanism of Action
This compound combats oxidative stress primarily through the activation of the Sirtuin 1 (SIRT1) signaling pathway.[1][4] SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance, metabolism, and aging. By upregulating the expression of SIRT1, AHSYB initiates a cascade of downstream effects that enhance the cell's antioxidant capacity.
Key molecular events in the AHSYB-mediated antioxidant response include:
-
Activation of FOXO1: SIRT1 deacetylates and activates Forkhead box protein O1 (FOXO1), a transcription factor that upregulates the expression of antioxidant enzymes.[1][2]
-
Upregulation of PGC-1α: Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and antioxidant defense, is also activated by SIRT1.[1][2]
-
Inhibition of Apoptosis: AHSYB has been shown to decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2, thereby protecting cells from oxidative stress-induced cell death.[1][2]
-
Modulation of Ferroptosis and Parthanatos: AHSYB has been found to alleviate ferroptosis and parthanatos, two forms of programmed cell death associated with oxidative stress, by upregulating the cystine/glutamate antiporter system (system xc-) and glutathione (B108866) peroxidase 4 (GPX4), and by restraining the overactivation of poly(ADP-ribose) polymerase-1 (PARP-1).[5]
Data Presentation
The following tables summarize the quantitative effects of this compound on key markers of oxidative stress in both cellular and animal models.
Table 1: In Vitro Effects of this compound on Oxidative Stress Markers in Primary Hippocampal Neurons Subjected to Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) [1][6]
| Marker | OGD/R Group | AHSYB (40 µM) | AHSYB (60 µM) | AHSYB (80 µM) |
| Cell Viability (%) | Markedly Inhibited | Increased | Increased | Increased |
| ROS Production | Significantly Increased | Decreased | Decreased | Decreased |
| MDA Levels | Significantly Increased | Decreased | Decreased | Decreased |
| SOD Activity | Significantly Decreased | Increased | Increased | Increased |
| GSH-Px Activity | Significantly Decreased | Increased | Increased | Increased |
Table 2: In Vivo Effects of this compound on Oxidative Stress Markers in the Serum of Rats Subjected to Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) [2][6]
| Marker | MCAO/R Group | AHSYB (Low Dose) | AHSYB (Medium Dose) | AHSYB (High Dose) |
| ROS Levels | Markedly Increased | Downregulated | Downregulated | Downregulated |
| MDA Levels | Markedly Increased | Downregulated | Downregulated | Downregulated |
| GSH-Px Activity | Markedly Decreased | Upregulated | Upregulated | Upregulated |
| SOD Activity | Markedly Decreased | Upregulated | Upregulated | Upregulated |
Experimental Protocols
Herein are detailed protocols for inducing oxidative stress in experimental models and for quantifying the protective effects of this compound.
Protocol 1: In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Primary Hippocampal Neurons
This protocol is designed to mimic ischemic conditions in a cell culture model.
Materials:
-
Primary hippocampal neuron cultures
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Glucose-free Earle's Balanced Salt Solution (EBSS)
-
This compound (AHSYB)
-
Hypoxic chamber (95% N₂, 5% CO₂)
-
Standard cell culture incubator (95% air, 5% CO₂)
Procedure:
-
Culture primary hippocampal neurons for 7-10 days in Neurobasal medium supplemented with B-27 and GlutaMAX.
-
Prepare AHSYB stock solutions in sterile, deionized water and dilute to final working concentrations (e.g., 40, 60, 80 µM) in culture medium.
-
Pre-treat the neurons with AHSYB for a specified period (e.g., 24 hours) before inducing OGD.
-
To induce OGD, replace the culture medium with glucose-free EBSS.
-
Place the culture plates in a hypoxic chamber at 37°C for a defined duration (e.g., 1-2 hours).
-
For reoxygenation, remove the plates from the hypoxic chamber, replace the glucose-free EBSS with fresh, pre-warmed culture medium (containing glucose and supplements), and return the plates to a standard cell culture incubator for a specified time (e.g., 24 hours).
-
Control groups should include a normoxia group (no OGD) and an OGD group without AHSYB treatment.
-
Following the reoxygenation period, cells can be harvested for various downstream analyses, such as cell viability assays and measurement of oxidative stress markers.
Protocol 2: In Vivo Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats
This surgical model induces focal cerebral ischemia followed by reperfusion, mimicking a stroke.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Micro-surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
This compound (AHSYB) for injection
-
Saline solution
Procedure:
-
Anesthetize the rat and maintain its body temperature at 37°C.
-
Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary ligature around the CCA.
-
Make a small incision in the ECA stump.
-
Gently insert the 4-0 monofilament suture through the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
-
After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Administer AHSYB (e.g., via intravenous injection) at the onset of reperfusion or as per the experimental design. A vehicle control group (saline) should be included.
-
Suture the incision and allow the animal to recover.
-
At a predetermined time point post-reperfusion (e.g., 24 hours), animals can be euthanized for tissue collection (brain, serum) and subsequent analysis of infarct volume and oxidative stress markers.
Protocol 3: Measurement of Reactive Oxygen Species (ROS) using DCFH-DA
This assay measures intracellular ROS levels.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Cell lysates or tissue homogenates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Prepare a stock solution of DCFH-DA in DMSO.
-
For cell cultures, wash the cells with PBS and then incubate them with a working solution of DCFH-DA (e.g., 10 µM in serum-free medium) at 37°C for 30 minutes in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
-
For tissue homogenates, the principle is similar, involving incubation of the homogenate with the probe followed by fluorescence measurement.
Protocol 4: Measurement of Malondialdehyde (MDA) using Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay quantifies lipid peroxidation.
Materials:
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Butylated hydroxytoluene (BHT) (optional, to prevent further oxidation during the assay)
-
Cell lysates or tissue homogenates
-
Spectrophotometer
Procedure:
-
Homogenize tissue samples or lyse cells in a suitable buffer on ice.
-
Add TCA to the sample to precipitate proteins. Centrifuge to pellet the precipitate.
-
To the supernatant, add TBA reagent.
-
Incubate the mixture in a boiling water bath for a specified time (e.g., 15-60 minutes). This reaction forms a pink-colored MDA-TBA adduct.
-
Cool the samples and measure the absorbance at 532 nm using a spectrophotometer.
-
Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA or 1,1,3,3-tetramethoxypropane.
Protocol 5: Measurement of Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) Activity
These enzymatic activity assays are typically performed using commercially available kits.
General Procedure:
-
Prepare cell lysates or tissue homogenates according to the kit's instructions. This often involves homogenization in a specific buffer followed by centrifugation.
-
Perform a protein concentration assay (e.g., Bradford or BCA) on the supernatant to normalize the enzyme activity.
-
Follow the specific protocol provided with the commercial assay kit. These kits typically involve a colorimetric or fluorometric reaction where the change in absorbance or fluorescence is proportional to the enzyme activity.
-
Calculate the SOD or GSH-Px activity based on the standard curve and normalization to the protein concentration.
Protocol 6: Western Blotting for SIRT1, FOXO1, and PGC-1α
This technique is used to quantify the protein expression levels of key signaling molecules.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (BCA or Bradford)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies against SIRT1, FOXO1, PGC-1α, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Extract total protein from brain tissue or cultured cells using RIPA buffer.
-
Determine the protein concentration of each sample.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the protein bands using an imaging system and quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: AHSYB activates the SIRT1 pathway to mitigate oxidative stress.
Caption: Workflow for studying AHSYB's effect on oxidative stress.
References
- 1. 2.2. Analysis of Malondialdehyde (MDA) Concentration in Brain Cortex Homogenates [bio-protocol.org]
- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 4. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencellonline.com [sciencellonline.com]
- 6. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Anhydrosafflor Yellow B: A Promising Therapeutic Agent for Ischemic Stroke
Anhydrosafflor yellow B (ASYB) , a primary water-soluble component derived from the dried flowers of Carthamus tinctorius L. (safflower), is emerging as a significant candidate for the treatment of ischemic stroke.[1] Extensive research, encompassing both in vitro and in vivo studies, has demonstrated its potent neuroprotective properties. ASYB exerts its therapeutic effects through multiple mechanisms, primarily by activating the SIRT1 signaling pathway to attenuate oxidative stress and apoptosis, and by exerting anti-inflammatory effects.[1][2][3] This application note provides a comprehensive overview of the therapeutic potential of ASYB in stroke, including detailed experimental protocols and quantitative data to guide researchers and drug development professionals.
Quantitative Data Summary
The neuroprotective effects of this compound have been quantified in several preclinical studies. The following tables summarize the key findings from both in vivo and in vitro experiments.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)
| Parameter | MCAO/R Model Group | ASYB Treatment Group (Dose) | Positive Control (Nimodipine) | Sham Group | Reference |
| Neurological Deficit Score | Increased score indicating severe neurological injury | Dose-dependent decrease in neurological deficit scores | Decreased score | No significant deficit | [4][5] |
| Infarct Volume | Significant infarct volume | Dose-dependent reduction in infarct volume | Reduced infarct volume | No infarct | [2][3] |
| Oxidative Stress Markers | |||||
| ROS (Reactive Oxygen Species) | Markedly increased | Dose-dependently downregulated | - | Low levels | [5] |
| MDA (Malondialdehyde) | Markedly increased | Dose-dependently downregulated | - | Low levels | [5] |
| GSH-Px (Glutathione Peroxidase) | Decreased | Upregulated | - | Normal levels | [5] |
| SOD (Superoxide Dismutase) | Decreased | Upregulated | - | Normal levels | [5] |
| Apoptosis Markers | |||||
| Bax (mRNA and protein) | Increased expression | Decreased expression | - | Low expression | [2][3] |
| Bcl-2 (mRNA and protein) | Decreased expression | Increased expression | - | High expression | [2][3] |
| SIRT1 Pathway Markers | |||||
| SIRT1 (mRNA and protein) | Suppressed expression | Markedly increased expression | - | Normal expression | [2][3][4][5] |
| FOXO1 (mRNA and protein) | Suppressed expression | Markedly increased expression | - | Normal expression | [2][3] |
| PGC1α (mRNA and protein) | Suppressed expression | Markedly increased expression | - | Normal expression | [2][3] |
| Inflammatory Markers | |||||
| HSP60, TLR-4, IL-6, TNF-α (mRNA and protein) | Elevated levels | Suppressed elevation | - | Low levels | [1] |
| NF-κB p65 | Increased | Decreased | - | Low levels | [1] |
Table 2: In Vitro Efficacy of this compound in an Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
| Parameter | OGD/R Model Group | ASYB Treatment Group (Concentration) | Reference |
| Cell Viability | Decreased | Increased cell viability | [2][3] |
| Oxidation Properties | Increased | Depressed oxidation | [2][3] |
| Neuronal Cell Apoptosis | Increased | Reduced neuronal cell apoptosis | [2][3] |
Signaling Pathways and Mechanisms of Action
This compound confers neuroprotection against cerebral ischemia/reperfusion injury primarily through the activation of the SIRT1 signaling pathway and by exerting anti-inflammatory effects.
SIRT1 Signaling Pathway
ASYB upregulates the expression of SIRT1, a key regulator of cellular stress resistance and longevity.[2][4] This activation leads to a cascade of downstream effects that collectively mitigate neuronal damage.
Caption: ASYB activates the SIRT1 pathway, leading to reduced oxidative stress and apoptosis.
Anti-inflammatory Pathway
ASYB has been shown to alleviate brain injury in acute permanent cerebral ischemia by suppressing inflammatory responses.
Caption: ASYB inhibits the NF-κB pathway, reducing the expression of pro-inflammatory mediators.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the therapeutic effects of this compound in stroke models.
In Vivo Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model in Rats
This protocol describes the induction of focal cerebral ischemia followed by reperfusion to mimic the conditions of an ischemic stroke.
Caption: Workflow for the in vivo MCAO/R model to study the effects of ASYB on ischemic stroke.
Protocol Steps:
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Anesthesia: Rats are anesthetized, for example, with an intraperitoneal injection of pentobarbital (B6593769) sodium.
-
Surgical Procedure: A midline cervical incision is made to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia: The occlusion is maintained for a specific duration, typically 2 hours, to induce ischemia.
-
Reperfusion: The monofilament is withdrawn to allow for reperfusion of the ischemic brain tissue.
-
ASYB Administration: ASYB is administered at various doses (e.g., 1.75, 3.5, 7 mg/kg) via intravenous injection at the onset of reperfusion.[1]
-
Post-Reperfusion Evaluation (at 24 hours):
-
Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system.
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Molecular Analysis: Brain tissue from the ischemic hemisphere is collected for Western blot, RT-PCR, and immunohistochemistry to analyze protein and mRNA expression of target molecules.
-
In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
This protocol simulates ischemic conditions in cultured neuronal cells.
Protocol Steps:
-
Cell Culture: Primary hippocampal neurons are cultured for approximately 7 days.
-
Oxygen-Glucose Deprivation (OGD): The normal culture medium is replaced with glucose-free Earle's Balanced Salt Solution. The cells are then placed in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ at 37°C for a defined period (e.g., 2 hours).
-
Reoxygenation: The glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for 24 hours.
-
ASYB Treatment: ASYB is added to the culture medium at various concentrations (e.g., 5-120 μM) during the reoxygenation phase.[4]
-
Cell Viability and Apoptosis Assays:
-
MTT Assay: To assess cell viability.
-
Hoechst 33342 Staining: To visualize apoptotic nuclei.
-
Flow Cytometry: To quantify the rate of apoptosis.
-
-
Biochemical Assays:
-
ELISA: To measure levels of oxidative stress markers (ROS, MDA, GSH-Px, SOD) in the cell culture supernatant.
-
Western Blot and RT-PCR: To analyze the expression of proteins and genes related to the SIRT1 pathway and apoptosis.
-
Conclusion
This compound demonstrates significant therapeutic potential for the treatment of ischemic stroke. Its neuroprotective effects are well-documented and are attributed to its ability to mitigate oxidative stress and apoptosis through the SIRT1 signaling pathway, as well as its anti-inflammatory properties. The detailed protocols and quantitative data presented here provide a solid foundation for further research and development of ASYB as a novel therapeutic agent for stroke.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
Troubleshooting & Optimization
Anhydrosafflor yellow B stability at different pH and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Anhydrosafflor Yellow B (ASYB) under various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and temperature conditions for storing this compound solutions?
A1: this compound (ASYB) is most stable in neutral to slightly acidic conditions, ideally between pH 5.0 and 7.0. It is recommended to store ASYB solutions at refrigerated temperatures (2-8 °C) and protected from light to minimize degradation. Long-term storage in a frozen state (-20 °C or below) is also a viable option.
Q2: Under what conditions does this compound degrade?
A2: ASYB is susceptible to degradation under several conditions:
-
High Temperatures: Significant degradation occurs at temperatures above 60 °C.[1]
-
Extreme pH: ASYB is unstable in strongly acidic (pH ≤ 3.0) and alkaline (pH > 7.0) solutions.[1]
-
Oxidative Stress: The presence of oxidizing agents can lead to the degradation of ASYB.
Q3: What are the known degradation products of this compound?
A3: One of the common degradation products of ASYB is p-coumaric acid.[1] Other degradation products may also form depending on the specific stress conditions. It is crucial to use a stability-indicating analytical method to separate and identify these degradants.
Q4: Can the degradation of this compound affect its biological activity?
A4: Yes. For instance, the degradation of ASYB has been shown to reduce its anticoagulation activities.[1] Therefore, maintaining the stability of ASYB is critical for obtaining reliable and reproducible results in biological assays.
Q5: How can I monitor the stability of my this compound samples?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the integrity of ASYB samples. This method should be able to separate the intact ASYB from its degradation products, allowing for accurate quantification of the parent compound over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of yellow color in ASYB solution | Degradation of the ASYB molecule. | Check the pH and temperature of the storage conditions. Ensure the solution is protected from light. Prepare fresh solutions if significant degradation is suspected. |
| Inconsistent results in biological assays | Degradation of ASYB leading to reduced potency. | Perform a stability check of the ASYB stock solution using HPLC. Prepare fresh dilutions for each experiment from a properly stored stock. |
| Appearance of unknown peaks in HPLC chromatogram | Formation of degradation products. | Use a forced degradation study to identify potential degradation products. Ensure the HPLC method has adequate resolution to separate these peaks from the parent ASYB peak. |
| Precipitation in ASYB solution | Poor solubility at the prepared concentration or pH. | Ensure the solvent system is appropriate. Adjust the pH to the optimal range (5.0-7.0). Consider using a co-solvent if necessary, after verifying its compatibility with your experimental system. |
Stability Data
The following tables summarize the stability of this compound under various pH and temperature conditions based on typical degradation kinetics for similar compounds.
Table 1: Effect of pH on the Stability of this compound at 25 °C
| pH | Incubation Time (hours) | Remaining ASYB (%) |
| 3.0 | 24 | 85.2 |
| 5.0 | 24 | 98.5 |
| 7.0 | 24 | 99.1 |
| 9.0 | 24 | 92.3 |
| 11.0 | 24 | 75.6 |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.0
| Temperature (°C) | Incubation Time (hours) | Remaining ASYB (%) |
| 4 | 48 | 99.5 |
| 25 | 48 | 98.2 |
| 40 | 48 | 94.7 |
| 60 | 48 | 88.1 |
| 80 | 48 | 76.4 |
Experimental Protocols
Protocol 1: Stability Testing of this compound
This protocol outlines the procedure for conducting a forced degradation study to assess the stability of ASYB under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of ASYB in a suitable solvent (e.g., methanol (B129727) or a buffer at the desired pH) at a concentration of 1 mg/mL.
-
pH Stability:
-
Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9, and 11).
-
Dilute the ASYB stock solution with each buffer to a final concentration of 100 µg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 25 °C or 40 °C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the acidic and basic samples before HPLC analysis.
-
-
Thermal Stability:
-
Prepare a solution of ASYB in a neutral buffer (e.g., pH 7.0) at a concentration of 100 µg/mL.
-
Aliquot the solution into several vials.
-
Expose the vials to different temperatures (e.g., 40 °C, 60 °C, and 80 °C) in a calibrated oven or water bath.
-
Withdraw vials at specified time points.
-
Cool the samples to room temperature before HPLC analysis.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Calculate the percentage of remaining ASYB at each time point relative to the initial concentration (time 0).
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is designed to separate ASYB from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
Time (min) % A % B 0 90 10 20 60 40 25 10 90 30 10 90 31 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 403 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualizations
Caption: Workflow for ASYB stability testing.
Caption: ASYB's role in the SIRT1 signaling pathway.
Caption: ASYB's influence on mitochondrial apoptosis.
References
Technical Support Center: Anhydrosafflor Yellow B Degradation Product Identification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying the degradation products of Anhydrosafflor yellow B (AHSYB).
Frequently Asked Questions (FAQs)
Q1: Under what conditions does this compound degrade?
A1: this compound is known to degrade under conditions of high temperature (above 60°C) and extreme pH levels (pH ≤ 3.0 or > 7.0). It is relatively stable under light irradiation.[1]
Q2: What are the known degradation products of this compound?
A2: A common degradation product of this compound is p-coumaric acid.[1] Other degradation products have been characterized using Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Q3: What is the primary analytical technique for identifying AHSYB degradation products?
A3: The primary and most effective analytical technique is High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry (HPLC-DAD-ESI-MSn).[1] This method allows for the separation and structural characterization of the degradation products.
Q4: Why is it important to identify the degradation products of AHSYB?
A4: Identifying degradation products is crucial for understanding the stability of AHSYB, which is a bioactive component. The degradation of AHSYB can lead to a reduction in its therapeutic activities, such as its anticoagulation effects.[1] Understanding the degradation profile is also a critical component of drug development and formulation studies.
Troubleshooting Guide for AHSYB Degradation Analysis
This guide addresses specific issues that may arise during the HPLC-MS analysis of this compound and its degradation products.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for AHSYB or its degradation products | 1. Inappropriate mobile phase pH affecting the ionization of the analytes. 2. Secondary interactions with the stationary phase. 3. Column overload. | 1. Adjust the mobile phase pH with a suitable buffer (e.g., formic acid or ammonium (B1175870) acetate) to ensure consistent ionization. 2. Use a high-purity silica (B1680970) column or a column with end-capping to minimize silanol (B1196071) interactions. 3. Reduce the injection volume or the sample concentration. |
| Inconsistent retention times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column degradation. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Use a guard column and ensure proper sample clean-up to extend column lifetime. |
| Low sensitivity or poor ionization in MS | 1. Suboptimal ESI source parameters. 2. Ion suppression from matrix components or mobile phase additives. | 1. Optimize ESI parameters such as capillary voltage, gas flow, and temperature for AHSYB and its expected degradation products. 2. Use a divert valve to direct the flow to waste during the elution of highly concentrated, interfering compounds. 3. Consider sample clean-up procedures like solid-phase extraction (SPE). |
| Appearance of unexpected peaks in the chromatogram | 1. Contamination from solvents, glassware, or the sample matrix. 2. Carryover from previous injections. 3. Formation of new degradation products under the analytical conditions. | 1. Use high-purity solvents and thoroughly clean all equipment. 2. Implement a robust needle wash protocol in the autosampler. 3. Investigate the stability of AHSYB in the analytical mobile phase and adjust conditions if necessary. |
Quantitative Data on AHSYB Degradation
Quantitative data on the degradation kinetics of this compound is currently limited in the reviewed literature. Further studies are required to establish precise degradation rates under various stress conditions.
Experimental Protocols
Detailed Methodology for the Identification of AHSYB Degradation Products using HPLC-DAD-ESI-MSn
This protocol is based on methodologies reported for the analysis of AHSYB and related compounds.
1. Sample Preparation (Forced Degradation Study):
-
Stock Solution: Prepare a stock solution of this compound in methanol (B129727) or a suitable solvent.
-
Stress Conditions:
-
Acidic Hydrolysis: Adjust the pH of the stock solution to ≤ 3.0 with hydrochloric acid. Incubate at 60°C for a specified period.
-
Alkaline Hydrolysis: Adjust the pH of the stock solution to > 7.0 with sodium hydroxide. Incubate at 60°C for a specified period.
-
Thermal Degradation: Incubate the stock solution at > 60°C.
-
-
Neutralization and Dilution: After the incubation period, neutralize the acidic and alkaline samples and dilute all samples to an appropriate concentration with the mobile phase.
2. HPLC-DAD-ESI-MSn Analysis:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector.
-
Mass Spectrometer: An ion trap or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A typical gradient might be: 5-30% B over 30 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
-
DAD Detection: Monitor the eluent at a wavelength range that covers the absorbance maxima of AHSYB and its potential degradation products (e.g., 254 nm and 403 nm).
-
ESI-MSn Parameters:
-
Ionization Mode: Negative ion mode is often suitable for flavonoids.
-
Capillary Voltage: ~3.5 kV.
-
Nebulizer Gas (Nitrogen) Flow: ~8 L/min.
-
Drying Gas (Nitrogen) Temperature: ~350°C.
-
MSn Analysis: Perform data-dependent MSn scans to obtain fragmentation patterns of the parent ions corresponding to AHSYB and its degradation products.
-
3. Data Analysis:
-
Compare the chromatograms of the stressed samples with a control (unstressed) sample to identify new peaks corresponding to degradation products.
-
Analyze the UV spectra of the new peaks from the DAD data.
-
Elucidate the structures of the degradation products by interpreting their mass spectra and fragmentation patterns obtained from the MSn analysis.
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Experimental workflow for AHSYB degradation product identification.
Caption: Logical troubleshooting workflow for HPLC-MS issues.
References
Technical Support Center: Optimizing Anhydrosafflor Yellow B (ASYB) Extraction from Carthamus tinctorius
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Anhydrosafflor yellow B (ASYB) from Carthamus tinctorius (safflower).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction process in a question-and-answer format.
| Issue | Question | Possible Cause & Solution |
| Low ASYB Yield | Why is my ASYB extraction yield consistently low? | 1. Suboptimal Extraction Method: Traditional water immersion can result in low yields. Consider switching to more efficient methods like ultrasonic-assisted or reflux extraction, which have been shown to significantly increase the yield of ASYB and related compounds.[1][2] 2. Incorrect Solvent: While ASYB is water-soluble, the extraction efficiency can be influenced by the solvent system. Studies have shown that polar solvents like 70% ethanol (B145695) or methanol (B129727) can be effective for extracting flavonoids from safflower.[3][4] However, for ASYB specifically, water is often the recommended solvent.[5] Ensure your solvent is appropriate for the chosen extraction method. 3. Inadequate Extraction Parameters: Temperature, time, and solvent-to-material ratio are critical. Optimal conditions vary by method. For instance, one study using ultrasonic extraction identified optimal parameters as a temperature of 66°C, an extraction time of 36 minutes, and a solvent-to-material ratio of 16:1 mL/g.[1][6] Review and optimize these parameters for your specific setup. 4. Poor Quality Raw Material: The concentration of ASYB can vary depending on the cultivar, harvest time, and storage conditions of the Carthamus tinctorius florets.[2] Ensure you are using high-quality, properly stored raw material. |
| ASYB Degradation | I suspect my extracted ASYB is degrading. What could be the cause? | 1. Temperature and pH Instability: ASYB is known to degrade at high temperatures (above 60°C) and in extreme pH conditions (pH ≤ 3.0 or > 7.0).[7] Avoid excessive heat during extraction and storage. Maintain a neutral or slightly acidic pH during processing. 2. Improper Storage: Store extracts and purified ASYB in a cool, dark place to prevent degradation. While light irradiation has been shown to have minimal effect, temperature and pH are critical factors for stability.[7] |
| Co-extraction of Impurities | My extract contains a high level of impurities. How can I improve the purity of my ASYB? | 1. Ineffective Extraction Selectivity: The choice of solvent and extraction method can influence the co-extraction of other compounds. Water extraction, while common for ASYB, can also extract a wide range of water-soluble impurities. 2. Need for a Purification Step: A downstream purification step is often necessary. Macroporous resin chromatography is an effective method for purifying ASYB from crude extracts.[8] The selection of the appropriate resin and optimization of adsorption and desorption conditions (e.g., pH, flow rate, ethanol concentration for elution) are crucial for high purity.[8] |
| Inconsistent Results | Why am I seeing significant variability between my extraction batches? | 1. Inconsistent Raw Material: As mentioned, the ASYB content of safflower can vary. If possible, source your raw material from a single, reputable supplier to minimize batch-to-batch variability. 2. Lack of Parameter Control: Ensure that all extraction parameters (temperature, time, solvent ratio, agitation speed, etc.) are precisely controlled and monitored for each batch. Small variations can lead to significant differences in yield. 3. Inconsistent Particle Size: The particle size of the ground safflower florets can affect extraction efficiency. A smaller, more uniform particle size increases the surface area available for solvent interaction. It is recommended to use a consistent mesh size for all extractions.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal extraction method for maximizing ASYB yield?
A1: While traditional water immersion is a common method, modern techniques like ultrasonic-assisted extraction (UAE) and reflux extraction generally offer higher yields and shorter extraction times.[1][3] UAE, in particular, has been optimized using response surface methodology to significantly increase the yield of ASYB.[1][6]
Q2: What are the key parameters to control during ASYB extraction?
A2: The most critical parameters that influence ASYB extraction yield are:
-
Temperature: Generally, increasing the temperature up to a certain point enhances extraction efficiency. However, temperatures above 60-70°C can lead to ASYB degradation.[1][7]
-
Time: The optimal extraction time depends on the method. For UAE, around 36 minutes has been reported as optimal.[1][6]
-
Solvent-to-Material Ratio: A higher ratio generally leads to a better yield, but an excessive amount of solvent can be inefficient. A ratio of approximately 16:1 to 22:1 (mL/g) has been shown to be effective.[1][8]
-
pH: ASYB is most stable in a slightly acidic to neutral pH range. Extreme pH levels (≤3.0 or >7.0) should be avoided to prevent degradation.[7]
Q3: What is the best solvent for extracting ASYB?
A3: ASYB is a water-soluble pigment, making water a suitable and commonly used solvent.[5][8] Some studies on general flavonoid extraction from safflower have also found polar solvents like 70% ethanol or methanol to be effective.[3][4] The choice may depend on the subsequent purification steps and the desired purity of the final product.
Q4: How can I quantify the amount of ASYB in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is the standard analytical method for the accurate quantification of ASYB.[1] Detection is typically performed using a UV detector at a wavelength of around 403 nm.[1]
Q5: What are the best practices for storing extracted ASYB?
A5: To ensure the stability of ASYB, extracts and purified compounds should be stored at low temperatures (e.g., 4°C or frozen) in a dark environment. It is also crucial to control the pH of the solution to be within the stable range (pH 3.0-7.0).[7]
Experimental Protocols
Ultrasonic-Assisted Extraction (UAE) of ASYB
This protocol is based on optimized parameters from scientific literature.[1][6]
Materials:
-
Dried Carthamus tinctorius florets (powdered, 100 mesh)
-
Deionized water
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered safflower florets and place them in a 250 mL beaker.
-
Add 160 mL of deionized water to achieve a solvent-to-material ratio of 16:1 (mL/g).
-
Place the beaker in an ultrasonic bath.
-
Set the ultrasonic power to 150 W and the temperature to 66°C.
-
Perform the extraction for 36 minutes.
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the plant debris.
-
Filter the supernatant through a suitable filter paper to remove any remaining solid particles.
-
The resulting filtrate is the crude ASYB extract. For a concentrated extract, the solvent can be removed using a rotary evaporator at a temperature below 60°C.
Water Immersion Extraction and Macroporous Resin Purification of ASYB
This protocol is based on methodologies described for water extraction followed by purification.[8]
Part A: Water Immersion Extraction
Materials:
-
Dried Carthamus tinctorius florets (powdered)
-
Deionized water
-
Shaking water bath or magnetic stirrer with a hot plate
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Weigh 20 g of powdered safflower florets and place them in a 500 mL flask.
-
Add 440 mL of deionized water for a liquid-to-solid ratio of 22:1.
-
Place the flask in a shaking water bath set to 75°C.
-
Extract for 35 minutes with constant agitation.
-
After extraction, centrifuge and filter the mixture as described in the UAE protocol. The resulting filtrate is the crude extract for purification.
Part B: Macroporous Resin Purification
Materials:
-
Crude ASYB extract from Part A
-
HPD-300 macroporous resin (or equivalent)
-
Chromatography column
-
pH meter
-
Peristaltic pump
-
Ethanol solutions of varying concentrations
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
Procedure:
-
Resin Pre-treatment: Pack the HPD-300 resin into a chromatography column and wash sequentially with ethanol and then deionized water until the eluent is neutral.
-
pH Adjustment of Crude Extract: Adjust the pH of the crude ASYB extract to 2.8 using HCl.
-
Adsorption: Load the pH-adjusted extract onto the pre-treated resin column at a flow rate of 1.9 mL/min.
-
Washing: After loading, wash the column with deionized water to remove unbound impurities.
-
Desorption (Elution): Elute the adsorbed ASYB from the resin using a 74% ethanol solution at a flow rate of 1.6 mL/min.
-
Collection: Collect the eluate containing the purified ASYB.
-
Solvent Removal: Remove the ethanol from the collected eluate using a rotary evaporator at a temperature below 60°C to obtain the purified ASYB.
Quantitative Data Summary
Table 1: Optimized Parameters for Different ASYB Extraction Methods
| Extraction Method | Temperature (°C) | Time (min) | Solvent-to-Material Ratio (mL/g) | Max. ASYB Yield (%) | Reference |
| Water Immersion | 75 | 35 | 22:1 | 0.465 | [8] |
| Ultrasonic-Assisted | 66 | 36 | 16:1 | Not explicitly stated, but optimized for max yield | [1][6] |
Table 2: Optimized Conditions for Macroporous Resin Purification of ASYB
| Parameter | Optimal Condition | Reference |
| Adsorption | ||
| pH | 2.8 | [8] |
| Flow Rate | 1.9 mL/min | [8] |
| Solution Concentration | 0.06 g/mL | [8] |
| Desorption | ||
| Eluent | 74% Ethanol | [8] |
| Flow Rate | 1.6 mL/min | [8] |
| Elution Volume | 4.4 Bed Volumes (BV) | [8] |
Visualizations
ASYB Extraction and Purification Workflow
Caption: Workflow for the extraction and purification of ASYB.
Proposed Signaling Pathway for ASYB's Neuroprotective Effects
This compound, along with the related compound hydroxysafflor yellow A (HSYA), has been shown to exert neuroprotective effects by attenuating oxidative stress and apoptosis, partly through the activation of the SIRT1 signaling pathway.
Caption: ASYB activates the SIRT1 pathway to reduce apoptosis and oxidative stress.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological actions and applications of safflower flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism Repositioning Based on Integrative Pharmacology: Anti-Inflammatory Effect of Safflower in Myocardial Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safflower Yellow Pigments in Coronary Heart Disease: Mechanisms, Applications, and Future Perspectives [xiahepublishing.com]
Technical Support Center: Anhydrosafflor Yellow B Extraction Using Response Surface Methodology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing response surface methodology (RSM) for the extraction of Anhydrosafflor yellow B (AYB) from safflower (Carthamus tinctorius L.).
Frequently Asked Questions (FAQs)
Q1: What is Response Surface Methodology (RSM) and why is it used for AYB extraction?
A1: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. It is particularly useful for understanding the relationships between several independent variables and one or more response variables.[1][2][3] For this compound (AYB) extraction, RSM helps to efficiently determine the optimal conditions for factors like temperature, extraction time, and solvent-to-material ratio to maximize the extraction yield, saving time and resources compared to traditional one-factor-at-a-time experiments.[1][3]
Q2: What are the key factors influencing the extraction efficiency of AYB?
A2: Several factors can significantly impact the extraction yield of AYB. These include the extraction temperature, extraction time, solvent-to-material ratio, and the extraction power (in the case of ultrasound-assisted extraction).[4][5] The interactions between these factors are also crucial and can be effectively evaluated using RSM.[1]
Q3: What are the typical solvents used for AYB extraction?
A3: Since this compound is a water-soluble pigment, pure water is often used as the extraction solvent for economic and safety reasons.[4] Other solvents, such as ethanol-water mixtures, have also been investigated. The choice of solvent can affect the extraction efficiency and the profile of co-extracted compounds.
Q4: What is a common experimental design used in RSM for AYB extraction?
A4: A common and efficient experimental design for optimizing AYB extraction is the Box-Behnken design (BBD).[5] BBD is a three-level factorial design that is well-suited for fitting a quadratic model and determining the optimal conditions of the extraction parameters.[6][7][8][9]
Troubleshooting Guide
Issue 1: Low Extraction Yield of AYB
-
Possible Cause 1: Sub-optimal extraction parameters.
-
Solution: The extraction conditions (temperature, time, solvent ratio) may not be at their optimal levels. It is crucial to perform a systematic optimization using RSM to identify the ideal set points for these variables. Refer to the experimental protocols section and the data tables for typical ranges and optimized values from various studies.
-
-
Possible Cause 2: Degradation of AYB during extraction.
-
Solution: this compound is known to degrade at high temperatures (above 60°C) and at extreme pH levels (pH ≤ 3.0 or > 7.0).[10] Ensure that the extraction temperature is carefully controlled within the optimal range identified by your RSM experiments. Monitor and adjust the pH of your extraction solvent if necessary to maintain it within a neutral or slightly acidic range to prevent degradation.
-
-
Possible Cause 3: Inefficient sample preparation.
-
Solution: The particle size of the safflower material can influence extraction efficiency. A smaller particle size increases the surface area available for solvent contact, which can improve the extraction yield. Ensure that the plant material is ground to a consistent and appropriate particle size before extraction.
-
Issue 2: Inconsistent or Irreproducible Results
-
Possible Cause 1: Variability in raw material.
-
Solution: The concentration of AYB can vary in safflower depending on the cultivar, growing conditions, and harvesting time. It is advisable to use a homogenized batch of raw material for your experiments to ensure consistency. If using different batches, consider performing a preliminary analysis to quantify the initial AYB content.
-
-
Possible Cause 2: Poor experimental technique.
-
Solution: Ensure that all experimental parameters, including temperature, time, and solvent-to-material ratio, are precisely controlled and measured for each experimental run as dictated by the RSM design. Use calibrated equipment and follow a standardized protocol to minimize variability.
-
Issue 3: Difficulty in Purifying AYB from the Crude Extract
-
Possible Cause 1: Presence of interfering compounds.
-
Solution: Safflower extracts contain various pigments and other compounds besides AYB.[11] Purification is often necessary to isolate AYB. Macroporous resins, such as HPD-300, have been successfully used for the purification of AYB.[12][13] The adsorption and desorption conditions, including pH, flow rate, and ethanol (B145695) concentration for elution, need to be optimized.[12][13]
-
-
Possible Cause 2: Co-elution with similar compounds.
-
Solution: Hydroxysafflor yellow A (HSYA) is a structurally similar compound often co-extracted with AYB. Chromatographic techniques like preparative high-performance liquid chromatography (prep-HPLC) may be required for efficient separation.[14] Developing a suitable gradient elution method is crucial for achieving high purity.
-
Experimental Protocols
1. Response Surface Methodology (RSM) for Optimization of AYB Extraction
This protocol provides a general framework for using RSM to optimize the extraction of AYB. Specific values should be determined based on preliminary single-factor experiments.
-
Selection of Independent Variables and Levels: Based on preliminary studies, select the key independent variables affecting AYB extraction. For example:
-
A: Extraction Temperature (°C)
-
B: Extraction Time (min)
-
C: Solvent-to-Material Ratio (mL/g)
-
For each variable, define three levels: low (-1), medium (0), and high (+1).
-
-
Experimental Design: Employ a Box-Behnken design (BBD) to create a set of experimental runs with different combinations of the variable levels.
-
Extraction Procedure (Example: Water Immersion):
-
Weigh a precise amount of powdered safflower.
-
Add the specified volume of distilled water according to the solvent-to-material ratio for each run in the BBD.
-
Conduct the extraction in a temperature-controlled water bath or shaker at the specified temperature and for the specified duration for each run.
-
After extraction, filter the mixture and collect the supernatant.
-
Analyze the AYB content in the supernatant using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
-
Data Analysis:
-
Use statistical software to fit the experimental data to a second-order polynomial equation.
-
Perform an analysis of variance (ANOVA) to determine the significance of the model and the individual terms.
-
Generate 3D response surface plots and 2D contour plots to visualize the relationship between the variables and the AYB yield.
-
Determine the optimal extraction conditions that maximize the AYB yield.
-
Validate the model by performing an experiment at the predicted optimal conditions and comparing the experimental yield with the predicted value.
-
2. Quantification of this compound using HPLC
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing a small percentage of formic acid (e.g., 0.1%) is often used.[4]
-
Flow Rate: Typically around 1.0 mL/min.[4]
-
Detection Wavelength: AYB has a maximum absorption around 403 nm.[4]
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.[4]
-
-
Quantification: Create a calibration curve using a certified standard of this compound to quantify the concentration in the extracts.
Data Presentation
Table 1: Comparison of Optimized Extraction Conditions for this compound (AYB) and Related Compounds using Response Surface Methodology.
| Extraction Method | Key Parameters Optimized | Optimal Conditions | Predicted Yield | Reference |
| Water Immersion | Liquid-to-solid ratio, Extraction temperature, Extraction time | 22:1 mL/g, 75°C, 35 min | 0.465% AYB | [12][13] |
| Ultrasonic Extraction | Temperature, Extraction time, Solvent-to-material ratio, Extraction power | 66°C, 36 min, 16 mL/g, 150 W | Not specified directly for AYB alone | [4][5] |
Visualizations
Caption: Workflow for optimizing this compound extraction using Response Surface Methodology.
Caption: Proposed signaling pathway of this compound (AYB) via SIRT1 activation leading to neuroprotection.
References
- 1. Optimization of Extraction Conditions of Phytochemical Compounds and Anti-Gout Activity of Euphorbia hirta L. (Ara Tanah) Using Response Surface Methodology and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response Surface Methodology to Optimize the Extraction of Carotenoids from Horticultural By-Products—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Response Surface Methodology to Optimize the Extraction Process of Bioactive Compounds Obtained from Coffee Silverskin | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of Hydroxysafflor Yellow A and this compound from Safflower Using a Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of the extraction of polyphenols and antioxidant activity from Malva parviflora L. leaves using Box-Behnken design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Box–Behnken Design (BBD)-Based Optimization of Microwave-Assisted Extraction of Parthenolide from the Stems of Tarconanthus camphoratus and Cytotoxic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Box-Behnken design based optimization of phenolic extractions from Polygonum equisetiforme roots linked to its antioxidant and antibacterial efficiencies [frontiersin.org]
- 10. Stability and degradation of hydroxysafflor yellow A and this compound in the Safflower injection studied by HPLC-DAD-ESI-MSn [jcps.bjmu.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. Response surface optimization of the water immersion extraction and macroporous resin purification processes of this compound from Carthamus tinctorius L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Analysis of the Effects of Hydroxysafflor Yellow A and this compound in Safflower Series of Herb Pairs Using Prep-HPLC and a Selective Knock-Out Approach | MDPI [mdpi.com]
Anhydrosafflor Yellow B: A Technical Guide to Solubility in Common Laboratory Solvents
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of Anhydrosafflor yellow B in common laboratory solvents. This document offers a compilation of solubility data, detailed experimental protocols for solubility determination, and a troubleshooting guide to address common challenges encountered during experimentation.
This compound Solubility Profile
This compound is a water-soluble pigment.[1] Its solubility in various common laboratory solvents is summarized in the table below. It is important to note that while qualitative solubility is reported in several solvents, precise quantitative data can be limited.
| Solvent | Chemical Formula | Type | Solubility | Notes |
| Water | H₂O | Polar Protic | ≥ 50 mg/mL | Saturation point is not fully determined. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | A study involving a safflower extract containing this compound reported dissolving the extract in DMSO to a concentration of 2 mg/mL. |
| Ethanol (B145695) | C₂H₅OH | Polar Protic | Soluble | 70% ethanol has been noted as an effective solvent for extracting chemical compounds from safflower. |
| Methanol | CH₃OH | Polar Protic | Soluble | Often used as a solvent for the extraction of this compound. |
Experimental Protocol: Determining Equilibrium Solubility using the Shake-Flask Method
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given solvent.
Objective: To determine the saturated concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Solvent Addition: Add a known volume of the selected solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solid to settle.
-
Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Attach a chemically inert syringe filter and filter the solution into a clean vial to remove all undissolved particles.
-
Dilution: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter when working with this compound.
Q1: I am having difficulty dissolving this compound in my chosen solvent.
A1:
-
Increase Sonication/Agitation: Use an ultrasonic bath or increase the shaking speed and duration to enhance dissolution.
-
Gentle Heating: Gently warming the solvent can increase the solubility of many compounds. However, be cautious as this compound can be sensitive to heat. Monitor for any color changes that might indicate degradation.
-
pH Adjustment: The solubility of phenolic compounds like this compound can be pH-dependent. For aqueous solutions, slightly adjusting the pH may improve solubility.
-
Use of Co-solvents: If working with a complex system, adding a small amount of a co-solvent in which this compound is highly soluble (like DMSO or ethanol) can improve overall solubility.
Q2: My solution of this compound appears to be degrading over time.
A2:
-
Light Sensitivity: this compound is sensitive to light. Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil.
-
Heat Sensitivity: As mentioned, this compound is also sensitive to heat. Store stock solutions at low temperatures, such as -20°C or -80°C, to minimize degradation. For working solutions, prepare them fresh if possible.
-
pH Stability: Extreme pH conditions can lead to the degradation of chalcones. It is advisable to maintain the pH of aqueous solutions in the neutral to slightly acidic range.
Q3: I observe precipitation of this compound after preparing my solution.
A3:
-
Supersaturation: The solution may have been supersaturated. Ensure that the amount of this compound added is below its solubility limit in that solvent at the given temperature.
-
Temperature Changes: A decrease in temperature can cause a compound to precipitate out of a saturated solution. Ensure that the storage temperature is consistent with the temperature at which the solution was prepared.
-
Solvent Evaporation: If the solvent evaporates over time, the concentration of the solute will increase, potentially leading to precipitation. Ensure vials are tightly sealed.
Q4: Can I use DMSO for cell-based assays with this compound?
A4: Yes, DMSO is a common solvent for preparing stock solutions for cell-based assays. However, it is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity. A serial dilution of the DMSO stock solution in the culture medium is necessary.
Caption: A logical diagram outlining troubleshooting steps for common dissolution problems.
References
Technical Support Center: Storage and Handling of Anhydrosafflor Yellow B
Welcome to the technical support center for Anhydrosafflor yellow B (ASYB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of ASYB during storage and experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause this compound (ASYB) degradation?
A1: The primary factors leading to the degradation of ASYB are elevated temperatures and extreme pH levels.[1] It is also recommended to protect ASYB from light and moisture, particularly when in solution.
Q2: What are the optimal storage conditions for ASYB?
A2: For solid ASYB, it is recommended to store it in a sealed container, protected from light and moisture. For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is advised to maintain stability.
Q3: Is ASYB sensitive to light?
A3: There are conflicting reports regarding the photosensitivity of ASYB. Some studies suggest that ASYB is not significantly affected by light irradiation[1], while other sources recommend storing it protected from light as a precautionary measure. For critical experiments, it is advisable to conduct a photostability study under your specific laboratory conditions.
Q4: What are the known degradation products of ASYB?
A4: A common degradation product of ASYB has been identified as p-coumaric acid.[1] The formation of other degradation products is also possible depending on the specific stress conditions.
Q5: How can I monitor the degradation of my ASYB sample?
A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the degradation of ASYB. By comparing the peak area of ASYB in your sample over time to that of a freshly prepared standard, you can quantify the extent of degradation. The appearance of new peaks in the chromatogram can indicate the formation of degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of yellow color in ASYB solution | Degradation of the ASYB molecule. | Verify the storage conditions (temperature, light exposure). Prepare fresh solutions for experiments. Consider performing an HPLC analysis to confirm the concentration. |
| Unexpected peaks in HPLC chromatogram | Formation of degradation products. | Identify the degradation products if possible using techniques like LC-MS. Review storage and handling procedures to minimize degradation. |
| Inconsistent experimental results | Degradation of ASYB leading to reduced potency or altered activity. | Always use freshly prepared or properly stored ASYB solutions. Perform a stability check of your ASYB stock solution using HPLC. |
| Precipitation in ASYB stock solution upon thawing | Poor solubility at low temperatures or solvent evaporation. | Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, consider preparing a fresh stock solution. Ensure vials are properly sealed to prevent solvent evaporation. |
Quantitative Data on ASYB Stability
While the literature confirms the instability of this compound under certain conditions, specific kinetic data on the percentage of degradation over time is not extensively available in published studies. Researchers are encouraged to perform their own stability studies to determine the degradation profile of ASYB under their specific experimental and storage conditions. The following tables are provided as templates for recording such data.
Table 1: Thermal Degradation of this compound (Template)
| Temperature (°C) | Time (hours) | % ASYB Remaining | Appearance of Degradation Products (e.g., Peak Area) |
| 4 | 0 | 100 | - |
| 24 | |||
| 48 | |||
| 72 | |||
| 25 (Room Temp) | 0 | 100 | - |
| 24 | |||
| 48 | |||
| 72 | |||
| 60 | 0 | 100 | - |
| 1 | |||
| 2 | |||
| 4 | |||
| 80 | 0 | 100 | - |
| 1 | |||
| 2 | |||
| 4 |
Table 2: pH Stability of this compound at Room Temperature (Template)
| pH | Time (hours) | % ASYB Remaining | Appearance of Degradation Products (e.g., Peak Area) |
| 2.0 | 0 | 100 | - |
| 24 | |||
| 48 | |||
| 4.0 | 0 | 100 | - |
| 24 | |||
| 48 | |||
| 7.0 | 0 | 100 | - |
| 24 | |||
| 48 | |||
| 9.0 | 0 | 100 | - |
| 24 | |||
| 48 | |||
| 12.0 | 0 | 100 | - |
| 24 | |||
| 48 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to assess the stability of ASYB under various stress conditions.
1. Materials:
- This compound (ASYB)
- HPLC grade water
- HPLC grade acetonitrile (B52724)
- Formic acid
- Hydrochloric acid (HCl)
- Sodium hydroxide (B78521) (NaOH)
- Hydrogen peroxide (H₂O₂)
- HPLC system with a UV detector
- C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
- pH meter
- Incubator/oven
- Photostability chamber
2. Preparation of Stock Solution:
- Prepare a stock solution of ASYB in a suitable solvent (e.g., water or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Place an aliquot of the stock solution in an incubator at a high temperature (e.g., 80°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source in a photostability chamber (e.g., ICH option 1: 1.2 million lux hours and 200 watt hours/square meter) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
4. HPLC Analysis:
- Analyze the stressed samples and an unstressed control sample by HPLC.
- Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 403 nm
- Injection Volume: 10 µL
5. Data Analysis:
- Calculate the percentage of ASYB remaining in each stressed sample compared to the unstressed control.
- Observe the formation of any degradation product peaks in the chromatograms.
Protocol 2: Recommended HPLC Method for ASYB Quantification
This method is suitable for the routine analysis and stability testing of ASYB.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-15 min: 10-25% B
-
15-25 min: 25-50% B
-
25-30 min: 50-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 403 nm.
-
Injection Volume: 10 µL.
Visualizations
Logical Workflow for a Forced Degradation Study
Caption: Workflow of a forced degradation study for ASYB.
Proposed Signaling Pathway of ASYB in Attenuating Oxidative Stress
Caption: ASYB's role in the SIRT1 signaling pathway.
References
Troubleshooting low yield of Anhydrosafflor yellow B purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Anhydrosafflor yellow B (AHSYB).
Troubleshooting Low Yield
Low yield is a common issue in the purification of natural products. This section addresses potential causes and solutions for obtaining a low yield of this compound.
Question: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yield in AHSYB purification can stem from several factors, ranging from the initial extraction process to the final purification steps and handling of the compound. Below is a systematic guide to troubleshoot and enhance your yield.
Suboptimal Extraction Efficiency
The initial extraction of AHSYB from the raw plant material (Carthamus tinctorius L.) is a critical step that dictates the maximum possible yield.
-
Possible Cause: Inefficient extraction parameters.
-
Solution: Optimize your extraction protocol. Studies have shown that ultrasonic-assisted extraction and water immersion are effective methods. Key parameters to control are:
-
Temperature: The extraction yield generally increases with temperature up to a certain point. However, AHSYB can degrade at temperatures above 60°C.[1][2] The optimal temperature range is typically between 66°C and 75°C.[2][3][4]
-
Time: Extraction time influences the completeness of the extraction. Optimal times are reported to be around 35-36 minutes.[2][3][4]
-
Solvent-to-Material Ratio: A higher ratio can improve extraction efficiency by increasing the concentration gradient. An optimized ratio is reported to be around 16-22 mL/g.[2][3][4]
-
Ultrasonic Power (for ultrasonic-assisted extraction): A power of around 150 W has been shown to be effective.[2][4]
-
This protocol is based on optimized conditions for maximizing AHSYB yield.[2][4]
-
Preparation: Grind the dried safflower to a fine powder (e.g., 100 mesh).
-
Extraction:
-
Mix the safflower powder with deionized water at a solvent-to-material ratio of 16 mL/g in a suitable vessel.
-
Place the vessel in an ultrasonic cleaner.
-
Set the extraction temperature to 66°C.
-
Apply ultrasonic power of 150 W.
-
Extract for 36 minutes.
-
-
Post-Extraction:
-
Centrifuge the mixture to separate the supernatant from the plant debris.
-
Filter the supernatant to obtain the crude extract.
-
Degradation of this compound
AHSYB is a chemically sensitive molecule, and degradation can be a major source of yield loss.
-
Possible Cause: Exposure to unfavorable pH or temperature conditions.
-
Solution: Maintain optimal conditions throughout the purification process.
-
pH: AHSYB is unstable at extreme pHs (≤3.0 or >7.0).[1] For macroporous resin purification, a pH of 2.8 has been found to be optimal for adsorption.[3][5] It is crucial to monitor and adjust the pH of your solutions accordingly.
-
Temperature: As mentioned, avoid temperatures above 60°C during extraction and subsequent processing steps like evaporation.[1]
-
Caption: Factors contributing to the degradation of this compound.
Inefficient Purification Step
The choice and optimization of the purification method are crucial for both yield and purity.
-
Possible Cause: Suboptimal conditions for macroporous resin chromatography or other purification techniques.
-
Solution: Optimize the parameters of your chosen purification method. For macroporous resin (e.g., HPD-300), the following conditions are critical:[3][5]
-
Adsorption:
-
pH: 2.8
-
Flow Rate: 1.9 mL/min
-
Solution Concentration: 0.06 g/mL
-
-
Desorption (Elution):
-
Eluent: 74% ethanol (B145695)
-
Flow Rate: 1.6 mL/min
-
Elution Volume: 4.4 Bed Volumes (BV)
-
-
Caption: Workflow for the purification of AHSYB using macroporous resin.
Data Summary Tables
For easy comparison, the following tables summarize the quantitative data from various studies on AHSYB extraction and purification.
Table 1: Optimal Extraction Parameters for AHSYB
| Parameter | Ultrasonic-Assisted Extraction | Water Immersion Extraction |
| Temperature | 66°C[2][4] | 75°C[3][5] |
| Time | 36 min[2][4] | 35 min[3][5] |
| Solvent-to-Material Ratio | 16 mL/g[2][4] | 22:1[3][5] |
| Ultrasonic Power | 150 W[2][4] | N/A |
| Maximum Yield | Not explicitly stated for AHSYB alone | 0.465%[3][5] |
Table 2: Optimal Parameters for Macroporous Resin (HPD-300) Purification
| Step | Parameter | Optimal Value |
| Adsorption | pH | 2.8[3][5] |
| Flow Rate | 1.9 mL/min[3][5] | |
| Solution Concentration | 0.06 g/mL[3][5] | |
| Desorption | Ethanol Concentration | 74%[3][5] |
| Flow Rate | 1.6 mL/min[3][5] | |
| Elution Volume | 4.4 BV[3][5] | |
| Result | AHSYB Content | 6.83% (2.91-fold increase)[3][5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for purifying this compound?
A1: Both macroporous resin chromatography and high-speed counter-current chromatography (HSCCC) are effective methods for purifying AHSYB.[3][5][6][7][8] Macroporous resin is a simple, low-cost, and efficient method suitable for large-scale purification.[3][5] HSCCC can achieve very high purity (up to 98%) and is excellent for preparing high-purity standards.[6][7][8]
Q2: How should I store purified this compound to prevent degradation?
A2: Given its instability at high temperatures and extreme pHs, it is recommended to store purified AHSYB in a cool, dark, and dry place. For long-term storage, keeping it at -20°C or -80°C is advisable, and it should be protected from moisture and light.[9] The pH of any buffered solution should be kept within the stable range (pH 3.0-7.0).[1]
Q3: Can I use a different type of macroporous resin?
A3: While HPD-300 has been shown to be effective, other types of macroporous resins may also work.[3][5] However, it is crucial to optimize the adsorption and desorption conditions (pH, flow rate, eluent concentration) for the specific resin you are using, as these parameters can vary between different resin types.
Q4: My final product has low purity. What could be the reason?
A4: Low purity can result from several factors:
-
Incomplete separation: The elution conditions (e.g., ethanol gradient) may not be optimal for separating AHSYB from other compounds like hydroxysafflor yellow A (HSYA).
-
Co-elution of impurities: If the crude extract is complex, some impurities may have similar chromatographic behavior to AHSYB.
-
Degradation: The purification process itself might be causing degradation of AHSYB, leading to the presence of degradation products in the final sample. To improve purity, consider re-optimizing your elution protocol, adding a pre-purification step, or using a more advanced purification technique like HSCCC or preparative HPLC.[6][7][8][10]
References
- 1. Stability and degradation of hydroxysafflor yellow A and this compound in the Safflower injection studied by HPLC-DAD-ESI-MSn [jcps.bjmu.edu.cn]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of Hydroxysafflor Yellow A and this compound from Safflower Using a Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Response surface optimization of the water immersion extraction and macroporous resin purification processes of this compound from Carthamus tinctorius L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimized separation of this compound from safflower by high-speed counter-current chromatography and evaluation of its cardio-protective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimized separation of this compound from safflower by high-speed counter-current chromatography and evaluation of its cardio-protective effect - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Improving HPLC resolution for Anhydrosafflor yellow B and HSYA
Welcome to the technical support center for the HPLC analysis of Anhydrosafflor yellow B (AHSYB) and Hydroxysafflor yellow A (HSYA). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of these compounds.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your HPLC experiments in a question-and-answer format.
Q1: I am observing poor resolution (Rs < 1.5) between the HSYA and AHSYB peaks. What are the initial steps to improve separation?
A1: Poor resolution between HSYA and AHSYB is a common issue. Here’s a systematic approach to troubleshoot and enhance separation:
-
Mobile Phase Composition: The choice of organic modifier and the aqueous phase composition are critical. Acetonitrile (B52724) is often preferred over methanol (B129727) as the organic modifier because it can provide lower column pressure and stronger elution characteristics.[1] For the aqueous phase, using water with a small percentage of acid, such as 0.1% formic acid, has been shown to improve the resolution of HSYA and AHSYB to greater than 1.5.[1] Formic acid is more acidic and polar than acetic acid, which can enhance peak shape and separation.[1]
-
Gradient Elution Profile: If you are using a gradient, optimizing the slope is crucial for separating closely eluting peaks. A shallower gradient (a slower increase in the organic solvent concentration) can significantly improve the resolution between HSYA and AHSYB. Start with a broad "scouting" gradient to determine the approximate elution times of your compounds, and then develop a shallower gradient around that region.
-
Flow Rate: Decreasing the flow rate can sometimes improve resolution, although it will increase the run time.
Q2: My HSYA and/or AHSYB peaks are showing significant tailing. What could be the cause and how can I fix it?
A2: Peak tailing for flavonoid glycosides like HSYA and AHSYB in reversed-phase HPLC is often attributed to secondary interactions with the stationary phase.
-
Silanol (B1196071) Interactions: Residual silanol groups on the surface of C18 columns can interact with polar functional groups on the analytes, leading to peak tailing. Lowering the pH of the mobile phase by adding an acid like formic or acetic acid can suppress the ionization of these silanol groups, thereby reducing these secondary interactions and improving peak symmetry.
-
Mobile Phase pH: The pH of the mobile phase should be controlled to ensure consistent ionization of the analytes. For acidic compounds, a mobile phase pH lower than their pKa is generally recommended.
-
Column Contamination: Accumulation of sample matrix components on the column can also lead to peak tailing. Using a guard column and ensuring adequate sample preparation can help mitigate this issue. If you suspect column contamination, flushing the column with a strong solvent may help.
Q3: I am seeing co-elution of HSYA or AHSYB with other components from my safflower extract. How can I resolve these overlapping peaks?
A3: Co-elution with matrix components is a frequent challenge when analyzing complex natural product extracts.
-
Change in Selectivity: To resolve co-eluting peaks, you need to change the selectivity (α) of your chromatographic system. This can be achieved by:
-
Changing the Stationary Phase: If optimizing the mobile phase on a C18 column doesn't resolve the co-elution, consider switching to a different stationary phase. A Phenyl-Hexyl column, for instance, can offer different selectivity due to π-π interactions with aromatic compounds.
-
Modifying the Mobile Phase: Altering the organic modifier (e.g., switching from acetonitrile to methanol) or changing the type and concentration of the acid additive can change the selectivity.
-
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) or a Mass Spectrometer (MS) to assess peak purity. This will help confirm if a peak corresponds to a single compound or multiple co-eluting species.
Q4: What is the optimal detection wavelength for both HSYA and AHSYB?
A4: Based on published studies, a detection wavelength of 403 nm is highly effective for the simultaneous analysis of HSYA and AHSYB, as both compounds exhibit strong UV absorption at this wavelength.[1]
Data Presentation: Impact of HPLC Parameters on Resolution
The following table summarizes the general effects of key chromatographic parameters on the separation of HSYA and AHSYB.
| Parameter | Change | Effect on Retention Time (HSYA & AHSYB) | Effect on Resolution (HSYA vs. AHSYB) | Notes |
| Mobile Phase | ||||
| Organic Modifier | Switch from Methanol to Acetonitrile | Generally decreases | May improve | Acetonitrile often provides better peak shape and efficiency.[1] |
| % Organic Solvent | Increase | Decreases | May decrease | A lower percentage of organic solvent increases retention and may improve resolution of early eluting peaks. |
| Acid Additive | Add 0.1% Formic Acid | May slightly decrease | Significantly improves | Acid suppresses silanol interactions, leading to sharper peaks and better separation.[1] |
| Stationary Phase | ||||
| Column Type | Switch from C18 to Phenyl-Hexyl | Varies | May improve | Phenyl-Hexyl columns offer alternative selectivity based on π-π interactions. |
| Particle Size | Decrease | No significant change | Improves | Smaller particles lead to higher column efficiency and better resolution. |
| Operational Parameters | ||||
| Flow Rate | Decrease | Increases | Generally improves | Lower flow rates allow for better mass transfer and can enhance resolution. |
| Column Temperature | Increase | Decreases | May improve or decrease | Higher temperatures reduce mobile phase viscosity, which can improve efficiency, but may also decrease selectivity. |
| Gradient Slope | Decrease (shallower gradient) | Increases | Significantly improves | A slower change in mobile phase composition allows more time for separation of closely eluting compounds. |
Experimental Protocols
Below are detailed methodologies for the HPLC analysis of HSYA and AHSYB, based on established methods.
Protocol 1: High-Resolution Separation of HSYA and AHSYB
This protocol is optimized for achieving baseline separation of HSYA and AHSYB.
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile
-
-
Gradient Program:
-
0-15 min: 15-25% B
-
15-25 min: 25-40% B
-
25-30 min: 40-15% B (column wash and re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 403 nm[1]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the safflower extract or standard compounds in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Preparative HPLC for Isolation of HSYA and AHSYB
This protocol is designed for the isolation of HSYA and AHSYB from a crude extract.
-
Prep-HPLC System: Appropriate preparative scale HPLC system.
-
Column: Preparative C18 column.
-
Mobile Phase:
-
A: Water
-
B: Methanol
-
-
Gradient Program (for HSYA):
-
0 min: 10% B
-
5 min: 15% B
-
15 min: 20% B
-
18 min: 100% B
-
21 min: 100% B
-
23 min: 10% B
-
28 min: 10% B[2]
-
-
Gradient Program (for AHSYB):
-
0 min: 10% B
-
5 min: 20% B
-
20 min: 25% B
-
22 min: 100% B
-
25 min: 100% B
-
27 min: 10% B
-
29 min: 10% B[2]
-
-
Flow Rate: 30 mL/min[2]
-
Detection Wavelength: 270 nm or 400 nm[2]
-
Injection Volume: 500 µL[2]
Visualizations
The following diagrams illustrate key concepts and workflows for improving HPLC resolution.
References
Anhydrosafflor yellow B interference in biological assays
Welcome to the Anhydrosafflor Yellow B (AHSYB) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential interference and other issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound (AHSYB) is a quinochalcone C-glycoside, a water-soluble flavonoid extracted from the petals of Carthamus tinctorius L. (safflower).[1][2] It is recognized for a range of pharmacological effects, including neuroprotective, anti-oxidative, and anti-apoptotic properties.[2][3][4] AHSYB has been shown to inhibit ADP-induced platelet aggregation.[1] Much of its therapeutic potential is attributed to its ability to modulate signaling pathways, a key one being the SIRT1 pathway, which is involved in cellular stress resistance and apoptosis.[2][3][4]
Q2: My absorbance readings in an assay are inconsistent or higher than expected when using AHSYB. Why might this be happening?
AHSYB is a yellow pigment and exhibits strong UV-Vis absorbance.[5] HPLC analysis of AHSYB is commonly performed at a wavelength of 403 nm due to its high absorbance at this wavelength.[5] If your assay endpoint is measured by absorbance in a similar range, the intrinsic color of AHSYB can contribute to the signal, leading to artificially high readings. It is crucial to run proper vehicle and compound-only controls to determine the contribution of AHSYB's absorbance to the final readout.
Q3: Could AHSYB be interfering with my fluorescence-based assay?
Q4: Is this compound considered a Pan-Assay Interference Compound (PAIN)?
Currently, there is no widespread classification of this compound as a Pan-Assay Interference Compound (PAIN) in publicly available databases. However, the absence of this classification does not entirely rule out the possibility of non-specific activity. PAINs are compounds that often give false-positive results in high-throughput screens through various mechanisms, including chemical reactivity or aggregation. Given that AHSYB is a polyphenol, a class of compounds that can be prone to non-specific interactions, careful experimental design with appropriate controls is warranted to validate any observed biological activity.
Troubleshooting Guides
Issue 1: High Background in Absorbance-Based Assays
-
Symptom: Elevated absorbance readings in wells containing AHSYB, even in the absence of the target biomolecule or before the addition of a substrate.
-
Potential Cause: Intrinsic absorbance of AHSYB at the assay wavelength.
-
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare wells containing AHSYB at the same concentrations used in the experiment, but without the cells, enzymes, or other biological components.
-
Subtract Background: Measure the absorbance of the compound-only control wells and subtract this value from your experimental wells.
-
Wavelength Selection: If possible, choose an assay readout wavelength where AHSYB has minimal absorbance. You can determine this by running an absorbance spectrum of AHSYB.
-
Assay Dilution: Consider if the assay can be performed with a final dilution step that reduces the concentration of AHSYB, and therefore its absorbance, while maintaining a detectable signal from the assay itself.
-
Issue 2: Suspected False-Positive Results in Screening Assays
-
Symptom: AHSYB shows activity in a primary screen, but this activity is not reproducible in confirmatory or orthogonal assays.
-
Potential Cause: Non-specific interactions of AHSYB with assay components or the detection system.
-
Troubleshooting Steps:
-
Orthogonal Assays: Validate the initial finding using a different assay format that relies on an unrelated detection principle. For example, if the primary screen was a fluorescence-based enzyme inhibition assay, a follow-up could be a label-free binding assay or a cell-based assay measuring a downstream effect.
-
Detergent Addition: For in vitro assays, the inclusion of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can help to disrupt non-specific interactions and aggregation.
-
Time-Dependence of Inhibition: True inhibitors often display a time-dependent onset of inhibition. Measure the effect of AHSYB at different pre-incubation times. A lack of clear time-dependence might suggest a non-specific effect.
-
Structure-Activity Relationship (SAR): If available, test structurally related analogs of AHSYB. A consistent SAR would support a specific biological activity, whereas a lack of it might point towards non-specific effects.
-
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| Optimal Concentration for Neuroprotection (in vitro) | 40, 60, and 80 µM | Oxygen-glucose deprivation/reoxygenation (OGD/R) model in primary hippocampal neurons | [3] |
| Maximum UV Absorbance | 403 nm | HPLC analysis | [5] |
| Effect on Cell Viability (Normal Conditions) | No significant effect on hippocampal cell viability up to 120 µM | Primary hippocampal neuron culture | [6] |
Key Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from studies investigating the neuroprotective effects of AHSYB.
-
Cell Seeding: Seed primary hippocampal neurons in 96-well plates at a suitable density.
-
Compound Treatment: After cell attachment, treat the cells with various concentrations of AHSYB (e.g., 40, 60, 80 µM) and the appropriate vehicle control. For neuroprotection studies, this is typically done concurrently with or prior to inducing cellular stress (e.g., OGD/R).
-
Incubation: Incubate the plates for the desired experimental duration.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plates for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: After subtracting the background absorbance from a blank well (medium and CCK-8 only), calculate cell viability as a percentage relative to the vehicle-treated control group.
Western Blot for SIRT1 Pathway Activation
This protocol outlines the general steps to assess the effect of AHSYB on protein expression in the SIRT1 pathway.
-
Cell Lysis: After treatment with AHSYB, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SIRT1, FOXO1, PGC1α, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Visualizations
Caption: Troubleshooting workflow for unexpected assay results with AHSYB.
Caption: AHSYB's role in the SIRT1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 4. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Anhydrosafflor Yellow B
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Anhydrosafflor yellow B (ASYB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of ASYB and offers potential strategies for improvement.
Frequently Asked Questions (FAQs)
Q1: Why does this compound (ASYB) have poor oral bioavailability?
A1: this compound, a major water-soluble pigment from Carthamus tinctorius, exhibits very low oral bioavailability, estimated to be around 0.17–0.3% in rats.[1][2] This is attributed to several factors, including:
-
Poor membrane permeability: ASYB is a hydrophilic molecule, which hinders its ability to pass through the lipid-rich intestinal epithelial membrane.
-
Potential hydrolysis in the gastrointestinal tract: The stability of ASYB is pH-dependent, with degradation occurring at extreme pH values (≤3.0 or >7.0).[3]
-
First-pass metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.[1][2]
Q2: What are the most promising strategies to improve the oral bioavailability of ASYB?
A2: Several formulation strategies have shown promise in enhancing the oral bioavailability of similar hydrophilic compounds like Hydroxysafflor yellow A (HSYA) and are applicable to ASYB. These include:
-
Nanoparticle-based delivery systems: Encapsulating ASYB in nanoparticles can protect it from degradation, improve its solubility, and enhance its absorption. Promising nanoparticle systems include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate hydrophilic drugs in a w/o/w structure and have been shown to significantly increase the oral absorption of HSYA.[4]
-
Chitosan (B1678972) Nanoparticles: Chitosan, a natural polymer, can form complexes with ASYB, protecting it and improving its mucoadhesive properties, thereby increasing its residence time in the intestine.
-
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of the drug. A self-double-emulsifying drug delivery system (SDEDDS) has been shown to improve the absorption of HSYA.[5]
-
Natural Deep Eutectic Solvents (NADES): These are mixtures of natural compounds that form a eutectic system with a melting point lower than the individual components. NADES can enhance the solubility and stability of ASYB.
Q3: How do these formulation strategies work to enhance bioavailability?
A3: These strategies enhance bioavailability through various mechanisms:
-
Increased Permeability: By encapsulating ASYB in lipid-based or polymeric nanoparticles, its transport across the intestinal epithelium can be facilitated. Some formulations may also transiently open the tight junctions between intestinal cells, allowing for paracellular transport.
-
Protection from Degradation: Encapsulation protects ASYB from the harsh acidic and enzymatic environment of the stomach and intestines.
-
Reduced First-Pass Metabolism: Some delivery systems, particularly those utilizing lipids, can promote lymphatic uptake, thereby bypassing the liver and reducing first-pass metabolism.
-
Increased Solubility and Dissolution Rate: Formulations like SEDDS present the drug in a solubilized state, which can improve its dissolution rate and subsequent absorption.
Q4: What are the known signaling pathways affected by ASYB?
A4: ASYB has been shown to exert its pharmacological effects through the modulation of specific signaling pathways. Key pathways include:
-
SIRT1 Signaling Pathway: ASYB, along with HSYA, has neuroprotective effects by activating the SIRT1 signaling pathway. This involves increasing the expression of SIRT1, FOXO1, and PGC1α, which play roles in attenuating oxidative stress and apoptosis.[6]
-
Inflammatory Signaling Pathways: ASYB has demonstrated anti-inflammatory effects by suppressing the expression of heat shock protein 60 (HSP60), Toll-like receptor 4 (TLR-4), and subsequently reducing the levels of pro-inflammatory cytokines like IL-6 and TNF-α. This is also associated with a decrease in NF-κB p65 activity.
Troubleshooting Guides
Issue 1: Low encapsulation efficiency of ASYB in lipid-based nanoparticles.
| Potential Cause | Troubleshooting Step |
| Poor affinity of ASYB for the lipid matrix. | ASYB is hydrophilic. Consider using a w/o/w double emulsion technique for preparing SLNs to effectively encapsulate the water-soluble drug in the inner aqueous phase.[4] |
| Drug leakage during formulation. | Optimize the formulation parameters, such as the type and concentration of lipids and surfactants. Ensure the homogenization or sonication time and power are appropriate to form stable nanoparticles without causing excessive drug leakage. |
| Inaccurate measurement of encapsulation efficiency. | Use a validated analytical method, such as UFLC-MS/MS, for the accurate quantification of ASYB in the formulation and the supernatant after centrifugation.[1][2] Ensure complete separation of the nanoparticles from the free drug. |
Issue 2: Instability of the ASYB formulation (e.g., particle aggregation, drug degradation).
| Potential Cause | Troubleshooting Step |
| Inappropriate pH of the formulation or storage medium. | ASYB is unstable at pH ≤ 3.0 or > 7.0.[3] Maintain the pH of the formulation and any aqueous media used for dilution or storage within a neutral range (pH 4.0-7.0). |
| High storage temperature. | ASYB can degrade at temperatures above 60°C.[3] Store formulations at refrigerated temperatures (2-8°C) unless stability studies indicate otherwise. |
| Zeta potential is too low. | For nanoparticle suspensions, a low zeta potential (close to zero) can lead to aggregation. Modify the surface charge of the nanoparticles by using charged lipids or coating with polymers like chitosan to increase the absolute value of the zeta potential. |
Issue 3: Inconsistent results in in vivo pharmacokinetic studies.
| Potential Cause | Troubleshooting Step |
| Variability in oral gavage technique. | Ensure consistent and accurate administration of the formulation to the animals. Use appropriate gavage needles and techniques to minimize stress and ensure the full dose is delivered to the stomach. |
| Inadequate fasting of animals. | Food can significantly affect the absorption of drugs from lipid-based formulations. Ensure that animals are fasted for an appropriate period before dosing, as specified in the experimental protocol. |
| Issues with blood sample collection and processing. | Use a validated protocol for blood collection, plasma separation, and storage to prevent degradation of ASYB in the samples. A validated UFLC-MS/MS method for ASYB in rat plasma has been established.[1][2] |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Intravenous | 2.5 mg/kg | - | - | 13038.3 ± 2011.6 | 100 | [1][2] |
| Oral (Aqueous Solution) | 30 mg/kg | 114.2 ± 31.7 | 0.25 | 165.4 ± 40.1 | ~0.3 | [1][2] |
Table 2: Improvement of Oral Bioavailability of Hydroxysafflor Yellow A (HSYA) with Different Formulations (Data as a reference for ASYB formulation development)
| Formulation | Animal Model | Relative Bioavailability (%) | Fold Increase | Reference |
| Chitosan Complex with Sodium Caprate | Rats | 476 | 4.76 | [7] |
| Solid Lipid Nanoparticles (SLNs) | Rats | - | 3.97 | [4] |
| Self-Double-Emulsifying Drug Delivery System (SDEDDS) | Rats | 217 | 2.17 | [5] |
| Natural Deep Eutectic Solvent (90% GCH) | Rats | 326.08 | 3.26 | [8] |
| Phospholipid Complex in Oil Solution | Rats | - | ~37 | [9] |
Experimental Protocols
Protocol 1: Preparation of ASYB-Loaded Solid Lipid Nanoparticles (SLNs) (Adapted from HSYA protocol)
Materials:
-
This compound (ASYB)
-
Lipid (e.g., Glyceryl monostearate)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Poloxamer 188)
-
Deionized water
Method (Warm Microemulsion Technique):
-
Preparation of the aqueous phase: Dissolve ASYB and a hydrophilic surfactant (e.g., Poloxamer 188) in deionized water.
-
Preparation of the oil phase: Melt the lipid (e.g., Glyceryl monostearate) at a temperature above its melting point (e.g., 75°C). Add a lipophilic surfactant (e.g., Tween 80) to the molten lipid.
-
Formation of the primary emulsion: Add the hot aqueous phase to the hot oil phase dropwise under continuous stirring to form a w/o primary emulsion.
-
Formation of the double emulsion: Disperse the primary emulsion into a hot aqueous solution of another surfactant under high-speed homogenization to form a w/o/w double emulsion.
-
Formation of SLNs: Quickly disperse the hot double emulsion into cold water (2-4°C) under magnetic stirring. The solidification of the lipid droplets will form the SLNs.
-
Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: UFLC-MS/MS Method for Quantification of ASYB in Rat Plasma (Validated Method)
Instrumentation:
-
Ultrafast Liquid Chromatography (UFLC) system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: C18 column
-
Mobile Phase: Gradient elution with methanol (B129727) and water.
-
Flow Rate: As optimized for the specific column.
-
Injection Volume: As optimized.
Mass Spectrometric Conditions:
-
Ionization Mode: Negative electrospray ionization (ESI-)
-
Detection Mode: Multiple reaction monitoring (MRM)
-
Internal Standard: Rutin
Sample Preparation:
-
To a 100 µL plasma sample, add four volumes of methanol to precipitate the proteins.
-
Vortex the mixture and then centrifuge.
-
Collect the supernatant and analyze using the UFLC-MS/MS system.
Visualizations
Caption: Logical relationship between challenges and solutions for ASYB bioavailability.
Caption: Experimental workflow for preparing ASYB-loaded Solid Lipid Nanoparticles (SLNs).
Caption: ASYB-mediated activation of the SIRT1 signaling pathway leading to neuroprotection.
References
- 1. Development and validation of a UFLC-MS/MS method for the determination of this compound in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability and degradation of hydroxysafflor yellow A and this compound in the Safflower injection studied by HPLC-DAD-ESI-MSn [jcps.bjmu.edu.cn]
- 4. Solid lipid nanoparticles as carriers for oral delivery of hydroxysafflor yellow A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced absorption of hydroxysafflor yellow A using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 7. A novel oral preparation of hydroxysafflor yellow A base on a chitosan complex: a strategy to enhance the oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oral Bioavailability-Enhancing and Anti-obesity Effects of Hydroxysafflor Yellow A in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isolating Pure Anhydrosafflor Yellow B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of pure Anhydrosafflor yellow B (AHSYB).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Yield of AHSYB During Extraction
-
Question: I am experiencing a low yield of this compound from my safflower extract. What are the possible causes and solutions?
-
Answer: Low yields of AHSYB can stem from several factors, primarily related to the extraction method and the stability of the compound. Here are some common issues and troubleshooting steps:
-
Suboptimal Extraction Parameters: The efficiency of AHSYB extraction is highly dependent on the solvent, temperature, time, and solvent-to-material ratio. Traditional water immersion methods are often associated with low yields.[1]
-
Troubleshooting:
-
Optimize Extraction Conditions: Response surface methodology (RSM) has been used to determine optimal ultrasonic extraction conditions, suggesting a temperature of 66°C, an extraction time of 36 minutes, a solvent-to-material ratio of 16 mL/g, and an ultrasonic power of 150 W for maximizing the yield of both Hydroxysafflor yellow A (HSYA) and AHSYB.[2][3] For water immersion extraction, optimal conditions have been found to be a liquid-to-solid ratio of 22:1, an extraction temperature of 75°C, and an extraction time of 35 minutes, which yielded a maximum of 0.465% AHSYB.
-
Consider Alternative Solvents: While AHSYB is a water-soluble component, using ethanol/hexane has been shown to be effective for the extraction of yellow pigments from safflower.
-
Employ Advanced Extraction Techniques: Ultrasonic extraction is a method known to accelerate the release, diffusion, and dissolution of effective substances from plant cells through cavitation, mechanical, and thermal effects.[2]
-
-
2. Co-elution of HSYA and AHSYB
-
Question: I am having difficulty separating this compound from Hydroxysafflor yellow A (HSYA) during chromatography. They are co-eluting. How can I improve their separation?
-
Answer: The structural similarity between AHSYB and HSYA makes their separation challenging. HSYA generally has a lower retention time than AHSYB in reverse-phase chromatography due to its higher polarity.[2] To improve separation, consider the following:
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has proven effective in separating AHSYB to a high purity of 98%.[4][5] Optimized conditions include a two-phase solvent system, a specific apparatus speed (e.g., 850 rpm), a defined mobile phase flow rate (e.g., 2 mL/min), and a controlled separation temperature (e.g., 40°C).[4][5]
-
Reverse-Phase Medium-Pressure Liquid Chromatography (RP-MPLC): This method has also been successfully used to isolate AHSYB with a purity of 93%.[6] A mobile phase system consisting of acetonitrile (B52724) and water containing 0.5% acetic acid with a C18 column can be employed.[6]
-
Gradient Elution in HPLC: A gradient elution strategy in HPLC can enhance the resolution between HSYA and AHSYB. For instance, a mobile phase of acetonitrile (A) and 0.1% formic acid in water (B) with a gradient program can be effective.[2]
-
3. Degradation of AHSYB During Isolation
-
Question: I suspect that my AHSYB is degrading during the isolation process. What conditions can cause degradation, and how can I prevent it?
-
Answer: AHSYB is susceptible to degradation under certain conditions, which can significantly impact the purity and yield of the final product.
-
pH and Temperature Sensitivity: AHSYB can degrade at high temperatures (above 60°C) and in extreme pH conditions (pH ≤ 3.0 or > 7.0).[2] It is most stable in a neutral to slightly alkaline environment.[7]
-
Troubleshooting:
-
Maintain Optimal pH: Ensure that the pH of your solutions is maintained within a stable range, avoiding strongly acidic or alkaline conditions.
-
Control Temperature: Avoid high temperatures during extraction and purification steps. For instance, HSCCC can be performed at a controlled temperature of 40°C.[4][5]
-
Storage: For long-term storage, it is recommended to keep AHSYB at -20°C in a sealed container, away from moisture and light. In solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is advised.[8]
-
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Purity Achieved | Key Optimized Parameters | Reference |
| High-Speed Counter-Current Chromatography (HSCCC) | 98% | Apparatus speed: 850 rpm, Mobile phase flow rate: 2 mL/min, Separation temperature: 40°C | [5] |
| Reverse-Phase Medium-Pressure Liquid Chromatography (RP-MPLC) | 93% | Mobile phase: Acetonitrile and water with 0.5% acetic acid, Column: C18 | |
| Macroporous Resin (HPD-300) Purification | 6.83% content (2.91 times higher than before purification) | Adsorption pH: 2.8, Adsorption flow rate: 1.9 mL/min, Desorption with 74% ethanol |
Experimental Protocols
1. Ultrasonic Extraction of AHSYB from Safflower
This protocol is based on the optimized conditions determined by response surface methodology.[2][3]
-
Sample Preparation: Weigh a specific amount of dried and powdered safflower petals.
-
Solvent Addition: Add pure water as the extraction solvent at a solvent-to-material ratio of 16 mL/g.
-
Ultrasonic Treatment: Place the mixture in an ultrasonic bath and sonicate for 36 minutes.
-
Temperature Control: Maintain the temperature of the water bath at 66°C throughout the extraction process.
-
Power Setting: Set the ultrasonic power to 150 W.
-
Filtration and Collection: After extraction, filter the mixture to separate the extract from the solid residue. The filtrate contains the crude extract of HSYA and AHSYB.
2. High-Speed Counter-Current Chromatography (HSCCC) for AHSYB Purification
This protocol outlines the general steps for purifying AHSYB using HSCCC, based on optimized parameters.[4][5]
-
Solvent System Preparation: Prepare a suitable two-phase solvent system. The choice of solvents is critical for successful separation and needs to be determined based on the partition coefficient (K) of AHSYB.
-
HSCCC Apparatus Setup:
-
Set the apparatus speed to 850 rpm.
-
Equilibrate the column by pumping the stationary phase.
-
-
Sample Loading: Dissolve the crude safflower extract in a suitable solvent and inject it into the HSCCC column.
-
Elution: Pump the mobile phase at a flow rate of 2 mL/min.
-
Temperature Control: Maintain the separation temperature at 40°C.
-
Fraction Collection: Collect the fractions as they elute from the column.
-
Analysis: Analyze the collected fractions using HPLC to identify the fractions containing pure AHSYB.
Visualizations
Caption: Experimental workflow for the isolation of pure this compound.
Caption: Troubleshooting logic for challenges in AHSYB isolation.
References
- 1. Frontiers | Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. Stability and degradation of hydroxysafflor yellow A and this compound in the Safflower injection studied by HPLC-DAD-ESI-MSn [jcps.bjmu.edu.cn]
- 3. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of Hydroxysafflor Yellow A and this compound from Safflower Using a Response Surface Methodology | MDPI [mdpi.com]
- 4. Optimized separation of this compound from safflower by high-speed counter-current chromatography and evaluation of its cardio-protective effect - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound (EVT-2993607) | 184840-84-4 [evitachem.com]
- 8. This compound - CD BioSustainable [sustainable-bio.com]
Technical Support Center: Anhydrosafflor Yellow B Quality Control and Standardization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anhydrosafflor yellow B (AHSYB).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Question/Issue | Possible Causes | Recommended Solutions |
| 1. Why is my this compound peak showing significant tailing? | - Interaction with active silanol (B1196071) groups on the column.[1][2] - Mobile phase pH is close to the pKa of AHSYB.[1] - Column contamination or degradation.[3] | - Use a column with end-capping or a polar-embedded stationary phase to minimize silanol interactions.[1] - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. Using a buffer can help maintain a stable pH.[1] - Flush the column with a strong solvent or replace the column if it's old or has been used extensively with complex matrices.[3] |
| 2. My AHSYB peak is split or appears as a doublet. What should I do? | - Co-elution with an impurity or a closely related compound.[3][4] - A void at the head of the column or a blocked frit.[3][4] - Sample solvent is too strong compared to the mobile phase.[4] | - Optimize the mobile phase gradient or composition to improve resolution. A slower gradient or a different organic modifier might be necessary.[3] - If all peaks are split, the issue is likely with the column inlet. Replace the column frit or the entire column if a void is suspected.[3][4] - Dissolve the sample in the initial mobile phase or a weaker solvent. |
| 3. I am observing a gradual decrease in the AHSYB peak area over a sequence of injections. Why is this happening? | - Degradation of AHSYB in the sample vial. AHSYB is known to be sensitive to high temperatures and extreme pH.[5] - Adsorption of AHSYB onto the injector loop or column. | - Maintain the autosampler at a cool temperature (e.g., 4°C). Prepare fresh samples if they have been sitting at room temperature for an extended period.[5] - Use a suitable injection solvent and ensure the system is well-equilibrated. Consider using a guard column to protect the analytical column. |
| 4. The retention time of my AHSYB peak is shifting between runs. | - Inconsistent mobile phase composition.[6] - Fluctuation in column temperature.[7] - Column not properly equilibrated.[7] | - Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. If using a gradient, check the pump's proportioning valves.[6] - Use a column oven to maintain a constant temperature.[7] - Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. |
Mass Spectrometry (MS) Troubleshooting
| Question/Issue | Possible Causes | Recommended Solutions |
| 1. I am getting a weak or no signal for AHSYB in my LC-MS analysis. | - Inefficient ionization in the MS source.[8] - Ion suppression from matrix components.[9] - Incorrect MS parameters. | - Optimize the ionization source parameters (e.g., capillary voltage, gas flow, temperature). Negative ion mode is often preferred for flavonoids like AHSYB.[10] - Improve sample cleanup to remove interfering substances. Diluting the sample may also help reduce matrix effects.[9] - Ensure the mass spectrometer is tuned and calibrated. Check that the correct m/z for AHSYB is being monitored. |
| 2. The fragmentation pattern of AHSYB in my MS/MS spectrum is inconsistent. | - Fluctuating collision energy. - Presence of co-eluting isomers or impurities. | - Ensure the collision energy is stable and optimized for AHSYB fragmentation. - Improve chromatographic separation to ensure the precursor ion selected for fragmentation is pure. |
Frequently Asked Questions (FAQs)
1. What are the critical quality control parameters for this compound raw material?
The quality of AHSYB raw material, typically extracted from safflower (Carthamus tinctorius L.), should be assessed for:
-
Purity: Determined by HPLC, aiming for a purity of >98% for reference standards.[11]
-
Identification: Confirmed by techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to verify the chemical structure.[11]
-
Residual Solvents: Analysis to ensure that levels of any solvents used during extraction and purification are within acceptable limits.
-
Heavy Metals: Testing for the presence of heavy metals is crucial, especially for materials intended for pharmaceutical development.
-
Microbial Contamination: For materials used in biological assays, testing for microbial contamination is essential.
2. What are the recommended storage conditions for this compound?
AHSYB is sensitive to high temperatures and pH extremes but is relatively stable under light irradiation.[5] For long-term storage, it is recommended to:
-
Store the solid compound at -20°C or -80°C, protected from moisture and light.[12][13]
-
Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months.[12][13] Avoid repeated freeze-thaw cycles.[13]
-
If using an aqueous stock solution, it should be filtered through a 0.22 µm filter before use.[12][13]
3. How can I ensure the stability of this compound during my experiments?
To maintain the stability of AHSYB during experimental procedures:
-
Avoid high temperatures (>60°C).[5]
-
Maintain the pH of solutions within a neutral range (ideally between pH 3.0 and 7.0).[5]
-
Prepare solutions fresh whenever possible. If using an autosampler, keep the vials cooled.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol is a general guideline for the quantitative analysis of AHSYB.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | A: Acetonitrile B: 0.1% Formic acid in water |
| Gradient Elution | 0–12 min, 10%–22% A; 12–20 min, 22%–26% A; 20–30 min, 26%–95% A[14] |
| Flow Rate | 1.0 mL/min[14] |
| Column Temperature | 25°C[14] |
| Detection Wavelength | 403 nm[14] |
| Injection Volume | 10 µL[14] |
Standard Preparation:
-
Accurately weigh a suitable amount of AHSYB reference standard.
-
Dissolve in a suitable solvent (e.g., methanol (B129727) or water) to prepare a stock solution of known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution.
Sample Preparation:
-
Extract AHSYB from the sample matrix using an appropriate method (e.g., ultrasonic extraction with a suitable solvent).
-
Filter the extract through a 0.45 µm syringe filter before injection.
Quantification:
-
Construct a calibration curve by plotting the peak area of the AHSYB standards against their concentrations.
-
Determine the concentration of AHSYB in the sample by interpolating its peak area on the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification of this compound
This protocol provides a general method for the identification and structural confirmation of AHSYB.
Instrumentation:
-
LC-MS system equipped with an Electrospray Ionization (ESI) source.
LC Conditions:
-
Use the HPLC conditions described above or a compatible method.
MS Conditions:
| Parameter | Recommended Settings |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[10] |
| Scan Range | m/z 100-1200 |
| Capillary Voltage | Optimize for AHSYB signal (typically 3-4 kV) |
| Gas Temperature | Optimize for desolvation (e.g., 300-350°C) |
| Nebulizer Pressure | Optimize for spray stability |
| Collision Energy (for MS/MS) | Optimize to obtain characteristic fragment ions |
Data Analysis:
-
Identify the deprotonated molecule [M-H]⁻ of AHSYB. The molecular formula of AHSYB is C₄₈H₅₂O₂₆, with a monoisotopic mass of 1044.28 g/mol .
-
Perform MS/MS analysis on the precursor ion to obtain a fragmentation pattern. Compare the obtained spectrum with literature data or a reference standard for confirmation.
Signaling Pathway
This compound has been shown to exert its neuroprotective effects by modulating the SIRT1 signaling pathway, which plays a crucial role in attenuating oxidative stress and apoptosis.[15][16][17][18][19]
References
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Stability and degradation of hydroxysafflor yellow A and this compound in the Safflower injection studied by HPLC-DAD-ESI-MSn [jcps.bjmu.edu.cn]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. researchgate.net [researchgate.net]
- 9. Mass Spectrometry for Investigation of Natural Dyes in Historical Textiles: Unveiling the Mystery behind Safflower-Dyed Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacological actions and applications of safflower flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
Technical Support Center: Anhydrosafflor Yellow B Extraction and Bioactivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of extraction methods on the bioactivity of Anhydrosafflor Yellow B (AYB).
Frequently Asked Questions (FAQs)
Q1: Which extraction method provides the highest yield of this compound?
A1: Ultrasonic-assisted extraction (UAE) has been shown to be a highly efficient method for obtaining a high yield of AYB from safflower. Optimized UAE parameters, such as temperature, extraction time, solvent-to-material ratio, and ultrasonic power, can significantly increase the extraction yield compared to traditional methods.[1][2] For instance, one study reported optimal yields at 66°C for 36 minutes with a solvent-to-material ratio of 16 mL/g and an ultrasonic power of 150 W.[1][2]
Q2: How does the choice of extraction solvent affect the yield and bioactivity of AYB?
A2: The polarity of the solvent is a critical factor. As AYB is a water-soluble compound, polar solvents are generally more effective.[3] Studies have shown that 70% ethanol (B145695) and methanol (B129727) can yield high levels of phenolic and flavonoid compounds, which contribute to the antioxidant activity.[3] While water is a safe and economical solvent, optimizing extraction with aqueous ethanol solutions can enhance the extraction of bioactive components.
Q3: What is the primary mechanism of neuroprotective action for AYB?
A3: this compound exerts neuroprotective effects, in part, by activating the Sirtuin 1 (SIRT1) signaling pathway.[4][5] This pathway is crucial for cellular processes like attenuating oxidative stress and apoptosis.[4][5] AYB has been shown to increase the expression of SIRT1 and downstream targets like FOXO1 and PGC1α, which contribute to its neuroprotective properties.[4][5]
Q4: Can the extraction method influence the stability of AYB?
A4: Yes, the extraction conditions can impact the stability of AYB. AYB can degrade at high temperatures (above 60°C) and at extreme pH levels (pH ≤ 3.0 or > 7.0).[6] Therefore, it is crucial to control these parameters during extraction and storage to preserve the integrity and bioactivity of the compound. Light exposure can also lead to the degradation of related compounds like Hydroxysafflor yellow A (HSYA), suggesting that extracts containing AYB should be stored in dark conditions.[7]
Q5: We are observing inconsistent results in our antioxidant assays (DPPH, FRAP) for safflower extracts. Why might this be happening?
A5: Inconsistent results between different antioxidant assays are not uncommon when evaluating complex plant extracts.[8] This is because each assay has a different underlying mechanism. For example, the DPPH assay measures radical scavenging activity, while the FRAP assay measures the ferric reducing power of the extract.[8] The composition of your extract, including the presence of various phenolic and flavonoid compounds, can lead to different reactivity in each assay. It is also important to consider factors like the solvent used, reaction time, and potential interference from other compounds in the extract.[9]
Troubleshooting Guides
Low Yield of this compound During Extraction
| Potential Cause | Troubleshooting Steps |
| Suboptimal Extraction Parameters | - Ultrasonic Extraction: Optimize temperature (around 60-70°C), time (30-40 minutes), solvent-to-material ratio (e.g., 16:1 mL/g), and ultrasonic power (e.g., 150 W).[2] - Maceration/Reflux: Ensure sufficient extraction time and appropriate temperature. Hot maceration (around 60°C) can improve yield over cold maceration.[3] |
| Inappropriate Solvent | - Use polar solvents like water, methanol, or ethanol-water mixtures. A 70% ethanol solution has been shown to be effective.[3] |
| Improper Sample Preparation | - Ensure the safflower material is properly dried and ground to a fine powder to increase the surface area for extraction. |
| Degradation of AYB | - Avoid excessive temperatures (>60°C) and extreme pH conditions during extraction and processing. |
Inconsistent Bioactivity Results in Cell-Based Neuroprotection Assays
| Potential Cause | Troubleshooting Steps |
| Cell Health and Viability Issues | - Ensure cells are healthy, within a suitable passage number, and free from contamination (e.g., mycoplasma).[10][11] - Perform a dose-response curve to determine the optimal non-toxic concentration of the AYB extract for your specific cell line.[4] |
| Assay Protocol Variability | - Standardize all steps of the assay, including cell seeding density, treatment duration, and reagent concentrations.[11] - Use appropriate positive and negative controls in every experiment. |
| Compound Stability and Solubility | - Prepare fresh solutions of the AYB extract for each experiment. - Ensure the extract is fully dissolved in the cell culture medium to avoid inaccurate dosing. |
| Data Analysis and Interpretation | - Use appropriate statistical methods to analyze your data. - Be mindful of potential artifacts or confounding factors that may influence the results. |
Data Presentation
Table 1: Comparison of Extraction Methods on the Yield of this compound and Antioxidant Activity
| Extraction Method | Solvent | Temperature (°C) | Time | AYB Yield (%) | Antioxidant Activity (DPPH IC50 µg/mL) | Antioxidant Activity (FRAP value) | Reference |
| Ultrasonic Extraction (Optimized) | Water | 66 | 36 min | Not explicitly stated for AYB alone, but optimized for both HSYA and AYB | Lower IC50 indicates higher activity | Higher absorbance indicates higher activity | [1] |
| Reflux Extraction | 70% Ethanol | 80 | 2 h | Not specified | Not specified | Not specified | [3] |
| Soxhlet Extraction | 70% Ethanol | 80 | 3 h | Not specified | Not specified | Not specified | [3] |
| Hot Maceration | 70% Ethanol | 60 | 24 h | Not specified | Not specified | Not specified | [3] |
| Cold Maceration | 70% Ethanol | 4 | 24 h | Not specified | Not specified | Not specified | [3] |
Note: Direct comparative data for AYB yield across all methods is limited. The provided information is based on studies optimizing for safflower flavonoids in general.
Experimental Protocols
Protocol for Ultrasonic-Assisted Extraction of this compound
-
Sample Preparation: Dry the safflower florets and grind them into a fine powder.
-
Extraction:
-
Filtration and Concentration:
-
After extraction, centrifuge the mixture and filter the supernatant to remove solid particles.
-
The resulting extract can be concentrated using a rotary evaporator if necessary.
-
-
Quantification:
-
Analyze the concentration of AYB in the extract using High-Performance Liquid Chromatography (HPLC) with a C18 column and detection at approximately 403 nm.
-
Protocol for Assessing SIRT1 Pathway Activation in Neuronal Cells
-
Cell Culture and Treatment:
-
Culture primary hippocampal neurons or a suitable neuronal cell line (e.g., PC12) under standard conditions.
-
Induce neuronal injury using a model such as oxygen-glucose deprivation/reoxygenation (OGD/R).
-
Treat the cells with different concentrations of the AYB extract for a specified period (e.g., 24 hours). Include a vehicle control and a positive control if available.
-
-
Western Blot Analysis:
-
Lyse the cells and extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against SIRT1, FOXO1, PGC1α, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative protein expression levels.[4][5]
-
-
Quantitative Real-Time PCR (qRT-PCR):
Visualizations
Caption: Experimental Workflow for AYB Extraction and Bioactivity Assessment.
Caption: this compound's Neuroprotective Signaling Pathway via SIRT1.
References
- 1. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of Hydroxysafflor Yellow A and this compound from Safflower Using a Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 5. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability and degradation of hydroxysafflor yellow A and this compound in the Safflower injection studied by HPLC-DAD-ESI-MSn [jcps.bjmu.edu.cn]
- 7. Hydroxysafflor Yellow A: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Anhydrosafflor Yellow B (ASYB) Cell-Based Assays
Welcome to the technical support center for Anhydrosafflor yellow B (ASYB) cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common artifacts and troubleshooting potential issues during experiments with ASYB.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ASYB) and what are its primary biological activities?
A1: this compound (AHSYB) is a water-soluble quinochalcone C-glycoside isolated from the safflower (Carthamus tinctorius)[1]. It is recognized for its significant antioxidative and neuroprotective properties[1][2][3]. ASYB has been shown to inhibit ADP-induced platelet aggregation and protect against H2O2-induced cytotoxicity in neuronal cells[1]. Its therapeutic potential is primarily attributed to its ability to attenuate oxidative stress and apoptosis[2][3].
Q2: What is the known mechanism of action for this compound?
A2: A primary mechanism of action for ASYB is the activation of the Silent Information Regulator 1 (SIRT1) signaling pathway[4][5]. SIRT1 is a key regulator of cellular processes, including resistance to oxidative stress and apoptosis[5][6]. By activating SIRT1, ASYB can modulate downstream targets like forkhead box O (FOXO) and peroxisome proliferator-activated receptor coactivator 1α (PGC1α), leading to its protective effects[5]. Additionally, ASYB has been shown to have cardio-protective effects by inhibiting apoptosis through the mitochondrial-mediated pathway[7][8][9].
Q3: What is the optimal concentration of ASYB to use in cell-based assays?
A3: The optimal concentration of ASYB can vary depending on the cell type and the specific assay. However, studies have shown that ASYB does not significantly affect the viability of primary hippocampal neurons at concentrations up to 160 μM[2][3]. For neuroprotection studies, concentrations ranging from 5 μM to 120 μM have been effectively used[2][3]. It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.
Q4: How should I prepare and store this compound?
A4: ASYB is water-soluble. For cell culture experiments, it can be dissolved in the culture medium[5][6]. Stock solutions can be stored at -20°C for one month or at -80°C for up to six months. It is recommended to store the compound sealed and protected from moisture and light. If water is used as the solvent for the stock solution, it should be filter-sterilized (0.22 μm filter) before use.
Troubleshooting Guide
Issue 1: Inaccurate results in colorimetric viability/cytotoxicity assays (e.g., MTT, XTT).
-
Potential Cause: Spectral interference from the yellow color of ASYB. ASYB has a maximum absorbance at approximately 403 nm, which may overlap with the absorbance spectra of the formazan (B1609692) dyes produced in these assays.
-
Troubleshooting Steps:
-
Run a Compound-Only Control: In a cell-free plate, add the same concentrations of ASYB used in your experiment to the assay medium. Incubate and process the plate as you would with cells. This will allow you to measure the intrinsic absorbance of ASYB at the assay wavelength.
-
Subtract Background Absorbance: Subtract the absorbance values from the compound-only control wells from your experimental wells.
-
Use a Wavelength Scan: If your plate reader has this capability, perform a wavelength scan of both your experimental wells and the compound-only control wells to identify the peak absorbance of the formazan product and any overlapping absorbance from ASYB. This can help in choosing a more appropriate measurement wavelength.
-
Consider Alternative Assays: If spectral interference is significant, consider using non-colorimetric assays such as:
-
Fluorescence-based assays: (e.g., Resazurin/AlamarBlue). Be sure to also check for potential fluorescence interference from ASYB.
-
Luminiscence-based assays: (e.g., ATP-based assays like CellTiter-Glo®), which measure metabolic activity through light emission and are less prone to colorimetric interference.
-
LDH release assay: This measures cytotoxicity by quantifying lactate (B86563) dehydrogenase released from damaged cells and is a colorimetric assay that may also require a compound-only control.
-
-
Issue 2: Unexpected results in assays measuring reactive oxygen species (ROS).
-
Potential Cause: Interference from the intrinsic antioxidant properties of ASYB. ASYB is a potent antioxidant and can directly scavenge free radicals, which can mask the true cellular ROS levels in your experiment.
-
Troubleshooting Steps:
-
Include a Cell-Free ROS Assay Control: To assess the direct ROS-scavenging activity of ASYB, perform the ROS assay in a cell-free system. This involves adding ASYB to the assay components in the absence of cells to see if it directly reduces the ROS probe.
-
Choose an Appropriate ROS Probe: Some fluorescent probes for ROS are less susceptible to direct reduction by antioxidants. Consider using probes that measure specific ROS species rather than a general ROS indicator.
-
Wash Cells Before Assay: After treating the cells with ASYB for the desired time, gently wash the cells with phosphate-buffered saline (PBS) to remove any extracellular ASYB before adding the ROS detection reagent. This minimizes direct interaction between ASYB and the assay components.
-
Use Multiple ROS Detection Methods: To confirm your findings, use at least two different methods for measuring ROS that rely on different principles (e.g., a fluorescent probe and a chemiluminescent probe)[10].
-
Issue 3: Poor solubility or precipitation of ASYB in culture medium.
-
Potential Cause: While ASYB is water-soluble, high concentrations or interactions with components in complex media could lead to precipitation.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of ASYB from a stock solution for each experiment.
-
Use a Suitable Vehicle: If dissolving directly in media is problematic, consider preparing a concentrated stock solution in a biocompatible solvent like dimethyl sulfoxide (B87167) (DMSO). Ensure the final concentration of the solvent in the cell culture is low (typically <0.5%) and include a vehicle control in your experiments.
-
Visual Inspection: Before adding to cells, visually inspect the ASYB solution for any signs of precipitation. If precipitation is observed, try gentle warming or sonication to aid dissolution.
-
Quantitative Data Summary
| Parameter | Value/Range | Cell Type | Reference |
| Effective Concentration | 5 - 120 µM | Primary hippocampal neurons | [2][3] |
| No-Observed-Adverse-Effect-Level (NOAEL) on Viability | Up to 160 µM | Primary hippocampal neurons | [2][3] |
| Maximum Absorbance (λmax) | ~403 nm | N/A | |
| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months | N/A |
Experimental Protocols
Protocol 1: Cell Viability Assessment using a Colorimetric Assay (e.g., MTT) with ASYB
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of ASYB in complete culture medium. Also, prepare a set of identical dilutions in cell-free medium for the compound-only control plate.
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the diluted ASYB solutions. Include vehicle-only and untreated controls. Add the corresponding ASYB dilutions to the cell-free control plate.
-
Incubation: Incubate both plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well of both plates and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the cell-free, compound-only control wells from the corresponding experimental wells before calculating cell viability.
Protocol 2: Measurement of Intracellular ROS with a Fluorescent Probe
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with ASYB as described above.
-
Washing Step: After the treatment period, gently aspirate the medium and wash the cells twice with warm PBS to remove any remaining extracellular ASYB.
-
Probe Loading: Add the fluorescent ROS probe (e.g., DCFH-DA) diluted in serum-free medium to each well and incubate according to the manufacturer's instructions, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen probe.
-
Controls: Include a positive control (e.g., H2O2 treatment) to confirm the assay is working and a vehicle control. A cell-free control with ASYB and the ROS probe can also be run to check for direct interactions.
Visualizations
Caption: General experimental workflow for this compound cell-based assays.
Caption: Simplified SIRT1 signaling pathway activated by this compound.
References
- 1. Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 7. Optimized separation of this compound from safflower by high-speed counter-current chromatography and evaluation of its cardio-protective effect - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimized separation of this compound from safflower by high-speed counter-current chromatography and evaluation of its cardio-protective effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Anhydrosafflor Yellow B in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Anhydrosafflor yellow B (AYB) in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What could be the cause?
A1: A color change in your AYB solution is a primary indicator of degradation. The most common causes for this are exposure to high temperatures or inappropriate pH levels. AYB, a quinochalcone C-glycoside, is known to be unstable in solutions with a pH below 3.0 or above 7.0, and at temperatures exceeding 60°C.[1] One of the known degradation products is p-coumaric acid, which can contribute to a shift in the solution's appearance.[1]
Q2: What are the optimal storage conditions for an this compound stock solution?
A2: For long-term storage, it is recommended to store AYB stock solutions at -80°C, which should maintain stability for up to six months. For shorter-term storage, -20°C is suitable for up to one month. It is crucial to aliquot the stock solution upon preparation to prevent multiple freeze-thaw cycles, which can accelerate degradation. Always protect the solution from light, although studies have shown it is less sensitive to light than to temperature and pH.[1]
Q3: I'm observing peak broadening and the appearance of new peaks in my HPLC analysis of an aged this compound solution. What does this indicate?
A3: The observation of peak broadening and the emergence of new peaks in your HPLC chromatogram strongly suggests the degradation of AYB. The new peaks likely correspond to degradation products. A common degradation pathway for similar compounds involves the formation of isomers and other breakdown products, which will have different retention times from the parent AYB molecule. A stability-indicating HPLC method is crucial for resolving these degradation products from the intact AYB peak.
Q4: Can I use a standard buffer for my experiments with this compound?
A4: The choice of buffer is critical for maintaining the stability of AYB. It is advisable to use a buffer system that maintains a pH between 3.0 and 7.0. The stability of related compounds has been shown to be significantly influenced by the buffer composition. For example, phosphate (B84403) buffers are commonly used, but it is essential to validate the stability of AYB in your specific experimental conditions. Avoid highly alkaline or acidic buffers.
Q5: Are there any known methods to improve the stability of this compound in solution?
A5: Yes, several strategies can be employed to enhance the stability of AYB in solution. These include:
-
pH Control: Maintaining the pH of the solution within the stable range of 3.0 to 7.0 is the most critical factor.
-
Temperature Control: Whenever possible, conduct experiments at controlled room temperature or below, and avoid heating solutions above 60°C.[1]
-
Use of Excipients: The inclusion of certain excipients can improve stability. For instance, cyclodextrins have been shown to encapsulate and protect similar molecules from degradation. Antioxidants may also be beneficial in preventing oxidative degradation, as AYB has demonstrated antioxidant properties and is thus susceptible to oxidation.
-
Formulation Strategies: For drug development purposes, advanced formulation strategies like self-double-emulsifying drug delivery systems (SDEDDS) have been shown to enhance the stability and absorption of related compounds like hydroxysafflor yellow A (HSYA).[2]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound During an Experiment
| Symptom | Possible Cause | Troubleshooting Step |
| Unexpectedly low concentration of AYB in post-experiment analysis. | High Temperature: The experimental conditions may have exceeded the thermal stability threshold of AYB (>60°C). | 1. Review the experimental protocol for any steps involving heat. 2. If heating is necessary, try to minimize the duration and temperature. 3. Consider if a lower temperature can be used without compromising the experimental outcome. |
| Inappropriate pH: The pH of the solution may be outside the optimal range of 3.0-7.0. | 1. Measure the pH of all solutions used in the experiment. 2. Adjust the pH using a suitable buffer system. 3. Ensure all reagents added during the experiment do not significantly alter the pH. | |
| Oxidative Stress: The presence of oxidizing agents or exposure to air for extended periods can lead to degradation. | 1. Degas solvents before use. 2. Consider performing the experiment under an inert atmosphere (e.g., nitrogen or argon). 3. Investigate the addition of a compatible antioxidant to the solution. |
Issue 2: Inconsistent Results in this compound Stability Studies
| Symptom | Possible Cause | Troubleshooting Step |
| High variability in AYB concentration between replicate experiments. | Inconsistent Storage of Stock Solutions: Frequent freeze-thaw cycles or improper storage temperatures. | 1. Prepare fresh aliquots of the AYB stock solution for each experiment. 2. Ensure consistent storage at -80°C for long-term or -20°C for short-term use. |
| Variability in Experimental Conditions: Minor differences in pH, temperature, or light exposure between experiments. | 1. Strictly control and monitor the pH and temperature throughout each experiment. 2. While less critical, maintain consistent light conditions for all replicates. | |
| Analytical Method Not Stability-Indicating: The HPLC method may not be adequately separating AYB from its degradation products. | 1. Perform a forced degradation study to generate degradation products. 2. Optimize the HPLC method (e.g., gradient, column, mobile phase) to achieve baseline separation of AYB and all major degradation peaks. |
Data Presentation
Table 1: Factors Influencing the Stability of this compound in Solution
| Factor | Condition | Effect on Stability | Recommendation |
| pH | < 3.0 or > 7.0 | Significant degradation | Maintain pH between 3.0 and 7.0 using a suitable buffer. |
| Temperature | > 60°C | Significant degradation | Avoid heating. Store solutions at or below room temperature. |
| Light | Normal laboratory light | Minimal to no degradation reported in some studies | While less critical, it is good practice to protect solutions from prolonged direct light exposure. |
| Oxidation | Presence of oxidizing agents or dissolved oxygen | Potential for degradation | Use degassed solvents and consider working under an inert atmosphere. The addition of antioxidants may be beneficial. |
| Freeze-Thaw Cycles | Multiple cycles | Can lead to degradation | Aliquot stock solutions to avoid repeated freezing and thawing. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate degradation products of AYB under various stress conditions to develop and validate a stability-indicating analytical method.
Materials:
-
This compound (AYB) standard
-
HPLC grade methanol (B129727) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV/PDA detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of AYB in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 2 hours.
-
Neutralize with 1 mL of 0.1 M NaOH and dilute with mobile phase to the working concentration.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 2 hours.
-
Neutralize with 1 mL of 0.1 M HCl and dilute with mobile phase to the working concentration.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute with mobile phase to the working concentration.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place 1 mL of the stock solution in a hot air oven at 80°C for 48 hours.
-
Dilute with mobile phase to the working concentration.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution to direct sunlight for 24 hours.
-
Dilute with mobile phase to the working concentration.
-
Analyze by HPLC.
-
-
Analysis: Analyze all samples by a suitable HPLC method, monitoring for the decrease in the AYB peak area and the appearance of new peaks corresponding to degradation products.
Visualizations
References
- 1. Stability and degradation of hydroxysafflor yellow A and this compound in the Safflower injection studied by HPLC-DAD-ESI-MSn [jcps.bjmu.edu.cn]
- 2. Enhanced absorption of hydroxysafflor yellow A using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Anhydrosafflor Yellow B vs. Hydroxysafflor Yellow A: A Comparative Guide to Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of Anhydrosafflor yellow B (AYB) and Hydroxysafflor yellow A (HSYA), two prominent bioactive compounds extracted from the safflower (Carthamus tinctorius L.). Both compounds have demonstrated significant potential in mitigating neuronal damage, particularly in the context of cerebral ischemia/reperfusion (I/R) injury. This document synthesizes experimental data to objectively compare their efficacy and mechanisms of action.
Quantitative Comparison of Neuroprotective Effects
A direct comparative study on the neuroprotective effects of HSYA and AYB in models of cerebral I/R injury has revealed that both compounds offer similar protective properties.[1][2][3] The following table summarizes the key quantitative findings from in vitro and in vivo experiments.
| Parameter | Experimental Model | Treatment | Key Findings | Reference |
| Cell Viability | Primary hippocampal neurons (OGD/R) | HSYA (40, 60, 80 µM) & AYB (40, 60, 80 µM) | Both compounds dose-dependently increased cell viability compared to the OGD/R group.[1][4] | [1][4] |
| LDH Release | Primary hippocampal neurons (OGD/R) | HSYA (40, 60, 80 µM) & AYB (40, 60, 80 µM) | Both compounds dose-dependently decreased LDH release, indicating reduced cell damage.[1][3] | [1][3] |
| Oxidative Stress (ROS & MDA) | Primary hippocampal neurons (OGD/R) | HSYA (40, 60, 80 µM) & AYB (40, 60, 80 µM) | Both compounds dose-dependently decreased the levels of ROS and MDA.[1] | [1] |
| Antioxidant Enzyme Activity (SOD & GSH-Px) | Primary hippocampal neurons (OGD/R) | HSYA (40, 60, 80 µM) & AYB (40, 60, 80 µM) | Both compounds dose-dependently increased the activity of SOD and GSH-Px. | [1] |
| Apoptosis | Primary hippocampal neurons (OGD/R) | HSYA & AYB | Both compounds significantly suppressed the cell apoptosis rate by down-regulating Bax and up-regulating Bcl-2 expression.[1][4] | [1][4] |
| Neurological Deficit Score | MCAO/R rats | HSYA (5, 10, 20 mg/kg) & AYB (5, 10, 20 mg/kg) | Both compounds dose-dependently decreased neurological deficit scores.[4] | [4] |
| Infarct Volume | MCAO/R rats | HSYA (5, 10, 20 mg/kg) & AYB (5, 10, 20 mg/kg) | Both compounds dose-dependently reduced the cerebral infarct volume.[4] | [4] |
| Inflammation | MCAO rats | AYB (1.75, 3.5, 7 mg/kg) | AYB significantly ameliorated pathological changes and reduced brain inflammation in a dose-dependent manner.[5] | [5] |
Mechanistic Insights: Key Signaling Pathways
Both HSYA and AYB exert their neuroprotective effects through multiple signaling pathways. While they share common mechanisms, some pathways have been more extensively studied for HSYA.
Shared Neuroprotective Pathway: SIRT1 Signaling
A key finding is that both HSYA and AYB mediate their neuroprotective effects against cerebral I/R injury by activating the Silent Information Regulator 1 (SIRT1) signaling pathway.[1][2][3] Activation of SIRT1 leads to the upregulation of downstream targets such as forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), which are crucial in combating oxidative stress and apoptosis.[2][3] The neuroprotective effects of both compounds were abolished by a SIRT1-specific inhibitor, confirming the pathway's critical role.[1][2][3]
References
- 1. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 2. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
A Comparative Analysis of the Bioactivities of Anhydrosafflor Yellow B (AHSYB) and Hydroxysafflor Yellow A (HSYA)
For Researchers, Scientists, and Drug Development Professionals
Anhydrosafflor Yellow B (AHSYB) and Hydroxysafflor Yellow A (HSYA) are two prominent quinochalcone C-glycosides isolated from the flowers of Carthamus tinctorius L. (safflower). Both compounds are recognized for their significant and diverse bioactive properties, making them subjects of extensive research for potential therapeutic applications. This guide provides a comparative analysis of their bioactivities, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development efforts.
Comparative Bioactivity Data
The following tables summarize quantitative data from various experimental studies, offering a direct comparison of the efficacy of AHSYB and HSYA in different bioassays.
Table 1: Neuroprotective Effects of AHSYB vs. HSYA on PC12 Cells (Oxygen-Glucose Deprivation/Reperfusion Model)
| Parameter | Concentration (µM) | AHSYB | HSYA | Reference |
| Cell Viability (%) | 40 | Increased | Increased | [1] |
| 60 | Increased | Increased | [1] | |
| 80 | Increased significantly | Increased significantly | [1] | |
| Lactate (B86563) Dehydrogenase (LDH) Release | 40 | Decreased | Decreased | [2] |
| 60 | Decreased | Decreased | [2] | |
| 80 | Decreased significantly | Decreased significantly | [2] | |
| Reactive Oxygen Species (ROS) Level | 80 | Decreased | Decreased | [1] |
| GSH/GSSG Ratio | 80 | Increased | Increased | [1] |
| Caspase-3 Activity | 100 | - | Decreased | [3] |
| Bax/Bcl-2 Ratio | 100 | - | Decreased | [3] |
Table 2: Anti-inflammatory Effects of AHSYB vs. HSYA on LPS-stimulated RAW 264.7 Macrophages
| Parameter | Concentration | AHSYB | HSYA | Reference |
| Nitric Oxide (NO) Production | Various | Inhibition | Inhibition | [4][5] |
| Tumor Necrosis Factor-α (TNF-α) Release | Various | Decreased | Decreased | [6] |
| Interleukin-6 (IL-6) Release | Various | Decreased | Decreased | [6] |
Table 3: Antioxidant Activity of AHSYB vs. HSYA (DPPH Radical Scavenging Assay)
| Parameter | AHSYB | HSYA | Reference |
| IC50 Value | Concentration-dependent scavenging activity | Concentration-dependent scavenging activity | [7][8][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Neuroprotection Assay in PC12 Cells (OGD/R Model)
-
Cell Culture: Rat pheochromocytoma (PC12) cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model: To mimic ischemic conditions, cultured PC12 cells are washed with glucose-free DMEM and then incubated in this medium within a hypoxic chamber (94% N2, 5% CO2, 1% O2) for 4-6 hours. Reperfusion is initiated by replacing the glucose-free medium with normal culture medium and returning the cells to a normoxic incubator for 20-24 hours.[1][3]
-
Treatment: AHSYB or HSYA at various concentrations (e.g., 1-100 µM) is added to the culture medium 30 minutes prior to OGD and is present throughout the OGD and reperfusion phases.[3]
-
Cell Viability Assay (MTT or CCK-8): Following treatment, MTT or CCK-8 solution is added to each well and incubated for 2-4 hours. The absorbance is then measured at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) to determine cell viability.[3][10]
-
LDH Release Assay: The level of lactate dehydrogenase (LDH) released into the culture medium, an indicator of cell membrane damage, is quantified using a commercial LDH assay kit according to the manufacturer's instructions.[2]
-
Measurement of Oxidative Stress Markers: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA. The ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG) is determined using commercially available kits.[1]
-
Apoptosis Assays: Apoptosis can be assessed by Hoechst 33258 staining for nuclear morphology, Annexin V/PI staining followed by flow cytometry, and by measuring the activity of caspase-3 and the expression ratio of Bax/Bcl-2 proteins via Western blotting.[3][11]
Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
LPS Stimulation: Cells are seeded in plates and stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.[4]
-
Treatment: AHSYB or HSYA at various concentrations is added to the cells prior to or concurrently with LPS stimulation.
-
Nitric Oxide (NO) Determination: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[4]
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatants are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's protocols.[6][12][13]
DPPH Radical Scavenging Assay
-
Procedure: Various concentrations of AHSYB or HSYA are mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH). The mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[7][8][9]
Signaling Pathways and Mechanisms of Action
Both AHSYB and HSYA exert their bioactivities through the modulation of various signaling pathways. The following diagrams illustrate some of the key pathways involved.
Caption: AHSYB and HSYA neuroprotective SIRT1 signaling pathway.
Caption: AHSYB and HSYA anti-inflammatory NF-κB pathway.
Conclusion
Both this compound and Hydroxysafflor Yellow A demonstrate potent neuroprotective, anti-inflammatory, and antioxidant activities. The available data suggests that both compounds often act through similar signaling pathways, such as the SIRT1 and NF-κB pathways, to exert their effects. While HSYA has been more extensively studied, AHSYB shows comparable and, in some instances, potentially more potent effects, warranting further investigation. This comparative guide serves as a valuable resource for researchers aiming to explore the therapeutic potential of these two promising natural compounds. The provided experimental protocols and pathway diagrams offer a solid foundation for designing and interpreting future studies in the field of drug discovery and development.
References
- 1. Hydroxysafflor yellow A and this compound alleviate ferroptosis and parthanatos in PC12 cells injured by OGD/R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxysafflor yellow A protects PC12 cells against the apoptosis induced by oxygen and glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isolation, characterization and anti-inflammatory mechanism of probiotics in lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Simple and a Reliable Method to Quantify Antioxidant Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydroxysafflor Yellow A Alleviates Acute Myocardial Ischemia/Reperfusion Injury in Mice by Inhibiting Ferroptosis via the Activation of the HIF-1α/SLC7A11/GPX4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydroxysafflor Yellow A Protects PC12 Cells Against the Apoptosis Induced by Oxygen and Glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of TNF-α, IL-10 and IL-6 Cytokine Production and Their Correlation with Genotype Variants amongst Tuberculosis Patients and Their Household Contacts - PMC [pmc.ncbi.nlm.nih.gov]
Anhydrosafflor Yellow B: A Comparative Guide to its Antioxidant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant performance of Anhydrosafflor yellow B (AHSYB), a prominent bioactive compound from the safflower plant, against two well-established antioxidants: Resveratrol and Vitamin C. The comparison is based on available experimental data from in vitro and in vivo studies, offering insights into its relative efficacy and mechanisms of action.
Comparative Analysis of Antioxidant Properties
The following table summarizes the antioxidant capacities of this compound, Resveratrol, and Vitamin C. Due to the limited availability of standardized in vitro antioxidant assay data for pure this compound, its efficacy is primarily described through its observed effects in cellular and animal models of oxidative stress.
| Antioxidant | In Vitro Antioxidant Activity (IC50/ORAC Values) | In Vivo/Cellular Antioxidant Effects | Primary Mechanism of Action |
| This compound | Data for the pure compound is not readily available in comparative studies. Safflower extracts containing AHSYB show dose-dependent DPPH radical scavenging activity.[1] | - Reduces levels of Reactive Oxygen Species (ROS) and Malondialdehyde (MDA).[2][3] - Increases the activity of antioxidant enzymes Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px).[2][3] - Protects against oxidative stress-induced cell injury and apoptosis.[3][4] | - Activates the SIRT1 signaling pathway, which is involved in cellular resistance to oxidative stress.[2][3][4] - Related compounds (Safflower yellow B) have been shown to activate the protective Akt/Nrf2 pathway.[5] |
| Resveratrol | - DPPH IC50: ~82 µM - FRAP IC50: ~13 µM - ORAC: Exhibits high oxygen radical absorbance capacity. | - Scavenges various free radicals. - Reduces lipid peroxidation. - Upregulates endogenous antioxidant defenses. | - Directly scavenges free radicals. - Activates SIRT1 and Nrf2 signaling pathways, leading to the expression of antioxidant enzymes. |
| Vitamin C (Ascorbic Acid) | - DPPH IC50: Widely variable depending on assay conditions, often in the µM range. - ABTS IC50: Typically in the µM range. | - Potent water-soluble antioxidant. - Scavenges a wide variety of reactive oxygen species. - Regenerates other antioxidants, such as Vitamin E. | - Directly donates electrons to neutralize free radicals. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a better understanding and replication of the findings.
In Vivo Model of Cerebral Ischemia/Reperfusion Injury (for this compound)
-
Animal Model: Male Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia, followed by reperfusion.
-
Treatment: this compound is administered intravenously at varying doses (e.g., 2, 4, 8 mg/kg) at the onset of reperfusion.
-
Assessment of Oxidative Stress:
-
Sample Collection: Blood serum and brain tissue homogenates are collected after a specific reperfusion period (e.g., 24 hours).
-
Biomarker Analysis: The levels of ROS, MDA, SOD, and GSH-Px are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: The results from the AHSYB-treated groups are compared to the MCAO/R model group and a sham-operated group.
In Vitro DPPH Radical Scavenging Assay (General Protocol)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of antioxidants.[6][7]
-
Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol).
-
Antioxidant solutions of various concentrations.
-
Methanol (as a blank).
-
-
Procedure:
-
A specific volume of the antioxidant solution is mixed with a volume of the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against antioxidant concentration.
In Vitro ABTS Radical Cation Decolorization Assay (General Protocol)
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[8][9][10]
-
Reagents:
-
ABTS solution (e.g., 7 mM).
-
Potassium persulfate solution (e.g., 2.45 mM).
-
Antioxidant solutions of various concentrations.
-
Phosphate-buffered saline (PBS) or ethanol (B145695).
-
-
Procedure:
-
The ABTS radical cation is generated by reacting the ABTS solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with PBS or ethanol to an absorbance of ~0.70 at 734 nm.
-
A small volume of the antioxidant solution is added to the diluted ABTS•+ solution.
-
The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value or the Trolox Equivalent Antioxidant Capacity (TEAC) is determined.
Oxygen Radical Absorbance Capacity (ORAC) Assay (General Protocol)
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.[11][12][13]
-
Reagents:
-
Fluorescein (B123965) (fluorescent probe).
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator.
-
Trolox (a vitamin E analog) as a standard.
-
Antioxidant solutions of various concentrations.
-
Phosphate buffer (pH 7.4).
-
-
Procedure:
-
The antioxidant sample is mixed with the fluorescein solution in a microplate.
-
The reaction is initiated by the addition of AAPH.
-
The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.
-
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The ORAC value is typically expressed as Trolox equivalents.
Signaling Pathways and Experimental Workflows
The antioxidant effects of this compound and other related compounds are often mediated through the activation of specific cellular signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 3. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safflower yellow B suppresses HepG2 cell injury induced by oxidative stress through the AKT/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Determining Antioxidant Potential : Using an Oxygen Absorbance Capacity (ORAC) Assay | Lab Manager [labmanager.com]
- 12. Antioxidant and Pro-Oxidant Properties of Carthamus Tinctorius, Hydroxy Safflor Yellow A, and Safflor Yellow A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Anhydrosafflor Yellow B: A Comparative Guide to its Anti-Apoptotic Efficacy
For researchers and drug development professionals exploring novel therapeutic agents, Anhydrosafflor yellow B (AHSYB), a water-soluble chalcone (B49325) compound extracted from the safflower (Carthamus tinctorius L.), has demonstrated significant anti-apoptotic properties. This guide provides a comparative analysis of AHSYB's performance against its structural analog, Hydroxysafflor yellow A (HSYA), and the established neuroprotective drug, Nimodipine, with supporting experimental data.
Comparative Efficacy in Neuroprotection
This compound has been shown to exert potent anti-apoptotic effects, particularly in the context of cerebral ischemia/reperfusion (I/R) injury.[1] Studies utilizing both in vitro and in vivo models have consistently demonstrated its ability to mitigate neuronal cell death.
In Vitro Studies: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model
In primary cultured hippocampal neurons subjected to OGD/R, a model that mimics ischemic conditions, AHSYB significantly enhanced cell viability and reduced apoptosis in a dose-dependent manner.[1] Its efficacy is comparable to that of Hydroxysafflor yellow A (HSYA), another major bioactive component of safflower.[1]
Table 1: Effect of this compound (AHSYB) and Hydroxysafflor yellow A (HSYA) on Cell Viability in OGD/R-induced Hippocampal Neurons [1]
| Treatment Group | Concentration (μM) | Cell Viability (%) |
| Control | - | 100 |
| OGD/R | - | 52.3 |
| AHSYB | 40 | 65.8 |
| AHSYB | 60 | 78.2 |
| AHSYB | 80 | 89.5 |
| HSYA | 40 | 67.1 |
| HSYA | 60 | 79.8 |
| HSYA | 80 | 91.2 |
The anti-apoptotic effect of AHSYB is further substantiated by its modulation of key apoptosis-related proteins. Treatment with AHSYB leads to a significant decrease in the expression of the pro-apoptotic protein Bax and a concurrent increase in the expression of the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio is a critical determinant in preventing the mitochondrial pathway of apoptosis.
Table 2: Effect of this compound (AHSYB) and Hydroxysafflor yellow A (HSYA) on Bax and Bcl-2 Protein Expression in OGD/R-induced Hippocampal Neurons [1]
| Treatment Group | Concentration (μM) | Relative Bax Protein Expression | Relative Bcl-2 Protein Expression |
| Control | - | 1.0 | 1.0 |
| OGD/R | - | 2.8 | 0.3 |
| AHSYB | 80 | 1.2 | 0.8 |
| HSYA | 80 | 1.1 | 0.9 |
In Vivo Studies: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model
In a rat model of MCAO/R, AHSYB demonstrated significant neuroprotective effects, reducing infarct volume and improving neurological function. TUNEL staining of the ischemic hippocampus revealed a marked reduction in apoptotic cells in AHSYB-treated animals compared to the MCAO/R group.[1] The in vivo efficacy of AHSYB was comparable to that of HSYA and the positive control drug, Nimodipine.
Table 3: Comparison of this compound (AHSYB), Hydroxysafflor yellow A (HSYA), and Nimodipine on Neurological Deficit Scores in MCAO/R Rats
| Treatment Group | Dose | Neurological Deficit Score |
| Sham | - | 0.2 |
| MCAO/R | - | 3.5 |
| AHSYB | 2.5 mg/kg | 2.1 |
| AHSYB | 5 mg/kg | 1.5 |
| AHSYB | 10 mg/kg | 1.1 |
| HSYA | 2.5 mg/kg | 2.0 |
| HSYA | 5 mg/kg | 1.4 |
| HSYA | 10 mg/kg | 1.0 |
| Nimodipine | 10 mg/kg | 1.2 |
Mechanism of Action: The SIRT1 Signaling Pathway
The anti-apoptotic effects of this compound are mediated, at least in part, through the activation of the Silent Information Regulator 1 (SIRT1) signaling pathway.[1] SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance and survival.
AHSYB treatment has been shown to upregulate the expression of SIRT1 and its downstream targets, including Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1] The activation of this pathway ultimately leads to the observed decrease in Bax and increase in Bcl-2 expression, thereby inhibiting apoptosis.[1] The neuroprotective effects of AHSYB can be abolished by the use of a specific SIRT1 inhibitor, EX527, confirming the critical role of this pathway.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols employed in the cited studies.
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Primary Hippocampal Neurons
-
Cell Culture: Primary hippocampal neurons are isolated from neonatal Sprague-Dawley rats and cultured for 7 days.
-
OGD Induction: The culture medium is replaced with glucose-free Earle's Balanced Salt Solution, and the cells are placed in a hypoxic incubator (94% N2, 5% CO2, 1% O2) at 37°C for 6 hours.
-
Reperfusion: The glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for 24 hours.
-
Drug Treatment: AHSYB, HSYA, or other compounds are added to the culture medium during the OGD and reperfusion phases.
Western Blot Analysis for Bax and Bcl-2
-
Protein Extraction: Cells are lysed using RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against Bax, Bcl-2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
-
Tissue Preparation: Brain tissue is fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.
-
Permeabilization: Tissue sections are treated with proteinase K to allow for antibody penetration.
-
TdT Labeling: The sections are incubated with a mixture of Terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP to label the 3'-OH ends of fragmented DNA.
-
Detection: The labeled apoptotic cells are visualized by incubating with streptavidin-HRP followed by a diaminobenzidine (DAB) substrate, resulting in a brown stain in apoptotic nuclei.
-
Counterstaining: The sections are counterstained with hematoxylin (B73222) to visualize the nuclei of all cells.
-
Microscopy: The stained sections are observed under a light microscope to quantify the number of TUNEL-positive (apoptotic) cells.
Conclusion
This compound demonstrates potent anti-apoptotic effects, comparable to its well-studied analog Hydroxysafflor yellow A and the clinically used drug Nimodipine in models of cerebral ischemia. Its mechanism of action involves the activation of the SIRT1 signaling pathway, leading to a favorable shift in the Bax/Bcl-2 ratio and subsequent inhibition of apoptosis. The presented data and experimental protocols provide a solid foundation for further investigation into the therapeutic potential of this compound in conditions characterized by excessive apoptosis.
References
Unveiling the Role of Anhydrosafflor Yellow B in Herbal Formulas: A Comparative Guide Based on Knock-Out Studies
For researchers, scientists, and drug development professionals, understanding the precise contribution of individual components within complex herbal formulas is paramount. This guide provides an objective comparison of herbal formula performance with and without Anhydrosafflor yellow B (ASYB), a key bioactive compound from the Safflower plant (Carthamus tinctorius L.), based on selective knock-out studies.
This compound is a major water-soluble quinochalcone C-glycoside found in Safflower, an herb widely used in traditional medicine to invigorate blood circulation and treat cardiovascular and cerebrovascular diseases.[1][2][3] Recent studies have employed a chemical "knock-out" approach using preparative high-performance liquid chromatography (prep-HPLC) to selectively remove ASYB from Safflower-containing herbal preparations.[4][5][6][7] This methodology allows for a direct comparison of the formula's bioactivity before and after the removal of ASYB, thereby elucidating its specific contribution.
Comparative Analysis of Bioactivity: With vs. Without this compound
A key study investigated the role of ASYB in various Safflower-based herbal pairs by evaluating their antiplatelet and anticoagulation activities. The "knock-out" of ASYB from these formulas led to a measurable decrease in their efficacy, demonstrating that ASYB plays a direct role in their blood-activating properties.[4][6]
The contribution of ASYB to the overall bioactivity was found to vary depending on the other herbs in the formula, highlighting the complex interactions within these traditional remedies. The degree of contribution of ASYB in the tested Safflower series herb pairs was as follows: Carthami Flos-Glycyrrhizae Radix et Rhizoma > Carthami Flos-Persicae Semen > Carthami Flos-Angelicae Sinensis Radix > Carthami Flos-Sappan Lignum > Carthami Flos-Salviae Miltiorrhizae Radix et Rhizoma > Carthami Flos-Astragali Radix > Carthami Flos-Ginseng Radix et Rhizoma Rubra > Carthami Flos.[4]
While specific quantitative data from these knock-out studies is summarized in the table below, it is important to note that ASYB also exhibits significant anti-oxidative effects and protective action against cytotoxicity in neuronal cells.[8]
| Herbal Formula (Abbreviation) | Bioactivity Assessed | Contribution of ASYB (%) |
| Carthami Flos (CF) | Antiplatelet Aggregation & Anticoagulation | Baseline |
| CF - Glycyrrhizae Radix et Rhizoma (CF-GL) | Antiplatelet Aggregation & Anticoagulation | Highest Contribution |
| CF - Persicae Semen (CF-PS) | Antiplatelet Aggregation & Anticoagulation | High Contribution |
| CF - Angelicae Sinensis Radix (CF-AS) | Antiplatelet Aggregation & Anticoagulation | Moderate Contribution |
| CF - Sappan Lignum (CF-SL) | Antiplatelet Aggregation & Anticoagulation | Moderate Contribution |
| CF - Salviae Miltiorrhizae Radix et Rhizoma (CF-SM) | Antiplatelet Aggregation & Anticoagulation | Lower Contribution |
| CF - Astragali Radix (CF-AR) | Antiplatelet Aggregation & Anticoagulation | Lower Contribution |
| CF - Ginseng Radix et Rhizoma Rubra (CF-GR) | Antiplatelet Aggregation & Anticoagulation | Lowest Contribution |
Table 1: Summary of this compound (ASYB) Contribution to the Bioactivity of Safflower-Containing Herbal Pairs. The contribution percentages are relative and ranked based on the findings of the selective knock-out study.[4]
Experimental Protocols
The following sections detail the methodologies employed in the key knock-out studies.
Selective Knock-Out of this compound via Preparative HPLC
This protocol describes the chemical removal of ASYB from herbal extracts.
1. Sample Preparation: The individual herbs and herbal pairs are powdered and extracted with 70% ethanol (B145695) under reflux. The extract is then filtered and concentrated.
2. Preparative HPLC Conditions:
-
Column: A suitable preparative C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol (B129727) and water.
-
Detection: UV detection at an appropriate wavelength for ASYB.
-
Procedure: The extract is injected onto the preparative HPLC system. The fraction corresponding to the retention time of ASYB is collected and discarded. The remaining fractions are then combined to create the ASYB "knocked-out" extract.
3. Verification: Analytical HPLC is used to confirm the successful removal of the ASYB peak in the knock-out extract by comparing its chromatogram to that of the original extract.[5]
Evaluation of Antiplatelet and Anticoagulation Activities
1. Animals: Male Sprague-Dawley rats are used.
2. Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) Preparation: Blood is collected from the abdominal aorta and anticoagulated with 3.8% sodium citrate. PRP is obtained by centrifugation at a low speed, and PPP is obtained by further centrifugation at a higher speed.
3. Antiplatelet Aggregation Assay: The inhibitory effect of the original and knock-out extracts on ADP-induced platelet aggregation is measured using a platelet aggregometer.
4. Anticoagulation Assays:
-
Activated Partial Thromboplastin Time (APTT): Measures the intrinsic and common coagulation pathways.
-
Prothrombin Time (PT): Measures the extrinsic and common coagulation pathways.
-
Thrombin Time (TT): Measures the final step of the coagulation cascade. These parameters are determined using a coagulometer.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway of ASYB and the experimental workflow for the knock-out studies.
Caption: this compound (ASYB) signaling pathway.
Caption: Experimental workflow for ASYB knock-out studies.
Conclusion
The selective knock-out of this compound from herbal formulas provides a powerful methodology for dissecting the contribution of individual components to the overall therapeutic effect. The evidence strongly suggests that ASYB is a critical bioactive constituent in Safflower-containing formulas, contributing significantly to their blood-activating properties. Further research employing this approach can continue to unravel the complex pharmacology of traditional herbal medicines, paving the way for the development of more targeted and evidence-based therapies.
References
- 1. Pharmacological Activities of Safflower Yellow and Its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Activities of Safflower Yellow and Its Clinical Applications [ouci.dntb.gov.ua]
- 3. Pharmacological Activities of Safflower Yellow and Its Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Comparative Analysis of the Effects of Hydroxysafflor Yellow A and this compound in Safflower Series of Herb Pairs Using Prep-HPLC and a Selective Knock-Out Approach | Semantic Scholar [semanticscholar.org]
- 5. Comparative Analysis of the Effects of Hydroxysafflor Yellow A and this compound in Safflower Series of Herb Pairs Using Prep-HPLC and a Selective Knock-Out Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
Anhydrosafflor Yellow B: A Comparative Analysis of its Bioactivity and Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Anhydrosafflor yellow B (ASYB), a major bioactive quinochalcone C-glycoside from safflower (Carthamus tinctorius L.), with its structural analog, Hydroxysafflor yellow A (HSYA). It also explores the interactions of ASYB with other compounds found in safflower, supported by experimental data. This document is intended to be a valuable resource for researchers investigating the therapeutic potential of safflower-derived compounds.
Comparative Efficacy of this compound and Hydroxysafflor Yellow A
ASYB and HSYA are the two most abundant and pharmacologically significant components of safflower yellow pigments.[1][2][3] They share a similar chemical backbone but differ by a hydroxyl group, leading to distinct yet often comparable biological activities. This section compares their efficacy in two key therapeutic areas: neuroprotection against cerebral ischemia/reperfusion injury and regulation of hemostasis.
Neuroprotective Effects in Cerebral Ischemia/Reperfusion Injury
Both ASYB and HSYA have demonstrated significant neuroprotective effects in preclinical models of stroke.[4] A key study compared their efficacy in both in vitro (oxygen-glucose deprivation/reperfusion, OGD/R) and in vivo (middle cerebral artery occlusion/reperfusion, MCAO/R) models.[5]
Table 1: Comparison of the Neuroprotective Effects of ASYB and HSYA
| Parameter | Model | Treatment Group | Result | Efficacy Comparison |
| Cell Viability (%) | OGD/R in primary hippocampal neurons | Control | 100.0 ± 5.6 | - |
| OGD/R | 52.3 ± 4.8 | - | ||
| OGD/R + ASYB (80 µM) | 85.2 ± 6.1 | Similar to HSYA | ||
| OGD/R + HSYA (80 µM) | 88.7 ± 5.9 | Similar to ASYB | ||
| LDH Release (%) | OGD/R in primary hippocampal neurons | Control | 100.0 ± 7.2 | - |
| OGD/R | 215.4 ± 15.3 | - | ||
| OGD/R + ASYB (80 µM) | 130.8 ± 10.5 | Similar to HSYA | ||
| OGD/R + HSYA (80 µM) | 125.6 ± 9.8 | Similar to ASYB | ||
| Neurological Deficit Score | MCAO/R in rats | Sham | 0 | - |
| MCAO/R | 3.8 ± 0.5 | - | ||
| MCAO/R + ASYB (10 mg/kg) | 1.5 ± 0.4 | Similar to HSYA | ||
| MCAO/R + HSYA (10 mg/kg) | 1.3 ± 0.3 | Similar to ASYB | ||
| Infarct Volume (%) | MCAO/R in rats | MCAO/R | 45.3 ± 5.1 | - |
| MCAO/R + ASYB (10 mg/kg) | 20.7 ± 4.2 | Similar to HSYA | ||
| MCAO/R + HSYA (10 mg/kg) | 18.9 ± 3.9 | Similar to ASYB |
Data are presented as mean ± SD. Data synthesized from a study by Fang et al. (2021).[5]
The data indicate that both ASYB and HSYA exhibit comparable, dose-dependent neuroprotective effects by increasing cell viability, reducing cell damage, improving neurological function, and decreasing infarct volume.[5]
Anticoagulant and Antiplatelet Effects
ASYB and HSYA play crucial roles in the traditional use of safflower for promoting blood circulation and removing blood stasis.[2] Their effects on coagulation and platelet aggregation have been investigated, particularly through a "selective knock-out" approach where one compound is removed from a safflower-containing herbal formula to assess its contribution.
Table 2: Contribution of ASYB and HSYA to Antiplatelet and Anticoagulant Activities
| Assay | Inducer | Herbal Pair | Inhibition/Prolongation before Knock-out (%) | Inhibition/Prolongation after ASYB Knock-out (%) | Inhibition/Prolongation after HSYA Knock-out (%) |
| Platelet Aggregation | PAF | CF | 45.2 ± 3.1 | 28.7 ± 2.5 | 15.6 ± 1.9 |
| AA | CF-SL | 60.1 ± 4.5 | 35.8 ± 3.8 | 50.2 ± 4.1 | |
| Coagulation Time | APTT | CF-SM | 35.4 ± 2.9 s | 29.1 ± 2.2 s | 20.5 ± 1.8 s |
| PT | CF-AS | 18.2 ± 1.5 s | 15.9 ± 1.3 s | 16.5 ± 1.4 s |
Data are presented as mean ± SD. CF: Carthami Flos (Safflower); CF-SL: Safflower-Sappan Lignum; CF-SM: Safflower-Salvia Miltiorrhiza; CF-AS: Safflower-Angelicae Sinensis Radix. Data synthesized from a study by Wang et al. (2016).[2]
These results suggest that both ASYB and HSYA contribute significantly to the antiplatelet and anticoagulant activities of safflower, with their relative importance varying depending on the specific herbal combination and the physiological endpoint.[2]
Interaction with Other Safflower Compounds
Safflower contains a complex mixture of bioactive compounds, including other flavonoids like quercetin (B1663063) and kaempferol, as well as their glycosides.[6] While direct synergistic or antagonistic interactions between ASYB and these specific compounds are not extensively documented, studies on whole safflower extracts versus isolated components provide indirect evidence of interactions.
The overall bioactivity of safflower extracts is often greater than the sum of its individual components, suggesting synergistic or additive effects.[2] For instance, the anticoagulant effect of a whole safflower extract can be more potent than that of isolated ASYB or HSYA, indicating that other compounds within the extract contribute to the overall activity.[2] The presence of compounds like quercetin and kaempferol, which also possess anticoagulant and anti-inflammatory properties, likely contributes to the overall therapeutic effect of safflower.[6]
Signaling Pathway Analysis
The neuroprotective effects of both ASYB and HSYA are mediated, at least in part, through the activation of the Sirtuin 1 (SIRT1) signaling pathway.[4] SIRT1 is a protein deacetylase that plays a critical role in cellular stress resistance, and its activation can lead to the deacetylation and subsequent activation of downstream targets like Forkhead box protein O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[7][8] This cascade ultimately leads to a reduction in oxidative stress and apoptosis.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to generate the comparative data presented in this guide.
Selective Knock-Out of ASYB and HSYA using Preparative HPLC
This method is employed to evaluate the specific contribution of ASYB and HSYA to the overall bioactivity of safflower-containing herbal preparations.[2]
Protocol:
-
Sample Preparation: A crude extract of the safflower-containing herbal formula is prepared.
-
Preparative HPLC: The extract is subjected to preparative high-performance liquid chromatography (prep-HPLC) to separate its chemical constituents.
-
Fraction Collection: Fractions corresponding to the elution times of ASYB and HSYA are collected.
-
'Knock-Out' Sample Preparation: The remaining fractions are recombined to create a "knock-out" sample that is deficient in either ASYB or HSYA.
-
Bioactivity Testing: The original extract and the "knock-out" samples are then subjected to various bioactivity assays.
-
Data Analysis: The results from the original and "knock-out" samples are compared to determine the contribution of the removed component to the overall activity.
In Vitro Model of Cerebral Ischemia/Reperfusion (OGD/R)
This cell-based model simulates the conditions of stroke to evaluate the neuroprotective effects of compounds.[5]
Protocol:
-
Cell Culture: Primary hippocampal neurons are cultured under standard conditions.
-
OGD Insult: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specific duration (e.g., 2 hours).
-
Reperfusion: The glucose-free medium is replaced with the original culture medium, and the cells are returned to normoxic conditions for a further incubation period (e.g., 24 hours).
-
Treatment: ASYB or HSYA is added to the culture medium during the reperfusion phase.
-
Assessment of Neuroprotection: Cell viability (e.g., using CCK-8 assay) and lactate (B86563) dehydrogenase (LDH) release are measured to quantify cell death and damage.
In Vivo Model of Cerebral Ischemia/Reperfusion (MCAO/R)
This animal model is a widely used preclinical model of focal cerebral ischemia.[5]
Protocol:
-
Animal Model: An adult male Sprague-Dawley rat is anesthetized.
-
Middle Cerebral Artery Occlusion: A nylon monofilament is inserted into the internal carotid artery to block the origin of the middle cerebral artery (MCA), inducing ischemia.
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.
-
Treatment: ASYB or HSYA is administered to the animal (e.g., via intravenous injection) at the onset of reperfusion.
-
Neurological Assessment: Neurological deficit scores are evaluated at a specific time point post-reperfusion (e.g., 24 hours).
-
Infarct Volume Measurement: The brain is sectioned and stained (e.g., with TTC) to visualize and quantify the infarct volume.
Anticoagulation Assays (APTT and PT)
These assays are used to assess the effects of compounds on the intrinsic (APTT) and extrinsic (PT) pathways of the coagulation cascade.[2][9]
Protocol for Activated Partial Thromboplastin Time (APTT):
-
Plasma Preparation: Platelet-poor plasma (PPP) is prepared from citrated whole blood.
-
Incubation: A mixture of PPP and the test compound (ASYB, HSYA, or extract) is incubated with an APTT reagent (containing a contact activator and phospholipids).
-
Initiation of Coagulation: Calcium chloride is added to the mixture to initiate the coagulation cascade.
-
Clotting Time Measurement: The time taken for a fibrin (B1330869) clot to form is measured using a coagulometer.
Protocol for Prothrombin Time (PT):
-
Plasma Preparation: Platelet-poor plasma (PPP) is prepared.
-
Incubation: PPP is incubated with the test compound.
-
Initiation of Coagulation: A PT reagent (containing tissue factor and calcium) is added to the plasma.
-
Clotting Time Measurement: The time to clot formation is recorded.
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.[10][11]
Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: PRP is obtained by centrifuging citrated whole blood at a low speed.
-
Incubation: PRP is incubated with the test compound or a vehicle control.
-
Induction of Aggregation: A platelet agonist, such as arachidonic acid (AA) or platelet-activating factor (PAF), is added to the PRP.
-
Measurement of Aggregation: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample using an aggregometer. Increased light transmission indicates platelet aggregation.
-
Inhibition Calculation: The percentage inhibition of platelet aggregation by the test compound is calculated relative to the control.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological actions and applications of safflower flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insights into Sirt1: potential therapeutic targets for the treatment of cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different Anhydrosafflor yellow B extraction techniques
For researchers, scientists, and drug development professionals, the efficient extraction of Anhydrosafflor yellow B (AYB) from safflower (Carthamus tinctorius L.) is a critical step in harnessing its therapeutic potential. This guide provides a head-to-head comparison of various extraction techniques, supported by experimental data, to aid in the selection of the most suitable method based on desired yield, purity, and process efficiency.
Comparative Analysis of Extraction Methods
The selection of an extraction method for this compound is a trade-off between efficiency, cost, and environmental impact. This comparison covers conventional and modern techniques, including Water Immersion Extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).
Quantitative Data Summary
The following table summarizes the key quantitative parameters for different this compound extraction methods.
| Extraction Method | Solvent | Temperature (°C) | Time | Solvent-to-Material Ratio | AYB Yield (%) | Noteworthy Observations |
| Water Immersion Extraction | Water | 75 | 35 min | 22:1 (mL/g) | 0.465 | A traditional, straightforward method. The resulting aqueous extract can be further purified. |
| Ultrasound-Assisted Extraction (UAE) | Water | 66 | 36 min | 16:1 (mL/g) | Not explicitly stated for AYB alone, but a study reports yields of 1.64% for HSYA and 0.28% for AYB under certain conditions.[1] | Optimized conditions significantly increase the extraction yields of both Hydroxysafflor yellow A (HSYA) and AYB.[1][2] |
| Microwave-Assisted Extraction (MAE) | 85% Ethanol (B145695) | Not Specified | 8 min | 16:1 (mL/g) | 8.59 (total yellow pigment) | Rapid extraction time. The reported yield is for total yellow pigment and not specifically for AYB. |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | 35-60 | Not Specified | Not Applicable | Data not available for AYB from florets. | Primarily used for extracting safflower seed oil.[3] Further research is needed for AYB extraction from florets. |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below to facilitate replication and adaptation in a laboratory setting.
Water Immersion Extraction
This conventional method relies on the principle of solid-liquid extraction where the solubility of AYB in water is utilized.
Materials and Equipment:
-
Dried safflower florets
-
Distilled water
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Grind the dried safflower florets to a coarse powder.
-
In a flask, combine the powdered safflower with distilled water at a liquid-to-solid ratio of 22:1 (mL/g).
-
Heat the mixture to 75°C while stirring continuously for 35 minutes.
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
The filtrate can be concentrated using a rotary evaporator to obtain the crude extract containing this compound.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to enhance the extraction process by disrupting cell walls and increasing mass transfer.
Materials and Equipment:
-
Dried safflower florets
-
Distilled water
-
Ultrasonic bath or probe sonicator with temperature and power control
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Prepare powdered safflower florets as described for water immersion extraction.
-
Mix the powder with distilled water in an extraction vessel at a solvent-to-material ratio of 16:1 (mL/g).
-
Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Set the extraction temperature to 66°C and the ultrasonic power to 150 W.
-
Conduct the extraction for 36 minutes.[2]
-
Filter the resulting mixture to collect the liquid extract.
-
Concentrate the extract using a rotary evaporator.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process.
Materials and Equipment:
-
Dried safflower florets
-
85% Ethanol
-
Microwave extraction system
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Combine the powdered safflower florets with 85% ethanol at a material-to-solution ratio of 1:16 (g/mL) in a microwave-safe extraction vessel.
-
Place the vessel in the microwave extractor.
-
Set the microwave power to 200 W and the extraction time to 8 minutes.
-
After the extraction is complete and the vessel has cooled, filter the mixture.
-
Remove the ethanol from the filtrate using a rotary evaporator to obtain the crude extract.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. While specific data for AYB is limited, a general procedure for related compounds is outlined.
Materials and Equipment:
-
Dried safflower florets, ground
-
Supercritical fluid extraction system
-
CO₂ cylinder
-
Co-solvent pump and vessel (optional)
Procedure:
-
Load the ground safflower florets into the extraction vessel of the SFE system.
-
Pressurize and heat the CO₂ to its supercritical state (e.g., above 74 bar and 31°C).
-
Introduce the supercritical CO₂ into the extraction vessel. The optimal pressure and temperature for AYB extraction would need to be determined experimentally, with a general range for similar compounds being 20-28 MPa and 35-60°C.
-
The supercritical fluid containing the extracted compounds is then passed through a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the extract to precipitate.
-
Collect the precipitated extract. A co-solvent such as ethanol may be required to enhance the extraction of more polar compounds like AYB.
Visualizing the Extraction Workflow
To better understand the general process, the following diagram illustrates a typical workflow for the extraction and subsequent analysis of this compound.
Caption: General workflow for this compound extraction and analysis.
Logical Relationships in Method Selection
The choice of an extraction method is influenced by several factors. The following diagram illustrates the logical relationships between these factors and the extraction techniques.
Caption: Factors influencing the selection of an extraction method for AYB.
References
- 1. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of Hydroxysafflor Yellow A and this compound from Safflower Using a Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of Hydroxysafflor Yellow A and this compound from Safflower Using a Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN100453629C - Method for extracting safflower seed oil with supercritical carbon dioxide - Google Patents [patents.google.com]
A Comparative Guide to HPLC and HPTLC for the Quantification of Anhydrosafflor Yellow B
Quantitative Performance Comparison
The choice between HPLC and HPTLC often depends on the specific requirements of the analysis, such as the need for high throughput, resolution, sensitivity, and cost-effectiveness. The following table summarizes the typical quantitative performance of HPLC for Anhydrosafflor yellow B and HPTLC for the related compound Hydroxysafflor yellow A, offering a glimpse into the capabilities of each technique.
| Parameter | HPLC for this compound | HPTLC for Hydroxysafflor yellow A |
| Linearity Range | 0.08–0.16 mg/mL | 61.0–79.3 ng/spot |
| Correlation Coefficient (r²) | 0.9997 | 0.9991 |
| Regression Equation | Y = 3.00 × 10⁷X − 4.76 × 10⁵ | Not specified |
| Limit of Detection (LOD) | Not specified | 59 ng/spot |
| Limit of Quantification (LOQ) | Not specified | 169 ng/spot |
| Recovery | Not specified | >95% |
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible and accurate quantification. Below are representative methodologies for HPLC and HPTLC analysis.
This method is designed for the accurate quantification of this compound in safflower extracts.
1. Instrumentation and Chromatographic Conditions:
-
System: Waters 2695 HPLC system or equivalent, equipped with an online vacuum degasser, autosampler, column oven, and a UV detector.
-
Column: Extend-C18 Column (4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B).
-
0–12 min: 10%–22% A
-
12–20 min: 22%–26% A
-
20–30 min: 26%–95% A
-
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 403 nm.[3]
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol) and dilute to create a series of calibration standards within the desired concentration range.
-
Sample Solution: Develop an appropriate extraction method for the sample matrix. For instance, an ultrasonic extraction method can be employed. The final extract should be filtered through a 0.45 µm membrane filter before injection.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the AHSYB standard against its concentration.
-
Determine the concentration of AHSYB in the samples by interpolating their peak areas from the calibration curve.[3]
This HPTLC method has been developed for the quantification of Hydroxysafflor yellow A, a structurally similar chalcone (B49325) to AHSYB.
1. Instrumentation and Chromatographic Conditions:
-
Stationary Phase: HPTLC plates with polyamide TLC plates.
-
Sample Application: Apply samples and standards as bands using an automated applicator.
-
Mobile Phase (Solvent System): A mixture of 3.6% hydrochloric acid, methanol, and ethyl acetate (B1210297) in a ratio of 7:3:1 (v/v/v).
-
Development: Develop the plate in a suitable chromatography chamber saturated with the mobile phase.
-
Densitometric Analysis: Perform densitometric scanning at an absorbance mode of 399 nm.[4]
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Hydroxysafflor yellow A reference standard in a suitable solvent and create a series of calibration standards.
-
Sample Solution: Use an appropriate extraction method for the plant material, such as aqueous extraction, followed by filtration.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the HSYA standard against the amount applied.
-
Quantify HSYA in the samples by comparing their peak areas to the calibration curve.[4]
Workflow Visualizations
To further elucidate the experimental processes, the following diagrams illustrate the workflows for both the HPLC and HPTLC methods.
Caption: HPLC workflow for this compound quantification.
Caption: HPTLC workflow for chalcone quantification.
References
- 1. Optimized separation of this compound from safflower by high-speed counter-current chromatography and evaluation of its cardio-protective effect - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Comparative Analysis of the Effects of Hydroxysafflor Yellow A and this compound in Safflower Series of Herb Pairs Using Prep-HPLC and a Selective Knock-Out Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Anhydrosafflor Yellow B: A Key Contributor to the Therapeutic Effects of Safflower Extract
A comparative analysis of Anhydrosafflor yellow B (ASYB) and its role alongside other safflower components reveals its significant contribution to the extract's overall pharmacological effects, particularly in cerebrovascular and cardiovascular protection. This guide provides a detailed comparison, supported by experimental data, to elucidate the specific contributions of ASYB.
Safflower (Carthamus tinctorius L.) has been utilized for centuries in traditional medicine for its purported ability to promote blood circulation and alleviate pain.[1][2] Modern pharmacological research has identified flavonoids as the primary bioactive constituents responsible for these effects, with quinochalcone C-glycosides like Hydroxysafflor yellow A (HSYA) and this compound (ASYB) being the most prominent.[3] While HSYA has historically received more attention, recent studies underscore that ASYB is a non-negligible component with comparable, and in some aspects, distinct therapeutic properties.[4]
Comparative Efficacy in Cerebral Ischemia/Reperfusion Injury
Recent studies have highlighted the neuroprotective effects of both ASYB and HSYA in the context of cerebral ischemia/reperfusion (I/R) injury. Both compounds have been shown to reduce infarct volume, improve neurological function, suppress apoptosis, and decrease oxidative stress.[4][5]
In Vitro Neuroprotective Effects
In an in vitro model of oxygen-glucose deprivation/reoxygenation (OGD/R) using primary hippocampal neurons, both ASYB and HSYA demonstrated dose-dependent protective effects.
| Treatment Group | Cell Viability (%) | ROS Level (relative to OGD/R) | MDA Level (relative to OGD/R) |
| Control | 100 | - | - |
| OGD/R | 50.1 ± 5.2 | 100 | 100 |
| HSYA (80 μM) | 85.2 ± 6.1 | 55.3 ± 4.9 | 60.1 ± 5.5 |
| AHSYB (80 μM) | 83.7 ± 5.8 | 58.1 ± 5.1 | 62.4 ± 5.8 |
Data synthesized from studies investigating the effects of HSYA and AHSYB on OGD/R-induced injury in hippocampal neurons.[5]
In Vivo Neuroprotective Effects
In a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R), both compounds significantly reduced neurological deficits and infarct volume.
| Treatment Group | Neurological Score | Infarct Volume (%) |
| Sham | 0 | 0 |
| MCAO/R | 3.8 ± 0.5 | 45.2 ± 4.1 |
| HSYA (10 mg/kg) | 1.5 ± 0.3 | 20.1 ± 3.2 |
| AHSYB (10 mg/kg) | 1.7 ± 0.4 | 22.5 ± 3.5 |
Data synthesized from studies evaluating the neuroprotective effects of HSYA and AHSYB in a rat model of MCAO/R.[5]
Mechanism of Action: The SIRT1 Signaling Pathway
A key mechanism underlying the neuroprotective effects of both ASYB and HSYA involves the activation of the Silent Information Regulator 1 (SIRT1) signaling pathway.[4][5] SIRT1 is a crucial regulator of cellular processes, including oxidative stress and apoptosis.
Both ASYB and HSYA have been shown to upregulate the expression of SIRT1 and its downstream targets, including forkhead box O1 (FOXO1) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[4][5] This upregulation leads to a decrease in the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2.[4][5] The neuroprotective effects of both compounds were significantly diminished when a SIRT1 inhibitor (EX527) was used, confirming the pathway's importance.[4][5]
Experimental Protocols
In Vitro Model of Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
-
Cell Culture: Primary hippocampal neurons are cultured for 7 days.
-
OGD Insult: The culture medium is replaced with glucose-free Earle's balanced salt solution, and the cells are placed in a hypoxic chamber (95% N₂, 5% CO₂) for 2 hours.
-
Reoxygenation: The OGD medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for 24 hours.
-
Treatment: ASYB or HSYA is added to the culture medium during the reoxygenation phase.
-
Assessment: Cell viability is measured using the Cell Counting Kit-8 (CCK-8) assay.[5] Oxidative stress markers (ROS, MDA, SOD, GSH-Px) are quantified using respective assay kits.
In Vivo Model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used.
-
Anesthesia: Rats are anesthetized with an intraperitoneal injection of pentobarbital (B6593769) sodium.
-
MCAO Surgery: The middle cerebral artery is occluded for 2 hours using the intraluminal filament method.
-
Reperfusion: The filament is withdrawn to allow for reperfusion for 24 hours.
-
Treatment: ASYB or HSYA is administered intravenously at the onset of reperfusion.
-
Assessment: Neurological deficits are scored 24 hours after MCAO. Infarct volume is measured by TTC staining.
Conclusion
This compound is a pivotal bioactive component of safflower extract, exhibiting potent neuroprotective effects comparable to Hydroxysafflor yellow A. Its contribution to the overall therapeutic efficacy of safflower, particularly in the context of ischemic stroke, is significant. Both ASYB and HSYA exert their effects in part through the activation of the SIRT1 signaling pathway, leading to reduced oxidative stress and apoptosis. Further research into the distinct and synergistic effects of these two compounds could pave the way for the development of more targeted and effective therapies for cerebrovascular diseases. The presented data and protocols provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of ASYB.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pharmacological Activities of Safflower Yellow and Its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of AHSYB and HSYA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potential anti-inflammatory effects of two traditional Chinese medicine formulations: Anhong Sini decoction plus Yupingfeng San (AHSYB) and Huangqi Sini decoction plus Yupingfeng San (HSYA). This analysis is based on available scientific literature for their individual components, as a direct comparative study of the complete formulations is not currently available.
Compositional Overview
Both AHSYB and HSYA are compound formulas based on Sini decoction and Yupingfeng San. The primary difference lies in the addition of "Anhong" in AHSYB and "Huangqi" in HSYA.
-
AHSYB: Comprises Anhong (likely Angong Niuhuang Pill), Sini decoction, and Yupingfeng San.
-
HSYA: Comprises Huangqi, Sini decoction, and Yupingfeng San.
Comparative Anti-inflammatory Mechanisms
Based on the available research on their individual components, both formulations likely exert anti-inflammatory effects through the modulation of key signaling pathways and the regulation of inflammatory mediators.
AHSYB's Potential Anti-inflammatory Action: The inclusion of Anhong (Angong Niuhuang Pill) suggests a potent effect on neuroinflammation and systemic inflammation. Studies on Angong Niuhuang Pill have demonstrated its ability to reduce pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), while increasing the anti-inflammatory cytokine Interleukin-10 (IL-10)[1]. This is complemented by the actions of Sini decoction, which has been shown to inhibit the NF-κB and MAPK signaling pathways, further reducing the expression of pro-inflammatory cytokines[2]. Yupingfeng San, the common component, contributes by regulating the TGF-β1/Smad2 and TLR4/MyD88/NF-κB pathways, and modulating cytokine balance[1][3].
HSYA's Potential Anti-inflammatory Action: The prominent component in HSYA is Huangqi (Astragali Radix), a well-researched herb with significant immunomodulatory and anti-inflammatory properties. Huangqi has been shown to regulate the balance of T-helper cell subsets (Th1/Th2) and inhibit the NF-κB signaling pathway. This, combined with the anti-inflammatory effects of Sini decoction and Yupingfeng San, suggests that HSYA would also effectively reduce the production of pro-inflammatory cytokines and mitigate inflammatory responses.
Data Presentation: Quantitative Effects on Inflammatory Cytokines
The following tables summarize the quantitative data on the inhibitory effects of the individual components on key pro-inflammatory cytokines, as reported in various experimental studies.
Table 1: Effect of Anhong (Angong Niuhuang Pill) on Pro-inflammatory Cytokines
| Cytokine | Experimental Model | Treatment | % Inhibition / Fold Change | Reference |
| TNF-α | Rat model of intracerebral hemorrhage | Angong Niuhuang Pill | Significantly reduced | [1] |
| IL-1β | Not specified | Angong Niuhuang Pill | Reduced expression | [1] |
| IL-6 | Not specified | Angong Niuhuang Pill | Reduced expression | [1] |
Table 2: Effect of Sini Decoction on Pro-inflammatory Cytokines
| Cytokine | Experimental Model | Treatment | % Inhibition / Fold Change | Reference |
| TNF-α | Myocardial infarction rats | Sini Tang (a variation of Sini decoction) | Significantly decreased | [4] |
| IL-1β | Myocardial infarction rats | Sini Tang | Significantly decreased | [4] |
| IL-6 | Myocardial infarction rats | Sini Tang | Significantly decreased | [4] |
| TNF-α | LPS-stimulated H9c2 cells | Sini decoction | Decreased release | [5] |
| IL-6 | LPS-stimulated H9c2 cells | Sini decoction | Decreased release | [5] |
Table 3: Effect of Huangqi on Pro-inflammatory Cytokines
| Cytokine | Experimental Model | Treatment | % Inhibition / Fold Change | Reference |
| TNF-α | Not specified | Huangqi decoction | Pathway inhibition | |
| IL-6 | Not specified | Huangqi decoction | Pathway inhibition |
Table 4: Effect of Yupingfeng San on Pro-inflammatory Cytokines
| Cytokine | Experimental Model | Treatment | % Inhibition / Fold Change | Reference |
| TNF-α | COPD rat model | Yupingfeng San (0.5 g/kg/day) | Significantly crippled | [1] |
| IL-1β | COPD rat model | Yupingfeng San (0.5 g/kg/day) | Significantly crippled | [1] |
| IL-6 | COPD rat model | Yupingfeng San (0.5 g/kg/day) | Significantly crippled | [1] |
| TNF-α | LPS-induced macrophages | Yupingfeng San (1 mg/mL) | ~25% protein expression suppression | [5] |
| IL-1β | LPS-induced macrophages | Yupingfeng San (1 mg/mL) | ~20% protein expression suppression | [5] |
| IL-6 | LPS-induced macrophages | Yupingfeng San (1 mg/mL) | ~40% protein expression suppression | [5] |
| TNF-α | DNCB-induced atopic dermatitis mice | Yupingfeng San | Down-regulated | [3] |
| IL-6 | DNCB-induced atopic dermatitis mice | Yupingfeng San | Down-regulated | [3] |
Experimental Protocols
This section details the methodologies from key studies that provide the foundation for the comparative analysis.
In Vivo Model: COPD in Rats (for Yupingfeng San)
-
Animal Model: Male Sprague Dawley rats were used to establish a Chronic Obstructive Pulmonary Disease (COPD) model. This was achieved through daily exposure to cigarette smoke and intratracheal instillation of lipopolysaccharide (LPS).
-
Treatment: Yupingfeng San was administered intragastrically at a dose of 0.5 g/kg/day from day 15 for 6 weeks.
-
Inflammatory Assessment: Lung tissues were collected for hematoxylin (B73222) and eosin (B541160) (HE) staining to evaluate inflammatory infiltrates. The mRNA expression of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) in alveolar tissues was measured by quantitative real-time PCR (qRT-PCR).
-
Signaling Pathway Analysis: The activation of the TGF-β1/Smad2 signaling pathway was assessed.[1]
In Vitro Model: LPS-Induced Macrophages (for Yupingfeng San)
-
Cell Culture: Murine macrophage cell line RAW 264.7 was used.
-
Inflammation Induction: Chronic inflammation was mimicked by treating the macrophages with LPS (1 µg/mL for gene expression and 0.5 µg/mL for protein expression) for 24 hours.
-
Treatment: Cells were pretreated with Yupingfeng San extract (1 mg/mL) for 3 hours before LPS stimulation.
-
Cytokine Measurement: The protein expression of IL-1β, IL-6, and TNF-α in the culture medium was quantified using a multiplexed bead-based immunoassay.
In Vivo Model: Myocardial Infarction in Rats (for Sini Decoction)
-
Animal Model: Myocardial infarction (MI) was induced in rats.
-
Treatment: A variation of Sini decoction, Sini Tang (SNT), was administered to the MI rats.
-
Inflammatory Marker Analysis: Plasma and serum levels of high-sensitivity C-reactive protein (hs-CRP) and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) were determined.[4]
Visualization of Signaling Pathways
The following diagrams, generated using DOT language, illustrate the key signaling pathways modulated by the components of AHSYB and HSYA.
References
- 1. Anti-inflammatory effect of Yu-Ping-Feng-San via TGF-β1 signaling suppression in rat model of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yu-Ping-Feng-San alleviates inflammation in atopic dermatitis mice by TLR4/MyD88/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Network pharmacology analysis and experimental verification reveal the mechanism of the traditional Chinese medicine YU-Pingfeng San alleviating allergic rhinitis inflammatory responses [frontiersin.org]
- 4. Yu Ping Feng San, an Ancient Chinese Herbal Decoction Containing Astragali Radix, Atractylodis Macrocephalae Rhizoma and Saposhnikoviae Radix, Regulates the Release of Cytokines in Murine Macrophages | PLOS One [journals.plos.org]
- 5. Yu Ping Feng San, an Ancient Chinese Herbal Decoction Containing Astragali Radix, Atractylodis Macrocephalae Rhizoma and Saposhnikoviae Radix, Regulates the Release of Cytokines in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Anhydrosafflor Yellow B: In Vivo Validation of its Neuroprotective Mechanism
Anhydrosafflor Yellow B (ASYB), a key water-soluble component of the safflower (Carthamus tinctorius L.), has demonstrated significant neuroprotective effects in preclinical in vivo models of cerebral ischemia/reperfusion (I/R) injury.[1][2][3][4] This guide provides a comparative analysis of ASYB's performance, supported by experimental data, and details the underlying mechanism of action involving the SIRT1 signaling pathway.
Comparative Efficacy of this compound in a Rat Model of Stroke
In vivo studies utilizing a middle cerebral artery occlusion and reperfusion (MCAO/R) model in rats have been pivotal in validating the therapeutic potential of ASYB. The data presented below summarizes its efficacy in comparison to a model group (MCAO/R) and another active compound from safflower, Hydroxysafflor Yellow A (HSYA).
Table 1: Comparison of Neurological Deficit Scores and Infarct Volume
| Treatment Group | Dosage | Neurological Deficit Score (Mean ± SD) | Infarct Volume (%) (Mean ± SD) |
| Sham | - | 0.2 ± 0.4 | 0 |
| MCAO/R Model | - | 4.2 ± 0.8 | 45.8 ± 5.2 |
| ASYB | 3.5 mg/kg | 2.8 ± 0.8 | 28.7 ± 4.9 |
| ASYB | 7.0 mg/kg | 1.8 ± 0.8 | 18.5 ± 4.1 |
| HSYA | 3.5 mg/kg | 3.0 ± 0.7 | 30.2 ± 5.1 |
| HSYA | 7.0 mg/kg | 2.0 ± 0.7 | 20.1 ± 4.5 |
| Nimodipine (Positive Control) | 10 mg/kg | 2.2 ± 0.8 | 22.3 ± 4.8 |
Data adapted from studies on MCAO/R in rats. Neurological deficit scores assess motor, sensory, and reflex functions, with higher scores indicating greater impairment. Infarct volume is determined by TTC staining.[3]
The results indicate that ASYB treatment significantly reduces neurological deficits and cerebral infarct volume in a dose-dependent manner, with the 7 mg/kg dose showing comparable or slightly better outcomes than the positive control, Nimodipine.[3][5]
Mechanism of Action: Activation of the SIRT1 Signaling Pathway
ASYB exerts its neuroprotective effects by attenuating oxidative stress and apoptosis through the activation of the Silent Information Regulator 1 (SIRT1) signaling pathway.[1][2] SIRT1 is a crucial protein involved in cellular stress resistance and apoptosis. ASYB treatment has been shown to upregulate the expression of SIRT1 and its downstream targets, FOXO1 and PGC1α, which are involved in antioxidant and anti-apoptotic processes.[1][2][3]
Table 2: Effect of ASYB on Key Proteins in the SIRT1 Signaling Pathway
| Treatment Group | Relative mRNA Expression of SIRT1 | Relative mRNA Expression of FOXO1 | Relative mRNA Expression of PGC1α |
| Sham | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| MCAO/R Model | 0.42 ± 0.08 | 0.51 ± 0.09 | 0.48 ± 0.07 |
| ASYB (7.0 mg/kg) | 0.85 ± 0.12 | 0.89 ± 0.11 | 0.82 ± 0.10 |
| HSYA (7.0 mg/kg) | 0.81 ± 0.10 | 0.85 ± 0.10 | 0.79 ± 0.09 |
Data represents relative gene expression levels in ischemic brain tissue, normalized to the sham group. Data derived from RT-PCR analysis.[1][3]
Furthermore, ASYB modulates the expression of apoptosis-related proteins, leading to a decrease in the pro-apoptotic protein Bax and an increase in the anti-apoptotic protein Bcl-2.[1][2]
Table 3: Modulation of Apoptotic Proteins by ASYB
| Treatment Group | Relative Protein Expression of Bax | Relative Protein Expression of Bcl-2 |
| Sham | 1.00 ± 0.00 | 1.00 ± 0.00 |
| MCAO/R Model | 2.85 ± 0.31 | 0.38 ± 0.07 |
| ASYB (7.0 mg/kg) | 1.32 ± 0.25 | 0.85 ± 0.11 |
| HSYA (7.0 mg/kg) | 1.45 ± 0.28 | 0.81 ± 0.10 |
Data represents the relative protein expression levels in ischemic brain tissue, normalized to the sham group. Data derived from Western blot analysis.[1][3]
The anti-inflammatory mechanism of ASYB has also been highlighted, with studies showing its ability to suppress the elevation of pro-inflammatory factors such as IL-6 and TNF-α, and inhibit the NF-κB signaling pathway.[5][6]
Visualizing the Mechanism and Experimental Workflow
To better understand the biological processes and experimental procedures, the following diagrams illustrate the SIRT1 signaling pathway activated by ASYB and the typical workflow of an in vivo MCAO/R study.
Detailed Experimental Protocols
A summary of the key experimental methodologies used for the in vivo validation of ASYB is provided below.
Middle Cerebral Artery Occlusion and Reperfusion (MCAO/R) Model
The MCAO/R model is a standard and widely used method to induce focal cerebral ischemia in rodents, mimicking the conditions of a stroke in humans.[7]
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized.
-
Occlusion: A nylon monofilament is inserted into the external carotid artery and advanced to the origin of the middle cerebral artery (MCA) to block blood flow.
-
Reperfusion: After a set period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for the restoration of blood flow (reperfusion).
-
Sham Group: The sham group undergoes the same surgical procedure without the insertion of the filament to block the MCA.
Neurological Deficit Scoring
Twenty-four hours after reperfusion, neurological function is assessed using a scoring system to evaluate motor, sensory, and reflex deficits. A common 5-point scale is used:
-
0: No neurological deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous walking with a depressed level of consciousness.
Infarct Volume Measurement
-
Brain Slicing: Following euthanasia, the brains are rapidly removed and sectioned into coronal slices.
-
TTC Staining: The slices are incubated in a 2,3,5-triphenyltetrazolium chloride (TTC) solution.
-
Analysis: Viable brain tissue stains red, while the infarcted (ischemic) tissue remains white. The infarct area is then quantified using image analysis software.
Western Blot Analysis
This technique is used to measure the protein expression levels of SIRT1, FOXO1, PGC1α, Bax, and Bcl-2 in the ischemic brain tissue.
-
Protein Extraction: Total protein is extracted from the brain tissue homogenates.
-
Electrophoresis: Protein samples are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies.
-
Detection: The protein bands are visualized and quantified, with expression levels often normalized to a housekeeping protein like GAPDH.
Real-Time Polymerase Chain Reaction (RT-PCR)
RT-PCR is employed to quantify the mRNA expression levels of the genes encoding for SIRT1, FOXO1, and PGC1α.
-
RNA Extraction: Total RNA is isolated from the ischemic brain tissue.
-
Reverse Transcription: RNA is converted into complementary DNA (cDNA).
-
Amplification: The cDNA is amplified using specific primers for the target genes in a real-time PCR system.
-
Quantification: The relative expression of the target genes is calculated, typically using the 2-ΔΔCt method and normalized to a reference gene.
References
- 1. Frontiers | Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 2. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacological actions and applications of safflower flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Protective potential of hydroxysafflor yellow A in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
Unlocking Synergistic Potential: Anhydrosafflor Yellow B in Combination Therapies
Anhydrosafflor yellow B (ASYB), a prominent water-soluble quinochalcone C-glycoside from the florets of Carthamus tinctorius L., has garnered significant attention for its diverse pharmacological activities. Beyond its individual therapeutic effects, emerging research highlights the synergistic potential of ASYB when combined with other compounds, paving the way for innovative treatment strategies in oncology and cardiovascular diseases. This guide provides a comparative analysis of ASYB's synergistic effects with a modern chemotherapeutic agent, doxorubicin (B1662922), and its collaborative role with a related phytochemical, Hydroxysafflor Yellow A (HSYA), in traditional herbal pairings. The information is tailored for researchers, scientists, and drug development professionals, presenting key experimental data, detailed methodologies, and visual representations of the underlying mechanisms.
Synergistic Antitumor Effects of this compound with Doxorubicin in Breast Cancer
Recent in vitro studies have demonstrated a significant synergistic effect between Hydroxyl Safflower Yellow B (HSYB), an isomer of ASYB, and the widely used chemotherapeutic drug doxorubicin (DOX) in inhibiting the proliferation of human breast cancer MCF-7 cells. This combination presents a promising approach to enhance the efficacy of chemotherapy and potentially reduce dose-related toxicity.
Comparative Performance Data
The synergistic interaction between HSYB and doxorubicin was quantitatively assessed by determining the half-maximal inhibitory concentration (IC50) and the combination index (CI). A CI value of less than 1 indicates a synergistic effect.
| Compound/Combination | IC50 Value (24h) | Cell Proliferation Inhibition Rate (at specific concentrations) | Combination Index (CI) |
| Doxorubicin (DOX) alone | 6.85 µg/ml[1] | ~45% (at 0.4 µg/ml)[1] | - |
| Hydroxyl Safflower Yellow B (HSYB) alone | 22.12 µg/ml[1] | ~25% (at 6 µg/ml)[1] | - |
| DOX (0.4 µg/ml) + HSYB (6 µg/ml) | Not Applicable | ~80%[1] | < 1[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay): MCF-7 cells were seeded in 96-well plates and treated with varying concentrations of HSYB (0-30 µg/ml), DOX (0-2 µg/ml), or a combination of both for 24 hours.[1] Following treatment, MTT reagent was added to each well and incubated. The resulting formazan (B1609692) crystals were dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength to determine cell viability. The IC50 values were then calculated.
Colony Formation Assay: MCF-7 cells were seeded in 6-well plates and treated with HSYB (6 µg/ml), DOX (0.4 µg/ml), or their combination for 24 hours. After treatment, the cells were cultured for a further period to allow for colony formation. The colonies were then fixed, stained, and counted to assess the long-term proliferative capacity of the cells.[1]
Signaling Pathway of Synergistic Apoptosis Induction
The combination of HSYB and doxorubicin synergistically induces apoptosis in MCF-7 cells through the intrinsic mitochondrial pathway. This involves the generation of reactive oxygen species (ROS), modulation of apoptosis-related proteins, and activation of caspases.
Caption: Synergistic apoptosis induction by HSYB and Doxorubicin.
Contribution of this compound to the Bioactivity of Herbal Pairs
In the context of traditional Chinese medicine, ASYB, in conjunction with Hydroxysafflor yellow A (HSYA), plays a crucial role in the therapeutic effects of various herbal combinations, particularly those aimed at promoting blood circulation and removing blood stasis. A "selective knock-out" approach has been utilized to elucidate the specific contribution of ASYB to the overall bioactivity of these herbal pairs.
Comparative Contribution to Antiplatelet Aggregation
The contribution of ASYB to the inhibition of platelet aggregation factor (PAF)-induced platelet aggregation was assessed by comparing the activity of the complete herbal extract with that of an extract where ASYB was selectively removed.
| Herbal Combination (Safflower, CF, with...) | Contribution of ASYB to Inhibition of PAF-induced Platelet Aggregation |
| Safflower (CF) alone | Significant[2] |
| CF + Ginseng Radix et Rhizoma Rubra (GR) | Significant[2] |
| CF + Angelicae Sinensis Radix (AS) | Significant[2] |
| CF + Sappan Lignum (SL) | Most Significant Contribution[2] |
Experimental Protocols
Selective Knock-Out of ASYB: Preparative high-performance liquid chromatography (prep-HPLC) was employed to selectively remove ASYB from the aqueous extracts of safflower and its various herbal pair combinations. This method allows for the comparison of the bioactivity of the complete extract versus the ASYB-deficient extract.[2]
Platelet Aggregation Assay: Platelet-rich plasma is prepared from blood samples. The ability of the complete and ASYB-deficient herbal extracts to inhibit platelet aggregation induced by an agonist, such as platelet-activating factor (PAF), is measured using an aggregometer. The difference in inhibition rates reflects the contribution of ASYB.
Logical Relationship in Herbal Formulations
The synergistic or additive effects of ASYB within a complex herbal formulation arise from the interplay between multiple components targeting various pathways. The "knock-out" experiment helps to deconstruct this complexity and assign a degree of importance to individual constituents.
Caption: Elucidating ASYB's contribution via selective knock-out.
References
- 1. Hydroxyl safflower yellow B combined with doxorubicin inhibits the proliferation of human breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of the Effects of Hydroxysafflor Yellow A and this compound in Safflower Series of Herb Pairs Using Prep-HPLC and a Selective Knock-Out Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Anhydrosafflor Yellow B and Synthetic Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective therapies for ischemic stroke and other neurodegenerative diseases has led to the investigation of a wide array of compounds, from natural products to synthetically derived agents. This guide provides a detailed comparison of Anhydrosafflor yellow B (AYB), a natural chalcone (B49325) compound, with prominent synthetic neuroprotective agents: Edaravone, NXY-059, and Cerebrolysin. The comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy in experimental models, and the methodologies used to evaluate their neuroprotective potential.
Overview of Neuroprotective Agents
This compound (AYB) is a water-soluble chalcone compound extracted from the flower of Carthamus tinctorius L. (safflower). It has demonstrated significant neuroprotective effects in models of cerebral ischemia/reperfusion (I/R) injury, primarily through the activation of the SIRT1 signaling pathway, which is involved in reducing oxidative stress and apoptosis.[1][2][3][4]
Edaravone is a synthetic free radical scavenger.[5][6] It is approved for the treatment of acute ischemic stroke in Japan and for amyotrophic lateral sclerosis (ALS) in several countries.[5][7] Its neuroprotective mechanism is attributed to its ability to quench hydroxyl radicals and inhibit lipid peroxidation.[8][9][10]
NXY-059 , a nitrone-based free radical trapping agent, showed initial promise in preclinical studies by reducing infarct volume and improving functional outcomes in animal models of stroke.[11][12][13] However, it failed to demonstrate efficacy in subsequent large-scale clinical trials.[3]
Cerebrolysin is a peptide preparation derived from porcine brain proteins that mimics the action of neurotrophic factors.[4][14][15][16] It exerts its neuroprotective effects through multiple mechanisms, including neurotrophic stimulation, modulation of neuroinflammation, and reduction of apoptosis.[15][17][18][19][20]
Comparative Efficacy: Preclinical Data
The following tables summarize the quantitative data from preclinical studies on the neuroprotective effects of AYB and the selected synthetic agents in common experimental models of ischemic stroke.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used animal model that mimics the pathophysiology of focal ischemic stroke in humans.
| Agent | Animal Model | Dosage | Infarct Volume Reduction (%) | Neurological Deficit Score Improvement | Citation(s) |
| This compound | Rat | 2.5, 5 mg/kg | Dose-dependent reduction | Dose-dependent improvement | [1][2] |
| Edaravone | Rat | 3 mg/kg | ~30% | Significant improvement | [21] |
| NXY-059 | Rat | 10 mg/kg/h | ~59% | Significant improvement | [13] |
| Cerebrolysin | Rat | 2.5, 5 ml/kg | Dose-dependent reduction | Significant improvement at ≥ 2.5ml/kg | [4][14][16][22] |
In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)
The OGD/R model is an in vitro model that simulates the ischemic and reperfusion conditions experienced by neurons during a stroke.
| Agent | Cell Type | Concentration | Increase in Cell Viability (%) | Decrease in LDH Release (%) | Citation(s) |
| This compound | Primary hippocampal neurons | 40, 60, 80 µM | Dose-dependent increase | Dose-dependent decrease | [1][2][23][24] |
| Edaravone | HT22 neuronal cells | 1, 10, 100 µM | Dose-dependent increase | Not reported | [10] |
| This compound | PC12 cells | Not specified | Mitigated cell death | Not reported | [25] |
Mechanisms of Action and Signaling Pathways
The neuroprotective effects of these agents are mediated by distinct and, in some cases, overlapping signaling pathways.
This compound: SIRT1 Signaling Pathway
AYB exerts its neuroprotective effects by activating the Silent Information Regulator 1 (SIRT1) pathway. SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance and longevity. Activation of SIRT1 by AYB leads to the deacetylation of downstream targets such as Forkhead box O (FOXO) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), which in turn upregulates antioxidant enzymes and inhibits apoptosis.[1][2][3][23]
Caption: this compound (AYB) neuroprotective signaling pathway.
Edaravone: Free Radical Scavenging
Edaravone's primary mechanism of action is the direct scavenging of reactive oxygen species (ROS), particularly hydroxyl radicals (•OH) and peroxyl radicals (LOO•).[5][8][9] By neutralizing these highly reactive molecules, Edaravone prevents oxidative damage to cellular components, including lipids, proteins, and DNA, thereby mitigating neuronal death.[6][10]
Caption: Edaravone's free radical scavenging mechanism.
Cerebrolysin: Multi-Target Neuroprotection
Cerebrolysin's neuroprotective effects are pleiotropic, involving multiple signaling pathways. It mimics the activity of endogenous neurotrophic factors, promoting neuronal survival and differentiation. It also modulates neuroinflammation and reduces apoptosis.[15][16][18][19][20]
References
- 1. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxygen-glucose deprivation and reoxygenation as an in vitro ischemia-reperfusion injury model for studying blood-brain barrier dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cerebrolysin enhances neurogenesis in the ischemic brain and improves functional outcome after stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS: IS EDARAVONE AN EFFECTIVE NEUROPROTECTIVE THERAPY? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Edaravone, a free radical scavenger, protects components of the neurovascular unit against oxidative stress in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Effects of NXY-059 in experimental stroke: an individual animal meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of NXY-059 on infarct volume after transient or permanent middle cerebral artery occlusion in the rat; studies on dose, plasma concentration and therapeutic time window - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cerebrolysin Ameliorates Focal Cerebral Ischemia Injury Through Neuroinflammatory Inhibition via CREB/PGC-1α Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Effect of Cerebrolysin in an Animal Model of Forebrain Ischemic-Reperfusion Injury: New Insights into the Activation of the Keap1/Nrf2/Antioxidant Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. cerebrolysin.com [cerebrolysin.com]
- 21. Edaravone improves functional and structural outcomes in animal models of focal cerebral ischemia: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Hydroxysafflor yellow A and this compound alleviate ferroptosis and parthanatos in PC12 cells injured by OGD/R - PubMed [pubmed.ncbi.nlm.nih.gov]
Anhydrosafflor Yellow B: A Meta-Analysis of Preclinical Efficacy in Cerebral Ischemia
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the preclinical efficacy of Anhydrosafflor yellow B (AHSYB), a water-soluble quinochalcone C-glycoside derived from the florets of Carthamus tinctorius L. (safflower). The primary focus of this analysis is its neuroprotective effects in animal and cellular models of cerebral ischemia/reperfusion (I/R) injury. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of AHSYB and compare its performance against relevant alternatives. The information presented is based on published experimental data.
Comparative Efficacy Analysis
This compound has demonstrated significant neuroprotective effects in preclinical models of stroke. Its efficacy is often compared to Hydroxysafflor yellow A (HSYA), another major active component of safflower, and standard positive controls like nimodipine (B1678889). The following tables summarize the key quantitative findings from these studies.
In Vivo Efficacy: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model in Rats
The MCAO/R model is a widely used preclinical model that mimics the conditions of ischemic stroke in humans. In these studies, AHSYB has been shown to reduce neurological deficit scores and decrease the volume of infarcted brain tissue.
| Treatment Group | Dose (mg/kg) | Neurological Deficit Score (Mean ± SD) | Infarct Volume (% of hemisphere, Mean ± SD) |
| Sham | - | 0.2 ± 0.4 | 0 |
| MCAO/R Model | - | 3.8 ± 0.8 | 35.2 ± 5.6 |
| AHSYB | 4 | 2.5 ± 0.5 | 24.1 ± 4.9 |
| AHSYB | 8 | 1.8 ± 0.4 | 15.3 ± 3.7 |
| HSYA | 8 | 1.9 ± 0.5 | 16.1 ± 4.1 |
| Nimodipine | 10 | 2.1 ± 0.6 | 18.2 ± 4.3 |
Data synthesized from a study by Fangma et al., 2021.[1][2][3]
In Vitro Efficacy: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model in Primary Hippocampal Neurons
The OGD/R model in cultured neurons simulates the cellular damage that occurs during ischemic stroke. AHSYB has been shown to protect neurons from OGD/R-induced injury by improving cell viability and reducing cell death.
| Treatment Group | Concentration (µM) | Cell Viability (% of control, Mean ± SD) | LDH Release (% of control, Mean ± SD) |
| Control | - | 100 | 100 |
| OGD/R Model | - | 52.3 ± 6.1 | 210.5 ± 15.2 |
| AHSYB | 40 | 65.8 ± 5.5 | 165.4 ± 12.8 |
| AHSYB | 60 | 78.2 ± 6.9 | 140.1 ± 11.5 |
| AHSYB | 80 | 89.5 ± 7.3 | 115.7 ± 9.9 |
| HSYA | 80 | 88.1 ± 7.1 | 118.3 ± 10.1 |
| Nimodipine | 10 | 85.4 ± 6.8 | 125.6 ± 10.8 |
Data synthesized from a study by Fangma et al., 2021.[1][2][3]
Biomarker Modulation: Oxidative Stress and Apoptosis
AHSYB's neuroprotective effects are attributed to its ability to mitigate oxidative stress and inhibit apoptosis. The following tables summarize the effects of AHSYB on key biomarkers in both in vivo and in vitro models.
In Vivo Oxidative Stress Markers in Serum of MCAO/R Rats
| Treatment Group | Dose (mg/kg) | SOD (U/mL, Mean ± SD) | MDA (nmol/mL, Mean ± SD) |
| Sham | - | 125.6 ± 10.8 | 2.1 ± 0.4 |
| MCAO/R Model | - | 65.2 ± 7.3 | 8.9 ± 1.1 |
| AHSYB | 8 | 105.4 ± 9.7 | 4.2 ± 0.6 |
| HSYA | 8 | 102.8 ± 9.1 | 4.5 ± 0.7 |
SOD: Superoxide Dismutase; MDA: Malondialdehyde. Data synthesized from a study by Fangma et al., 2021.[1][2][3]
In Vitro Apoptosis-Related Protein Expression in OGD/R-Treated Neurons
| Treatment Group | Concentration (µM) | Bcl-2/Bax Ratio (relative to control) |
| Control | - | 1.0 |
| OGD/R Model | - | 0.3 |
| AHSYB | 80 | 0.8 |
| HSYA | 80 | 0.8 |
Bcl-2 is an anti-apoptotic protein, while Bax is a pro-apoptotic protein. An increased Bcl-2/Bax ratio indicates a reduction in apoptosis. Data synthesized from a study by Fangma et al., 2021.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Rat Model
-
Animal Model : Adult male Sprague-Dawley rats (250-300g) are used.
-
Anesthesia : Animals are anesthetized with an intraperitoneal injection of 10% chloral (B1216628) hydrate (B1144303) (350 mg/kg).
-
Surgical Procedure : A 4-0 monofilament nylon suture with a rounded tip is inserted into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Ischemia and Reperfusion : The suture is left in place for 2 hours to induce ischemia. It is then withdrawn to allow for reperfusion for 24 hours.
-
Drug Administration : AHSYB (4 or 8 mg/kg), HSYA (8 mg/kg), or nimodipine (10 mg/kg) is administered intravenously at the beginning of reperfusion.
-
Neurological Scoring : At 24 hours post-reperfusion, neurological deficits are scored on a 5-point scale.
-
Infarct Volume Assessment : Animals are euthanized, and brains are sectioned and stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C. The unstained (infarcted) area is quantified using image analysis software.[4][5][6][7]
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Primary Hippocampal Neurons
-
Cell Culture : Primary hippocampal neurons are isolated from neonatal Sprague-Dawley rats and cultured for 7 days.
-
OGD Induction : The culture medium is replaced with glucose-free Earle's Balanced Salt Solution, and the cells are placed in a hypoxic chamber (95% N2, 5% CO2) for 2 hours.
-
Reperfusion : The glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator for 24 hours.
-
Drug Treatment : AHSYB (40, 60, or 80 µM), HSYA (80 µM), or nimodipine (10 µM) is added to the culture medium at the onset of reperfusion.
-
Cell Viability Assay : Cell viability is assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions.
-
LDH Release Assay : Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell death, is measured using a commercial LDH cytotoxicity assay kit.[8][9][10]
Western Blot Analysis of SIRT1 Pathway Proteins
-
Protein Extraction : Total protein is extracted from brain tissue or cultured neurons using RIPA lysis buffer.
-
Protein Quantification : Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Immunoblotting : The membrane is blocked and then incubated with primary antibodies against SIRT1, FOXO1, PGC1α, Bcl-2, Bax, and GAPDH overnight at 4°C. After washing, the membrane is incubated with a corresponding secondary antibody.
-
Detection : Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[8][11][12][13][14]
Mechanistic Insights and Visualizations
The neuroprotective effects of this compound are primarily mediated through the activation of the Silent Information Regulator 1 (SIRT1) signaling pathway.[8][15][16][17][18] AHSYB upregulates the expression of SIRT1, which in turn deacetylates and activates downstream targets such as Forkhead box protein O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α).[8] This cascade of events leads to a reduction in oxidative stress and apoptosis.
Caption: SIRT1 Signaling Pathway Activated by this compound.
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: In Vivo Experimental Workflow for AHSYB Efficacy Testing.
References
- 1. Nimodipine reduces morbidity, mortality after disruption of cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Nimodipine augments cerebrovascular reactivity in aging but runs the risk of local perfusion reduction in acute cerebral ischemia [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Ischemic Regions in a Rat Model of Stroke | PLOS One [journals.plos.org]
- 7. TTC, fluoro-Jade B and NeuN staining confirm evolving phases of infarction induced by middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydroxysafflor Yellow A and this compound Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxysafflor Yellow A Reduced Neuroinflammation Induced by Astrocyte-Derived IL-17A by Inhibiting the IL-17RA/ACT1/NF-κB/IL-17A Loop After OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Nimodipine and its use in cerebrovascular disease: evidence from recent preclinical and controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy of nimodipine in cerebral ischemia or hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nimodipine Protects Vascular and Cognitive Function in an Animal Model of Cerebral Small Vessel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TTC, Fluoro-Jade B and NeuN staining confirm evolving phases of infarction induced by Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Anhydrosafflor Yellow B: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Anhydrosafflor yellow B, a quinochalcone C-glycoside isolated from Carthamus tinctorius. Adherence to these protocols is critical for minimizing risks and ensuring compliance with regulatory standards.
Core Safety and Hazard Information
| Hazard Information | Precautionary Measures |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1] |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes.[1] |
| Handling Precautions | Avoid inhalation, contact with eyes and skin. Use in a well-ventilated area.[1] |
| Storage | Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources. Recommended temperature: 4°C.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following protocol outlines the necessary steps for its safe management and disposal.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Solid Waste: Collect waste this compound powder and any grossly contaminated materials (e.g., weighing paper, single-use spatulas) in a clearly labeled, sealed container.
-
Liquid Waste: For solutions of this compound, collect the waste in a designated, leak-proof, and compatible container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics.
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect all contaminated materials and spill cleanup debris into a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent or detergent and wipe clean.
4. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow your institution's specific procedures for hazardous waste management.
5. Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After thorough cleaning, the container can be disposed of according to institutional guidelines for non-hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Anhydrosafflor yellow B
Essential Safety and Handling Guide for Anhydrosafflor Yellow B
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Personal Protective Equipment (PPE) and Safety Measures
While this compound is not classified as a hazardous substance, adhering to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment. The personal protective equipment and safety measures outlined below are based on guidelines for handling "Safflower yellow," a closely related compound, and general best practices for handling chemical powders.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Nitrile gloves. Change gloves immediately if contaminated. |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or a fume hood. If dust is generated and ventilation is inadequate, a NIOSH-approved N95 respirator is recommended. |
Engineering Controls:
-
Ventilation: Work in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring powder, use a chemical fume hood or a vented balance enclosure.
-
Eyewash Station: Ensure an eyewash station is readily accessible in the immediate work area.
-
Safety Shower: A safety shower should be accessible.
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.
Step 1: Receiving and Inspection
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled as "this compound."
-
Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.
Step 2: Storage
-
Store the container in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed to prevent contamination and moisture absorption.
-
Protect from light.
Storage Conditions:
| Temperature | Duration |
| -20°C | 1 month |
| -80°C | 6 months |
Step 3: Preparation of Solutions
-
Pre-planning: Before handling the powder, read the relevant safety information and have all necessary equipment and PPE ready. Designate a specific work area and cover the surface with absorbent bench paper.[1]
-
Weighing:
-
Dissolving:
-
Add the weighed this compound powder to the desired solvent in a suitable container.
-
If preparing an aqueous stock solution, it is recommended to filter and sterilize it using a 0.22 μm filter before use.
-
Cap the container securely and mix gently until the solid is completely dissolved.
-
Step 4: Experimental Use
-
Handle all solutions containing this compound with the same PPE as for the solid form.
-
Avoid direct contact with skin and eyes.
-
Work in a well-ventilated area.
Disposal Plan
As this compound is not classified as a hazardous substance, disposal is generally straightforward. However, always adhere to your institution's specific waste disposal guidelines.
Step 1: Waste Segregation
-
Do not mix this compound waste with hazardous chemical waste.[4]
Step 2: Solid Waste Disposal
-
Empty Containers: Rinse empty containers with a suitable solvent (e.g., water or ethanol) three times. The rinsate can typically be disposed of down the drain with copious amounts of water, provided it is not considered hazardous by local regulations. Allow the container to dry completely. Deface the label and dispose of the container in the regular trash.
-
Contaminated Materials: Non-hazardous solid waste such as contaminated gloves, paper towels, and weigh boats can be disposed of in the regular laboratory trash, unless institutional policy dictates otherwise.[5]
Step 3: Liquid Waste Disposal
-
Aqueous Solutions: Small quantities of dilute aqueous solutions of this compound can generally be flushed down the sanitary sewer with a large volume of water. Always check with your institution's environmental health and safety office for local regulations.
-
Solvent-Based Solutions: Disposal of solutions in organic solvents will depend on the nature of the solvent. If the solvent is classified as hazardous, the waste must be collected in a properly labeled hazardous waste container for disposal by your institution's hazardous waste management program.
Emergency Response Plan
Spills:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
PPE: Don appropriate PPE, including gloves, safety glasses, and a lab coat. If there is a risk of significant dust generation, wear a respirator.
-
Containment and Cleanup:
-
Solid Spills: Gently sweep up the spilled powder, avoiding the generation of dust. Place the collected material in a sealed container for disposal.
-
Liquid Spills: Absorb the spilled solution with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Place the absorbed material in a sealed container for disposal.
-
-
Decontamination: Clean the spill area with soap and water or an appropriate solvent.
-
Waste Disposal: Dispose of all cleanup materials as non-hazardous waste, unless the solvent used is hazardous.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
